molecular formula C9H9ClO2 B1356691 2-Chloro-4-ethoxybenzaldehyde CAS No. 245368-31-4

2-Chloro-4-ethoxybenzaldehyde

Cat. No.: B1356691
CAS No.: 245368-31-4
M. Wt: 184.62 g/mol
InChI Key: GJOPPYKPFJLRNE-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxybenzaldehyde is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOPPYKPFJLRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245368-31-4
Record name 2-chloro-4-ethoxybenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-ethoxybenzaldehyde: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-ethoxybenzaldehyde is an aromatic aldehyde that holds significant interest as a versatile building block in organic synthesis. Its substituted benzene ring, featuring a chloro group, an ethoxy group, and a reactive aldehyde functionality, makes it a valuable precursor for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of this compound, intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and drug development.

Physicochemical Properties

While specific experimental data for this compound is not widely available in the public domain, the properties of structurally related compounds can provide valuable estimations. The following tables summarize key identifiers and expected physicochemical characteristics.

Table 1: Compound Identification

IdentifierValue
Chemical Name This compound
CAS Number 245368-31-4[1]
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol [1]
Canonical SMILES CCOC1=CC(=C(C=C1)C=O)Cl
InChI Key InChI=1S/C9H9ClO2/c1-2-13-8-4-3-7(5-11)9(10)6-8/h3-6H,2H2,1H3

Table 2: Estimated Physicochemical Properties

PropertyEstimated ValueNotes
Appearance White to off-white solid or crystalline powderBased on similar substituted benzaldehydes.
Melting Point Not availableLikely a solid at room temperature. For comparison, 4-(2-chloroethoxy)benzaldehyde has a melting point of 25-30°C.[2]
Boiling Point Not availableExpected to be elevated due to its molecular weight and polarity. For comparison, 4-ethoxybenzaldehyde boils at 255°C.[]
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, DMF).General solubility trend for aromatic aldehydes.

Synthesis of this compound

The most direct and common synthetic route to this compound is through the Williamson ether synthesis . This method involves the ethylation of the hydroxyl group of 2-chloro-4-hydroxybenzaldehyde.

Reaction Scheme

G cluster_0 Synthesis of this compound 2_chloro_4_hydroxybenzaldehyde 2-Chloro-4-hydroxybenzaldehyde plus1 + arrow1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) ethyl_iodide Ethyl Iodide 2_chloro_4_ethoxybenzaldehyde This compound arrow1->2_chloro_4_ethoxybenzaldehyde G cluster_0 Synthesis Workflow cluster_1 Characterization Workflow A Starting Material: 2-Chloro-4-hydroxybenzaldehyde B Ethylation Reaction (Williamson Ether Synthesis) A->B C Workup and Crude Product Isolation B->C D Purification (Column Chromatography/Recrystallization) C->D E Pure this compound D->E F Structural Confirmation E->F Sample for Analysis K Purity Assessment (e.g., HPLC, GC) E->K Sample for Analysis G ¹H NMR Spectroscopy F->G H ¹³C NMR Spectroscopy F->H I IR Spectroscopy F->I J Mass Spectrometry F->J

References

An In-depth Technical Guide to 2-Chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 245368-31-4[1]

This technical guide provides a comprehensive overview of 2-Chloro-4-ethoxybenzaldehyde, a substituted aromatic aldehyde of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on closely related analogues to present a predictive but thorough resource.

Physicochemical and Spectroscopic Data

The following tables summarize the fundamental physicochemical and predicted spectroscopic data for this compound. The spectroscopic data is extrapolated from the known values of the closely related compound, 2-ethoxybenzaldehyde, and general principles of spectroscopy.

Table 1: Physicochemical Properties
PropertyValueSource/Rationale
CAS Number 245368-31-4[1]
Molecular Formula C₉H₉ClO₂Calculated
Molecular Weight 184.62 g/mol Calculated
Appearance White to off-white solidPredicted based on similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol)Predicted
Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~10.4s1HAldehyde H (-CHO)Aldehyde protons are typically deshielded and appear as singlets.
~7.8d1HAromatic H (ortho to -CHO)The electron-withdrawing aldehyde group deshields the adjacent proton.
~7.0d1HAromatic H (meta to -CHO)Aromatic proton with coupling to the ortho proton.
~6.9s1HAromatic H (ortho to -Cl)Aromatic proton shifted by the adjacent chloro and ethoxy groups.
4.1-4.2q2HMethylene H (-OCH₂CH₃)Quartet due to coupling with the methyl protons.
1.4-1.5t3HMethyl H (-OCH₂CH₃)Triplet due to coupling with the methylene protons.
Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
Chemical Shift (δ) ppmAssignmentRationale
~190Aldehyde C (C=O)Carbonyl carbons of aldehydes are highly deshielded.
~160Aromatic C (C-OEt)Aromatic carbon attached to the electron-donating ethoxy group.
~140Aromatic C (C-Cl)Aromatic carbon attached to the electronegative chlorine atom.
~135Aromatic C-HAromatic methine carbon.
~125Aromatic C (-CHO)Quaternary aromatic carbon attached to the aldehyde.
~115Aromatic C-HAromatic methine carbon.
~110Aromatic C-HAromatic methine carbon.
~65Methylene C (-OCH₂)Carbon of the ethoxy group adjacent to oxygen.
~15Methyl C (-CH₃)Carbon of the ethoxy group.
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group AssignmentRationale
~2980, ~2870C-H stretch (aliphatic)Characteristic of the ethyl group.
~2820, ~2720C-H stretch (aldehyde)Fermi doublets are characteristic of the aldehyde C-H bond.
~1700C=O stretch (aromatic aldehyde)Strong absorption typical for a conjugated aldehyde.
~1600, ~1480C=C stretch (aromatic)Characteristic of the benzene ring.
~1250C-O stretch (aryl ether)Asymmetric C-O-C stretching.
~1040C-O stretch (alkyl ether)Symmetric C-O-C stretching.
~830C-H bend (aromatic)Out-of-plane bending for a substituted benzene ring.
~750C-Cl stretchCharacteristic of an aryl chloride.
Table 5: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
m/zAssignmentRationale
184/186[M]⁺ (Molecular Ion)Presence of chlorine isotope pattern (approx. 3:1 ratio).
155/157[M - CHO]⁺Loss of the formyl radical.
127/129[M - CHO - CO]⁺Subsequent loss of carbon monoxide.
111[M - C₂H₅O - Cl]⁺Fragmentation involving loss of the ethoxy and chloro groups.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in the cited literature, a reliable synthetic route can be proposed based on the well-established Williamson ether synthesis. This method is commonly used for the preparation of aryl ethers from phenols.

Proposed Synthesis of this compound via Williamson Ether Synthesis

Objective: To synthesize this compound from 2-chloro-4-hydroxybenzaldehyde.

Materials:

  • 2-Chloro-4-hydroxybenzaldehyde

  • Ethyl iodide or ethyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-hydroxybenzaldehyde (1.0 equivalent).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the flask. Add anhydrous DMF to dissolve the starting material (approximately 5-10 mL per gram of the hydroxybenzaldehyde).

  • Addition of Ethylating Agent: Stir the suspension at room temperature for 15-20 minutes. Add the ethylating agent (ethyl iodide or ethyl bromide, 1.2 - 1.5 equivalents) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with deionized water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure this compound.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the synthesis and characterization of this compound.

G cluster_0 Proposed Synthesis of this compound start 2-Chloro-4-hydroxybenzaldehyde reagents + Ethyl Iodide + K₂CO₃ in DMF start->reagents Williamson Ether Synthesis product This compound reagents->product

Caption: Proposed synthesis of this compound.

G cluster_1 Experimental Workflow A Synthesis and Work-up B Purification (Column Chromatography) A->B C Structural Characterization B->C G Purity Assessment (e.g., HPLC) B->G D NMR (¹H, ¹³C) C->D E Mass Spectrometry C->E F IR Spectroscopy C->F

Caption: General experimental workflow for synthesis and analysis.

Applications in Research and Drug Development

While specific applications of this compound in drug development or its direct involvement in signaling pathways are not detailed in the available literature, substituted benzaldehydes are a well-known class of compounds with significant utility in medicinal chemistry. They serve as versatile intermediates for the synthesis of a wide array of heterocyclic compounds and other complex molecular architectures that form the core of many pharmaceutical agents.

The presence of the chloro and ethoxy groups on the benzaldehyde scaffold of this particular molecule offers several strategic advantages for drug design:

  • Modulation of Lipophilicity: The ethoxy group can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

  • Metabolic Stability: The chloro substituent can block positions susceptible to metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

  • Fine-tuning of Binding Interactions: The electronic properties of the chloro (electron-withdrawing) and ethoxy (electron-donating) groups can be exploited to optimize interactions with biological targets.

Given these characteristics, this compound is a promising starting material for the synthesis of novel compounds with potential therapeutic activities. Further research is required to explore its specific biological effects and potential applications.

References

"2-Chloro-4-ethoxybenzaldehyde" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-ethoxybenzaldehyde, a substituted aromatic aldehyde of interest in organic synthesis and medicinal chemistry. This document details its chemical structure, IUPAC name, physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential relevance in drug discovery based on the activities of structurally related compounds.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a benzene ring substituted with a chlorine atom at the second position, an ethoxy group at the fourth position, and a formyl (aldehyde) group at the first position.

IUPAC Name: this compound

Chemical Structure:

Physicochemical Properties

Quantitative data for this compound and its precursor, 2-Chloro-4-hydroxybenzaldehyde, are summarized in the table below for easy comparison. Data for the target compound is limited in the public domain, and some values are based on data for structurally similar compounds.

PropertyThis compound2-Chloro-4-hydroxybenzaldehyde
CAS Number 245368-31-456962-11-9[1][2][3]
Molecular Formula C₉H₉ClO₂C₇H₅ClO₂[1][2]
Molecular Weight 184.62 g/mol [4]156.57 g/mol [1][3]
Appearance -Solid[1][3]
Melting Point Not available145-147 °C[1][3]
Boiling Point Not available272.5 °C at 760 mmHg[2]
Density Not available1.4 g/cm³[2]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 2-Chloro-4-hydroxybenzaldehyde with an ethylating agent in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 2-Chloro-4-hydroxybenzaldehyde

  • Iodoethane (or Bromoethane)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • To a solution of 2-Chloro-4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous N,N-dimethylformamide, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

  • Add iodoethane (1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into cold deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to yield pure this compound.

Spectroscopic Characterization

  • ¹H NMR: The spectrum is expected to show signals for the aldehydic proton (singlet, ~10 ppm), aromatic protons (multiplets, ~7-8 ppm), the methylene protons of the ethoxy group (quartet, ~4 ppm), and the methyl protons of the ethoxy group (triplet, ~1.4 ppm).

  • ¹³C NMR: The spectrum should display signals for the carbonyl carbon (~190 ppm), aromatic carbons (110-160 ppm), the methylene carbon of the ethoxy group (~64 ppm), and the methyl carbon of the ethoxy group (~15 ppm).

  • IR Spectroscopy: Characteristic absorption bands are expected for the C=O stretch of the aldehyde (around 1700 cm⁻¹), C-O-C stretch of the ether (around 1250 cm⁻¹), and C-Cl stretch (around 700-800 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (184.62 g/mol ), along with characteristic fragmentation patterns.

Relevance in Drug Discovery

Substituted benzaldehydes are a class of compounds with diverse biological activities, making them valuable scaffolds in drug discovery.[5] The presence of a chlorine atom can often enhance the pharmacological properties of a molecule.[6]

While specific biological activities for this compound have not been extensively reported, related chlorinated and benzaldehyde-containing molecules have shown a range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] Therefore, this compound represents a promising starting point for the synthesis of novel therapeutic agents.

Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 2-Chloro-4-hydroxybenzaldehyde Iodoethane K2CO3 in DMF ReactionMixture Stir at 60-70°C (12-18h) Reactants->ReactionMixture Quenching Pour into Water ReactionMixture->Quenching Cool to RT Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography FinalProduct Pure 2-Chloro-4- ethoxybenzaldehyde Chromatography->FinalProduct

Caption: Workflow for the synthesis of this compound.

Generalized Signaling Pathway for Substituted Benzaldehydes

The diagram below represents a generalized signaling pathway that could be modulated by substituted benzaldehydes, based on their known biological activities. This is a hypothetical representation and not specific to this compound.

Signaling_Pathway cluster_cell Cell Receptor Cell Surface Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (Inflammation, Proliferation, etc.) Gene_Expression->Cellular_Response Substituted_Benzaldehyde Substituted Benzaldehyde Substituted_Benzaldehyde->Receptor Modulation

Caption: Generalized signaling pathway potentially modulated by substituted benzaldehydes.

References

Spectroscopic Profile of 2-Chloro-4-ethoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for 2-Chloro-4-ethoxybenzaldehyde, based on the analysis of closely related analogs such as 2-ethoxybenzaldehyde and 4-ethoxybenzaldehyde. These analogs provide a reliable framework for interpreting the spectra of the target compound.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~10.3Singlet1HAldehyde proton (-CHO)Expected to be downfield due to the electron-withdrawing nature of the carbonyl group and the aromatic ring.
~7.8Doublet1HAromatic proton (H-6)Coupled to H-5. Shift is influenced by the ortho-aldehyde and meta-chloro groups.
~6.9Doublet1HAromatic proton (H-3)Influenced by the ortho-chloro and para-ethoxy groups.
~6.8Doublet of Doublets1HAromatic proton (H-5)Coupled to H-6 and H-3.
~4.1Quartet2HMethylene protons (-OCH₂CH₃)Coupled to the methyl protons.
~1.4Triplet3HMethyl protons (-OCH₂CH₃)Coupled to the methylene protons.
Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃

Chemical Shift (δ) ppmAssignmentNotes
~189Aldehyde Carbonyl (C=O)Characteristic downfield shift for aldehyde carbons.
~163Aromatic Carbon (C-4)Attached to the ethoxy group.
~135Aromatic Carbon (C-6)
~132Aromatic Carbon (C-2)Attached to the chlorine atom.
~128Aromatic Carbon (C-1)Substituted with the aldehyde group.
~115Aromatic Carbon (C-5)
~113Aromatic Carbon (C-3)
~64Methylene Carbon (-OCH₂)
~14Methyl Carbon (-CH₃)
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)Functional Group Assignment
~2980C-H stretch (aliphatic)
~2870, ~2770C-H stretch (aldehyde)
~1700C=O stretch (aromatic aldehyde)
~1600, ~1480C=C stretch (aromatic)
~1250C-O stretch (aryl ether)
~1040C-O stretch (alkyl ether)
~830C-H bend (para-substituted aromatic pattern)
~780C-Cl stretch
Table 4: Predicted Mass Spectrometry (MS) Data for this compound

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
184/186High[M]⁺ (Molecular Ion) with isotopic pattern for one chlorine atom.
155/157Moderate[M - CHO]⁺
127/129Moderate[M - CHO - CO]⁺ or [M - C₂H₅O]⁺
99Moderate[M - CHO - CO - Cl]⁺

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data for aromatic aldehydes like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the compound (typically 5-10 mg) is prepared in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR: The spectral width is typically set from 0 to 12 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR: The spectral width is generally set from 0 to 200 ppm. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

For a solid sample, the IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid is placed directly onto the ATR crystal (e.g., diamond). The spectrum is typically recorded in the mid-infrared range, from 4000 to 600 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for volatile organic compounds. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the relative abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation start Starting Materials reaction Chemical Reaction start->reaction workup Workup and Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation

Caption: General workflow for synthesis and spectroscopic analysis.

"2-Chloro-4-ethoxybenzaldehyde" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Chloro-4-ethoxybenzaldehyde (CAS No. 245368-31-4). It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document includes a summary of its known properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential applications in medicinal chemistry. The synthesis of this compound can be achieved via the Williamson ether synthesis, a robust and widely applicable method for forming ethers. Its structure and purity can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The versatile benzaldehyde scaffold, substituted with both a chloro and an ethoxy group, allows for extensive chemical modifications, leading to a diverse library of molecules with potential biological activities.

Physical and Chemical Properties

While specific experimental data for this compound is not widely published, the following table summarizes its known and predicted properties. For context, properties of the related isomers, 2-ethoxybenzaldehyde and 4-ethoxybenzaldehyde, are also provided.

PropertyThis compound2-Ethoxybenzaldehyde4-Ethoxybenzaldehyde
CAS Number 245368-31-4[1][2][3][4]613-69-410031-82-0[5][6]
Molecular Formula C₉H₉ClO₂[3][4]C₉H₁₀O₂C₉H₁₀O₂[5]
Molecular Weight 184.62 g/mol [2][3]150.17 g/mol 150.17 g/mol [5]
Appearance Likely a solid or liquid-Clear yellow to light brown liquid[]
Melting Point Not available-13-14 °C[5][6][8]
Boiling Point Not available136-138 °C / 24 mmHg[9]255 °C[5][6][8]
Density Not available1.074 g/mL at 25 °C[9]1.08 g/mL at 25 °C[5][8]
Solubility Soluble in organic solvents; limited solubility in water[10]-Poorly soluble in water, glycols, glycerol; soluble in organic solvents and oils[]
Purity ≥ 96%[2]≥ 97%99%[8]
Storage Store in a cool, dry, well-ventilated area-Store in a cool, dry, well-ventilated area away from incompatible substances[]

Spectroscopic Data

SpectroscopyExpected Characteristics for this compound
¹H NMR Aldehyde proton (CHO): ~9.8-10.5 ppm (singlet). Aromatic protons: Three protons in the 6.8-7.9 ppm range, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. Ethoxy group (-OCH₂CH₃): A quartet around 4.1 ppm (-OCH₂) and a triplet around 1.4 ppm (-CH₃).
¹³C NMR Aldehyde carbon (C=O): ~190 ppm. Aromatic carbons: Six signals in the 110-165 ppm range. The carbon bearing the ethoxy group will be the most downfield, and the carbon bearing the chlorine will also be significantly shifted. Ethoxy group carbons: ~64 ppm (-OCH₂) and ~15 ppm (-CH₃).
IR Spectroscopy C=O stretch (aromatic aldehyde): Strong absorption around 1680-1700 cm⁻¹. C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. C-O stretch (aryl ether): Strong absorption around 1250 cm⁻¹. C-Cl stretch: 600-800 cm⁻¹. Aromatic C=C stretch: 1450-1600 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): A peak at m/z = 184, with a characteristic M+2 peak at m/z = 186 (approximately one-third the intensity of the M⁺ peak) due to the ³⁷Cl isotope. Key Fragments: Loss of the aldehyde group (-CHO, 29 Da), loss of the ethyl group (-C₂H₅, 29 Da), and loss of the ethoxy group (-OC₂H₅, 45 Da).

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 2-chloro-4-hydroxybenzaldehyde and an ethylating agent.

Materials:

  • 2-Chloro-4-hydroxybenzaldehyde

  • Ethyl iodide or ethyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-hydroxybenzaldehyde (1.0 equivalent).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 equivalents) to the flask, followed by anhydrous DMF.

  • Addition of Ethylating Agent: Stir the mixture at room temperature for 15 minutes. Add the ethylating agent (1.1-1.2 equivalents) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 times).

  • Washing: Combine the organic layers and wash with brine (2 times).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a hexane/ethyl acetate gradient), to yield pure this compound.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, the spectral width is generally set from 0 to 200 ppm, and proton decoupling is employed. Chemical shifts are referenced to the residual solvent peak.

3.2.2. Infrared (IR) Spectroscopy For a liquid sample, the IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small drop of the neat liquid is placed directly onto the ATR crystal. For a solid sample, a KBr pellet can be prepared. The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹. A background spectrum is recorded prior to the sample analysis and automatically subtracted.

3.2.3. Mass Spectrometry (MS) Electron Ionization (EI) mass spectrometry is a common technique for volatile organic compounds. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly for the preparation of more complex molecules in the field of drug discovery. The presence of three distinct functional handles—the aldehyde, the chloro substituent, and the ethoxy group—on the aromatic ring allows for a variety of chemical transformations.

Substituted benzaldehydes are key intermediates in the synthesis of heterocyclic compounds, which form the core structure of many pharmaceutical agents. The aldehyde group can readily participate in condensation reactions to form imines, which can then undergo cyclization to produce a wide range of nitrogen-containing heterocycles. The chloro and ethoxy groups can modulate the electronic properties and lipophilicity of the final compounds, which can be crucial for their biological activity and pharmacokinetic properties.

Visualizations

The following diagrams illustrate the general experimental workflow for the synthesis and characterization of this compound and its role as a synthetic intermediate.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_workup Purification cluster_product Final Product & Analysis SM1 2-Chloro-4-hydroxybenzaldehyde Reaction Williamson Ether Synthesis in DMF at 80°C SM1->Reaction SM2 Ethylating Agent (e.g., EtI) SM2->Reaction SM3 Base (e.g., K₂CO₃) SM3->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Analysis Spectroscopic Characterization (NMR, IR, MS) Product->Analysis

Caption: General workflow for the synthesis and characterization of this compound.

Synthetic_Intermediate cluster_reactions Chemical Transformations cluster_products Potential Products StartNode This compound Reaction1 Condensation Reactions (e.g., with amines) StartNode->Reaction1 Reaction2 Oxidation/Reduction of Aldehyde StartNode->Reaction2 Reaction3 Nucleophilic Aromatic Substitution of Chlorine StartNode->Reaction3 Reaction4 Cross-Coupling Reactions StartNode->Reaction4 Product1 Heterocyclic Compounds (e.g., Quinolines, Benzodiazepines) Reaction1->Product1 Product2 Alcohols/Carboxylic Acids Reaction2->Product2 Product3 Substituted Benzaldehydes Reaction3->Product3 Reaction4->Product3

Caption: Role of this compound as a versatile synthetic intermediate.

References

An In-depth Technical Guide to 2-Chloro-4-ethoxybenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-ethoxybenzaldehyde, a key chemical intermediate in the synthesis of complex organic molecules. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its application as a precursor in the development of novel therapeutic agents.

Core Molecular Data

This compound is a substituted aromatic aldehyde with the molecular formula C₉H₉ClO₂.[1] Its chemical structure, featuring a chlorine atom and an ethoxy group on the benzaldehyde scaffold, makes it a versatile building block in organic synthesis. The quantitative properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
CAS Number 245368-31-4[1]
Purity ≥ 96%[1]

Synthesis Protocol: Williamson Ether Synthesis

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and widely applicable method for forming ethers.[2] This process involves the ethylation of the hydroxyl group of 2-chloro-4-hydroxybenzaldehyde.

Experimental Protocol

Materials:

  • 2-Chloro-4-hydroxybenzaldehyde

  • Ethyl iodide (or other suitable ethylating agent)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for eluent)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-hydroxybenzaldehyde (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).[2]

  • Solvent Addition: Add anhydrous DMF to the flask (approximately 10 mL per gram of the starting aldehyde).[2]

  • Ethylating Agent Addition: Stir the mixture at room temperature for 15 minutes. Subsequently, add ethyl iodide (1.2 equivalents) dropwise to the suspension.[2]

  • Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water.[2]

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).[2]

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[2]

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.[2]

Characterization

Application in Drug Discovery: A Precursor for Kinase Inhibitors

Benzaldehyde derivatives are valuable intermediates in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors.[2][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer.

While a specific drug synthesized directly from this compound is not detailed in the provided search results, the general synthetic utility of substituted benzaldehydes in creating libraries of potential kinase inhibitors is well-established.[4] The aldehyde functional group serves as a key handle for chemical modifications, such as reductive amination, to build the core structures of these inhibitors.[4]

Below is a generalized workflow illustrating how this compound could be utilized in the synthesis of a library of potential kinase inhibitors.

G cluster_synthesis Synthesis of Kinase Inhibitor Precursors cluster_screening Screening and Development 2_Chloro_4_ethoxybenzaldehyde This compound Reductive_Amination Reductive Amination 2_Chloro_4_ethoxybenzaldehyde->Reductive_Amination Primary_Amine_Library Primary Amine Library (R-NH2) Primary_Amine_Library->Reductive_Amination Inhibitor_Precursor_Library Library of Substituted Amines Reductive_Amination->Inhibitor_Precursor_Library Kinase_Assay Kinase Activity Assay Inhibitor_Precursor_Library->Kinase_Assay Hit_Identification Hit Identification Kinase_Assay->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: A generalized workflow for the synthesis and screening of potential kinase inhibitors starting from this compound.

The following diagram illustrates a simplified representation of a generic kinase signaling pathway that could be targeted by inhibitors derived from this compound.

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor_Tyrosine_Kinase->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Inhibitor Kinase Inhibitor (Derived from Precursor) Inhibitor->Kinase_Cascade

Caption: A simplified signaling pathway illustrating the point of intervention for a kinase inhibitor.

References

The Genesis of a Key Intermediate: A Technical Guide to the Discovery and Historical Synthesis of 2-Chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and plausible historical synthesis of 2-Chloro-4-ethoxybenzaldehyde, a significant aromatic aldehyde in the fields of pharmaceutical and fine chemical synthesis. While a definitive record of its initial isolation and characterization remains elusive in readily available historical archives, its structural components and the timeline of synthetic organic chemistry allow for a well-reasoned deduction of its likely origins. This document is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the foundational synthetic methodologies that would have led to its creation.

Introduction

This compound is a disubstituted aromatic aldehyde featuring a chlorine atom and an ethoxy group on the benzene ring. These substituents influence the reactivity of the aldehyde and the aromatic ring, making it a versatile intermediate for the synthesis of more complex molecules. Its historical synthesis is likely rooted in two of the most powerful and well-established reactions of the 19th and early 20th centuries: the Williamson ether synthesis and electrophilic aromatic substitution reactions such as the Gattermann or Vilsmeier-Haack reactions.

Plausible Historical Synthesis Routes

The synthesis of this compound can be logically approached from two primary retrosynthetic pathways, each relying on robust and historically significant chemical transformations.

1. Williamson Ether Synthesis of 2-Chloro-4-hydroxybenzaldehyde: The Williamson ether synthesis, developed by Alexander Williamson in 1850, provides a direct and efficient method for the formation of ethers.[1][2] Given the likely availability of 2-chloro-4-hydroxybenzaldehyde as a starting material, its ethylation would represent a straightforward and plausible route to the target molecule.

2. Formylation of 3-Chloro-1-ethoxybenzene: Alternatively, the introduction of the aldehyde group onto a pre-existing 3-chloro-1-ethoxybenzene scaffold is a highly probable historical pathway. Two classical named reactions are well-suited for this transformation:

  • Gattermann Reaction: Discovered by Ludwig Gattermann, this reaction introduces a formyl group onto an aromatic ring using hydrogen cyanide and a Lewis acid catalyst.[3]

  • Vilsmeier-Haack Reaction: This reaction, developed by Anton Vilsmeier and Albrecht Haack, utilizes a Vilsmeier reagent (formed from a substituted amide like DMF and phosphorus oxychloride) to formylate electron-rich aromatic compounds.[4][5][6]

Comparative Synthesis Data

The following table summarizes the key quantitative parameters for the plausible historical synthesis routes of this compound, based on analogous reactions found in the literature.

ParameterWilliamson Ether SynthesisVilsmeier-Haack Reaction
Starting Material 2-Chloro-4-hydroxybenzaldehyde3-Chloro-1-ethoxybenzene
Key Reagents Ethyl halide (e.g., ethyl iodide), Base (e.g., K₂CO₃)DMF, POCl₃
Solvent DMF, AcetonitrileDMF, DCM
Reaction Temperature Room temperature to 80°C0°C to room temperature
Reaction Time 8 - 18 hours6.5 hours
Reported Yield (Analogous Reactions) 70 - 92%[7][8]~77%[4]

Experimental Protocols

The following are detailed experimental protocols for the two primary plausible historical syntheses of this compound. These protocols are based on modern adaptations of these classical reactions.

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from the synthesis of analogous ethoxy-substituted benzaldehydes.[7]

Materials:

  • 2-Chloro-4-hydroxybenzaldehyde (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Ethyl Iodide (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer, add 2-Chloro-4-hydroxybenzaldehyde and anhydrous potassium carbonate.

  • Add anhydrous DMF to the flask (approximately 10 mL per gram of the hydroxybenzaldehyde).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl iodide dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers and wash twice with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Protocol 2: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a general procedure for the Vilsmeier-Haack formylation of an electron-rich arene.[4]

Materials:

  • 3-Chloro-1-ethoxybenzene (1.0 eq)

  • (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent) (1.5 eq) or prepared in situ from DMF and POCl₃

  • Dimethylformamide (DMF)

  • Sodium Acetate (NaOAc)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-Chloro-1-ethoxybenzene in DMF, cool the mixture to 0°C.

  • Add the Vilsmeier reagent portion-wise at 0°C.

  • Allow the reaction mixture to stir at room temperature for 6.5 hours.

  • Cool the reaction mixture back to 0°C and add a solution of sodium acetate in water.

  • Stir for an additional 10 minutes at 0°C.

  • Dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford this compound.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical workflow of the plausible historical synthesis routes for this compound.

Williamson_Ether_Synthesis start 2-Chloro-4-hydroxybenzaldehyde reagents Ethyl Iodide, K₂CO₃ DMF, 80°C start->reagents Etherification product This compound reagents->product

Caption: Williamson Ether Synthesis of this compound.

Vilsmeier_Haack_Reaction start 3-Chloro-1-ethoxybenzene reagents Vilsmeier Reagent (DMF, POCl₃) start->reagents Formylation intermediate Iminium Salt Intermediate reagents->intermediate hydrolysis Aqueous Workup (Hydrolysis) intermediate->hydrolysis product This compound hydrolysis->product

Caption: Vilsmeier-Haack Formylation of 3-Chloro-1-ethoxybenzene.

References

An In-depth Technical Guide to the Reactivity and Electronic Effects of 2-Chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Chloro-4-ethoxybenzaldehyde, a substituted aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. The document elucidates the compound's reactivity profile, governed by the interplay of the electronic effects of its chloro and ethoxy substituents. Detailed methodologies for its synthesis and characteristic reactions, including oxidation, reduction, and condensation, are presented. Quantitative data from spectroscopic analyses are summarized, and the underlying electronic principles influencing its chemical behavior are discussed. This guide is intended to serve as a valuable resource for researchers leveraging this versatile building block in the design and synthesis of novel molecules.

Introduction

This compound is a bifunctional aromatic compound featuring an aldehyde moiety, a chloro substituent in the ortho position, and an ethoxy group in the para position. This unique substitution pattern imparts a nuanced reactivity profile, making it a valuable intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals and fine chemicals.[1] The aldehyde group serves as a versatile handle for various transformations such as nucleophilic additions and condensations, while the chloro and ethoxy groups modulate the electronic properties of the aromatic ring and the reactivity of the aldehyde.[2] Understanding the electronic interplay of these substituents is crucial for predicting and controlling the outcomes of its reactions.

Electronic Effects of Substituents

The reactivity of the aldehyde group in this compound is primarily dictated by the electrophilicity of the carbonyl carbon. This is influenced by the combined inductive and resonance effects of the chloro and ethoxy substituents.

  • 2-Chloro Substituent: The chlorine atom exerts a dual electronic influence. It has a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity.[3] Concurrently, it exhibits a weaker electron-donating resonance effect (+M) by donating a lone pair of electrons to the aromatic ring.[4] While halogens are generally deactivating towards electrophilic aromatic substitution, their resonance effect directs incoming electrophiles to the ortho and para positions.[4][5] In the context of the aldehyde's reactivity, the inductive withdrawal is the more dominant effect, making the aldehyde more reactive towards nucleophiles compared to unsubstituted benzaldehyde.

  • 4-Ethoxy Substituent: The ethoxy group is a strong electron-donating group. It exerts a weak electron-withdrawing inductive effect (-I) but a very strong electron-donating resonance effect (+M) due to the lone pairs on the oxygen atom.[5] This resonance effect significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions. This donation of electron density to the carbonyl group through the ring system reduces the electrophilicity of the carbonyl carbon, thus deactivating it towards nucleophilic attack compared to unsubstituted benzaldehyde.[2]

Overall Effect: In this compound, these two effects are in opposition. The ortho-chloro group enhances the electrophilicity of the aldehyde, while the para-ethoxy group diminishes it. The net reactivity of the aldehyde will be a balance of these competing electronic influences. For many nucleophilic addition reactions, the deactivating effect of the para-ethoxy group is expected to be more pronounced, leading to a moderately reactive aldehyde.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the Williamson ether synthesis, starting from 2-chloro-4-hydroxybenzaldehyde.

Synthetic Pathway

G cluster_0 Synthesis of this compound A 2-Chloro-4-hydroxybenzaldehyde reagents1 + Base (e.g., K₂CO₃) in Polar aprotic solvent (e.g., DMF) A->reagents1 B Phenoxide intermediate reagents2 + Ethylating agent (e.g., Ethyl iodide) B->reagents2 C This compound reagents1->B reagents2->C

Caption: Synthetic pathway for this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from the synthesis of similar alkoxybenzaldehyde derivatives.[6][7]

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-hydroxybenzaldehyde (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) to the flask, followed by anhydrous dimethylformamide (DMF) (approximately 10 mL per gram of the starting phenol).

  • Addition of Ethylating Agent: Stir the suspension at room temperature for 15 minutes to facilitate the formation of the phenoxide. Then, add ethyl iodide (1.2 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.

Reactivity and Key Reactions

The aldehyde functional group in this compound is the primary site of reactivity, undergoing a variety of transformations common to aromatic aldehydes.

Oxidation

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-chloro-4-ethoxybenzoic acid.

G cluster_0 Oxidation Reaction A This compound reagents + Oxidizing agent (e.g., KMnO₄, H₂CrO₄) A->reagents B 2-Chloro-4-ethoxybenzoic acid reagents->B

Caption: Oxidation of this compound.

Experimental Protocol (General):

A common method for this oxidation involves the use of potassium permanganate in an acidic or basic medium.[8][9]

  • Dissolve this compound in a suitable solvent (e.g., acetone/water).

  • Slowly add a solution of potassium permanganate while stirring. The reaction is typically exothermic and may require cooling.

  • After the characteristic purple color of the permanganate has disappeared, the reaction mixture is worked up.

  • If the reaction is performed under basic conditions, the resulting carboxylate salt is acidified to precipitate the carboxylic acid.

  • The product is then filtered, washed, and can be purified by recrystallization.

Reduction

The aldehyde can be reduced to the corresponding primary alcohol, (2-chloro-4-ethoxyphenyl)methanol.

G cluster_0 Reduction Reaction A This compound reagents + Reducing agent (e.g., NaBH₄, LiAlH₄) A->reagents B (2-Chloro-4-ethoxyphenyl)methanol reagents->B

Caption: Reduction of this compound.

Experimental Protocol (General):

Sodium borohydride is a mild and selective reagent for the reduction of aldehydes.

  • Dissolve this compound in a protic solvent like ethanol or methanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride portion-wise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours.

  • Quench the reaction by the slow addition of water or dilute acid.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent to yield the alcohol.

  • Purification can be achieved by column chromatography or recrystallization.

Condensation Reactions

This compound can participate in various condensation reactions, such as the aldol condensation, to form carbon-carbon bonds.[10][11]

G cluster_0 Aldol Condensation A This compound C α,β-Unsaturated carbonyl A->C reagents + Ketone/Aldehyde with α-H + Base or Acid catalyst A->reagents B Enolate B->A

Caption: Aldol condensation with this compound.

Experimental Protocol (General - Claisen-Schmidt Condensation):

This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base.

  • In a flask, dissolve this compound and a suitable ketone (e.g., acetone or acetophenone) in ethanol.

  • Slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, with stirring.

  • Continue stirring at room temperature. The product often precipitates out of the solution.

  • After completion, the solid product is collected by vacuum filtration, washed with cold ethanol or water, and dried.

  • The product can be purified by recrystallization.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy
Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde (-CHO)9.8 - 10.4s-
Aromatic (H-6)7.7 - 7.9d8.0 - 9.0
Aromatic (H-5)6.9 - 7.1dd8.0 - 9.0, 2.0 - 3.0
Aromatic (H-3)6.8 - 7.0d2.0 - 3.0
Methylene (-OCH₂CH₃)4.0 - 4.2q~7.0
Methyl (-OCH₂CH₃)1.3 - 1.5t~7.0
¹³C NMR Spectroscopy
Carbon Predicted Chemical Shift (ppm)
Carbonyl (-CHO)189 - 193
Aromatic (C-4, C-O)160 - 164
Aromatic (C-2, C-Cl)135 - 139
Aromatic (C-6)130 - 134
Aromatic (C-1)125 - 129
Aromatic (C-5)115 - 119
Aromatic (C-3)112 - 116
Methylene (-OCH₂)63 - 65
Methyl (-CH₃)14 - 16
IR Spectroscopy
Functional Group Predicted Wavenumber (cm⁻¹)
C-H stretch (aldehyde)2820 - 2880, 2720 - 2780
C=O stretch (aromatic aldehyde)1680 - 1700
C=C stretch (aromatic)1580 - 1600, 1470 - 1500
C-O stretch (aryl ether)1240 - 1260
C-O stretch (alkyl ether)1030 - 1050
C-Cl stretch700 - 800
Mass Spectrometry
m/z Predicted Fragment
184/186[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotope pattern)
155/157[M - CHO]⁺
127/129[M - CHO - CO]⁺

Conclusion

This compound is a valuable synthetic intermediate with a reactivity profile shaped by the competing electronic effects of its ortho-chloro and para-ethoxy substituents. This guide provides a foundational understanding of its electronic properties, a reliable synthetic protocol, and an overview of its key chemical transformations. The compiled data and experimental methodologies are intended to facilitate its application in the synthesis of novel compounds for research, drug discovery, and materials science.

References

In-Depth Technical Guide: Health and Safety Information for 2-Chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of available health and safety information for 2-Chloro-4-ethoxybenzaldehyde (CAS No. 245368-31-4). A comprehensive Safety Data Sheet (SDS) with complete toxicological data for this specific compound was not publicly available at the time of this writing. The information herein is compiled from supplier data and information on structurally similar compounds. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a substitute for a formal risk assessment or a specific SDS for this chemical. All laboratory work should be conducted by trained professionals in a well-equipped and properly ventilated area.

GHS Classification and Hazards

While a complete GHS classification is not available, information from chemical suppliers suggests that this compound should be handled with care. Based on data for analogous compounds, the primary hazards are likely to be:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

The compound is typically associated with the "Warning" signal word.

Physical and Chemical Properties

PropertyValueSource
CAS Number 245368-31-4Multiple Suppliers
Molecular Formula C₉H₉ClO₂Multiple Suppliers
Molecular Weight 184.62 g/mol Multiple Suppliers
Appearance Likely a solid or crystalline substanceGeneral information for similar compounds[1]
Solubility Expected to be soluble in organic solvents; limited solubility in waterGeneral information for similar compounds[1]

Toxicological Information

No specific toxicological data, such as LD50 or LC50 values, for this compound were found in the public domain. The precautionary statements associated with this chemical suggest that it should be considered a potential irritant.

Handling and Storage

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin and eyes.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a dry, well-ventilated place.

  • Keep in a dark place.

  • Recommended storage temperatures vary by supplier, with suggestions including room temperature, -4°C for short-term storage (1-2 weeks), and -20°C for long-term storage (1-2 years).

First Aid Measures

The following first aid measures are based on the precautionary statements provided by chemical suppliers and are general recommendations. In case of any exposure, seek medical attention.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Fire-Fighting Measures

Specific fire-fighting data for this compound is not available. For compounds of this nature, the following general advice applies:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Combustion may produce irritating or toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride.

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

  • Eye/Face Protection: Use chemical safety goggles.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If working outside of a fume hood or if dust/aerosol generation is likely, use a NIOSH-approved respirator with an appropriate cartridge.

Experimental Workflows and Logical Relationships

The following diagrams illustrate general workflows for handling chemical spills and responding to personal exposure, which are applicable to this compound in a research setting.

Spill_Response_Workflow cluster_spill Chemical Spill Occurs cluster_assess Immediate Assessment cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response Spill Spill of this compound Detected Assess Assess Spill Size and Risk (Minor vs. Major) Spill->Assess Evacuate_Minor Alert personnel in immediate area Assess->Evacuate_Minor Minor Spill Evacuate_Major Evacuate the entire laboratory Assess->Evacuate_Major Major Spill PPE_Minor Don appropriate PPE (Gloves, Goggles, Lab Coat) Evacuate_Minor->PPE_Minor Contain Contain spill with absorbent material PPE_Minor->Contain Neutralize Neutralize (if applicable and safe) Contain->Neutralize Collect Collect residue into a sealed container Neutralize->Collect Decontaminate_Area Decontaminate spill area Collect->Decontaminate_Area Dispose Dispose of waste as hazardous Decontaminate_Area->Dispose Isolate Isolate the area (Close doors, restrict access) Evacuate_Major->Isolate Contact_EHS Contact Emergency Personnel / EHS Isolate->Contact_EHS Await_Response Await arrival of trained responders Contact_EHS->Await_Response

Caption: Workflow for responding to a chemical spill.

First_Aid_Response_Workflow cluster_routes Exposure Routes & Immediate Actions cluster_actions First Aid Procedures cluster_medical Medical Follow-up Exposure Exposure to This compound Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Move_Air Move to Fresh Air Inhalation->Move_Air Wash_Skin Wash with Plenty of Water Skin_Contact->Wash_Skin Remove_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Clothing Rinse_Eyes Rinse Cautiously with Water (for at least 15 mins) Eye_Contact->Rinse_Eyes Seek_Medical Seek Medical Attention (If symptoms persist or are severe) Move_Air->Seek_Medical Wash_Skin->Seek_Medical Remove_Lenses Remove Contact Lenses (if present) Rinse_Eyes->Remove_Lenses Rinse_Eyes->Seek_Medical

Caption: First aid response to different exposure routes.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 2-Chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-4-ethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of a variety of organic compounds. Its functional groups, including an aldehyde, a chloro substituent, and an ethoxy group, make it a versatile building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. The aldehyde group can undergo various transformations, such as oxidation, reduction, and condensation reactions, while the chloro and ethoxy groups influence the molecule's reactivity and physical properties. This application note provides a detailed protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and organic synthesis.

The described synthesis is a two-step process commencing with the Williamson ether synthesis to produce 3-chlorophenetole from 3-chlorophenol, followed by the Vilsmeier-Haack formylation to yield the target compound, this compound.

Overall Reaction Scheme:

Step 1: Williamson Ether Synthesis

3-Chlorophenol → 3-Chlorophenetole

Step 2: Vilsmeier-Haack Formylation

3-Chlorophenetole → this compound

Experimental Protocols

Step 1: Synthesis of 3-Chlorophenetole (Williamson Ether Synthesis)

This procedure outlines the synthesis of 3-chlorophenetole from 3-chlorophenol and ethyl iodide.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (approx.)
3-Chlorophenol128.5612.86 g0.10
Anhydrous Potassium Carbonate138.2120.73 g0.15
Ethyl Iodide155.9723.4 g (12.0 mL)0.15
Anhydrous Acetone58.08150 mL-
Diethyl Ether74.12As needed-
10% Sodium Hydroxide Solution-As needed-
Saturated Brine Solution-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorophenol (12.86 g, 0.10 mol), anhydrous potassium carbonate (20.73 g, 0.15 mol), and anhydrous acetone (150 mL).

  • Addition of Ethylating Agent: Stir the suspension at room temperature and add ethyl iodide (23.4 g, 0.15 mol) dropwise over a period of 15 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether (100 mL) and wash with 10% sodium hydroxide solution (2 x 50 mL) to remove any unreacted 3-chlorophenol.

  • Washing: Wash the organic layer with water (2 x 50 mL) and then with a saturated brine solution (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 3-chlorophenetole.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 3-chlorophenetole.

Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

This procedure details the formylation of 3-chlorophenetole to produce this compound. The Vilsmeier-Haack reaction allows for the formylation of electron-rich arenes[1]. The formylating agent, the Vilsmeier reagent, is formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[1][2].

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (approx.)
3-Chlorophenetole156.6115.67 g0.10
N,N-Dimethylformamide (DMF)73.0921.9 g (23.2 mL)0.30
Phosphorus Oxychloride (POCl₃)153.3323.0 g (14.0 mL)0.15
Dichloromethane (DCM)84.93100 mL-
Ice-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Diethyl Ether74.12As needed-
Saturated Brine Solution-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Formation of Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (21.9 g, 0.30 mol) and cool the flask in an ice-salt bath to 0-5 °C. Add phosphorus oxychloride (23.0 g, 0.15 mol) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent.

  • Addition of Substrate: To the prepared Vilsmeier reagent, add a solution of 3-chlorophenetole (15.67 g, 0.10 mol) in dichloromethane (50 mL) dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 40-50 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice (300 g) with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with a saturated brine solution (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure this compound.

Data Presentation

Summary of Reaction Parameters and Expected Yields:

StepReaction TypeStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1Williamson Ether Synthesis3-ChlorophenolK₂CO₃, C₂H₅IAcetoneReflux12-1685-95
2Vilsmeier-Haack Formylation3-ChlorophenetolePOCl₃, DMFDichloromethane40-502-370-80

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation start1 3-Chlorophenol + K2CO3 in Acetone reagent1 Add Ethyl Iodide start1->reagent1 reflux1 Reflux (12-16h) reagent1->reflux1 workup1 Filter & Concentrate reflux1->workup1 extract1 Extract with Et2O & Wash with NaOH workup1->extract1 dry1 Dry & Concentrate extract1->dry1 product1 3-Chlorophenetole dry1->product1 start2 DMF + POCl3 (0-5°C) product1->start2 Intermediate reagent2 Add 3-Chlorophenetole in DCM start2->reagent2 heat2 Heat (40-50°C, 2-3h) reagent2->heat2 hydrolysis2 Hydrolyze with Ice heat2->hydrolysis2 neutralize2 Neutralize with NaHCO3 hydrolysis2->neutralize2 extract2 Extract with Et2O neutralize2->extract2 purify2 Column Chromatography extract2->purify2 product2 This compound purify2->product2

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Vilsmeier_Haack_Mechanism cluster_vilsmeier Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution dmf DMF vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) dmf->vilsmeier_reagent + pocli3 POCl3 pocli3->vilsmeier_reagent + chlorophenetole 3-Chlorophenetole vilsmeier_reagent->chlorophenetole Reacts with iminium_intermediate Iminium Intermediate chlorophenetole->iminium_intermediate Electrophilic Attack hydrolysis Hydrolysis (H2O) iminium_intermediate->hydrolysis final_product This compound hydrolysis->final_product

Caption: Mechanism of the Vilsmeier-Haack formylation step.

References

Application Notes and Protocols: Williamson Ether Synthesis for the Preparation of 2-Chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Chloro-4-ethoxybenzaldehyde via the Williamson ether synthesis. This method is a robust and widely applicable SN2 reaction for forming ethers. The protocol herein is adapted from established procedures for analogous substituted benzaldehydes and is intended as a practical guide for researchers in organic synthesis and medicinal chemistry. Included are reaction parameters, purification methods, and expected characterization data, alongside visualizations of the chemical transformation and experimental workflow.

Introduction

This compound is a substituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of various organic molecules, including potential pharmaceutical agents. The Williamson ether synthesis provides a reliable and straightforward method for its preparation from the commercially available 2-Chloro-4-hydroxybenzaldehyde. The reaction involves the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide, which then undergoes an SN2 reaction with an ethylating agent.

General Reaction Scheme

The synthesis proceeds by the reaction of 2-Chloro-4-hydroxybenzaldehyde with an ethyl halide in the presence of a base.

Reaction:

2-Chloro-4-hydroxybenzaldehyde + Ethyl Halide (e.g., Ethyl Iodide) --(Base, Solvent)--> this compound

Data Presentation

The following tables summarize the key reactants and typical reaction conditions for the Williamson ether synthesis of this compound.

Table 1: Reactants and Stoichiometry

ReactantMolecular FormulaMolar Mass ( g/mol )Suggested Stoichiometry (Equivalents)
2-Chloro-4-hydroxybenzaldehydeC₇H₅ClO₂156.571.0
Ethyl IodideC₂H₅I155.971.2 - 1.5
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.5 - 2.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Solvent

Table 2: Reaction Parameters

ParameterRecommended Condition
Temperature60-80 °C
Reaction Time4-18 hours
AtmosphereInert (e.g., Nitrogen or Argon)
MonitoringThin Layer Chromatography (TLC)

Experimental Protocols

This protocol is adapted from the synthesis of structurally similar compounds.[1] Researchers should optimize conditions as necessary for their specific setup.

Materials:

  • 2-Chloro-4-hydroxybenzaldehyde

  • Ethyl iodide (or ethyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (or Ethyl acetate)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-Chloro-4-hydroxybenzaldehyde (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5-2.0 eq) to the flask. Add anhydrous DMF (approximately 10-15 mL per gram of the starting phenol).

  • Addition of Ethylating Agent: Stir the mixture at room temperature for 15-20 minutes under an inert atmosphere. Add ethyl iodide (1.2-1.5 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-18 hours.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approximately 10 times the volume of DMF).

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound. A typical yield for a similar methylation reaction is around 70%.[1]

Expected Characterization Data:

Table 3: Expected Analytical Data for this compound

AnalysisExpected Results
¹H NMR (CDCl₃)δ 10.3 (s, 1H, -CHO), 7.8 (d, 1H, Ar-H), 6.9-7.0 (m, 2H, Ar-H), 4.1 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃).
¹³C NMR (CDCl₃)δ 190-192 (-CHO), 162-164 (C-OEt), 135-137 (C-Cl), 130-132 (Ar-CH), 125-127 (Ar-C), 115-117 (Ar-CH), 113-115 (Ar-CH), 64-66 (-OCH₂CH₃), 14-16 (-OCH₂CH₃).
Mass Spec. (EI)Molecular ion peak at m/z = 184.03 (for C₉H₉ClO₂).
Appearance Off-white to pale yellow solid.

Mandatory Visualizations

Williamson Ether Synthesis of this compound

G Williamson Ether Synthesis Reaction cluster_reactants Reactants cluster_process Process cluster_product Product 2_Chloro_4_hydroxybenzaldehyde 2-Chloro-4-hydroxybenzaldehyde Deprotonation Deprotonation 2_Chloro_4_hydroxybenzaldehyde->Deprotonation with Base Ethyl_Iodide Ethyl Iodide SN2_Attack SN2 Nucleophilic Attack Ethyl_Iodide->SN2_Attack Base Base (K₂CO₃) Deprotonation->SN2_Attack forms Phenoxide 2_Chloro_4_ethoxybenzaldehyde This compound SN2_Attack->2_Chloro_4_ethoxybenzaldehyde

Caption: Reaction pathway for the Williamson ether synthesis.

Experimental Workflow

G Experimental Workflow Start Start Reaction_Setup 1. Reaction Setup: - 2-Chloro-4-hydroxybenzaldehyde - K₂CO₃ - Anhydrous DMF Start->Reaction_Setup Ethylating_Agent 2. Add Ethyl Iodide Reaction_Setup->Ethylating_Agent Heating 3. Heat to 60-80 °C (4-18h) Ethylating_Agent->Heating Monitoring 4. Monitor by TLC Heating->Monitoring Workup 5. Aqueous Workup Monitoring->Workup Reaction Complete Extraction 6. Extraction with Et₂O or EtOAc Workup->Extraction Drying_Concentration 7. Dry and Concentrate Extraction->Drying_Concentration Purification 8. Column Chromatography Drying_Concentration->Purification Characterization 9. Characterization (NMR, MS) Purification->Characterization End End Product Characterization->End

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols: Claisen-Schmidt Condensation with 2-Chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chalcones in Medicinal Chemistry

Chalcones, characterized as 1,3-diphenyl-2-propen-1-one, represent a vital class of organic compounds belonging to the flavonoid family.[1] These molecules are not only key precursors in the biosynthesis of various flavonoids and isoflavonoids in plants but have also garnered immense interest in medicinal chemistry due to their diverse and potent pharmacological activities.[2][3] The core chalcone structure, featuring two aromatic rings connected by an α,β-unsaturated carbonyl system, serves as a privileged scaffold in drug discovery.[4] This reactive keto-ethylenic group is largely responsible for the broad spectrum of biological activities observed, which include anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties.[1][5]

The Claisen-Schmidt condensation is the most common, efficient, and versatile method for synthesizing chalcones.[6] This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone derivative.[7] The ability to readily introduce a wide variety of substituents onto both aromatic rings allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of therapeutic properties.

The specific use of substituted benzaldehydes, such as 2-Chloro-4-ethoxybenzaldehyde , is of particular interest. Halogen substituents, like chlorine, have been shown to enhance the biological efficacy of chalcones, often leading to improved antimicrobial and cytotoxic activities.[8][9][10] Similarly, alkoxy groups like the ethoxy moiety can modulate the compound's lipophilicity and electronic properties, influencing its pharmacokinetic profile and target interactions. This combination of substituents makes chalcones derived from this compound promising candidates for further investigation in drug development programs.

Reaction Principle and Mechanism

The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol condensation mechanism, followed by a rapid dehydration step. The base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (an acetophenone derivative) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde (this compound), which lacks α-hydrogens. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to form the thermodynamically stable, conjugated chalcone product.

Claisen_Schmidt_Mechanism cluster_reactants Reactant Preparation Ketone Acetophenone Derivative Enolate Enolate Formation Ketone->Enolate Base abstracts α-hydrogen Aldehyde This compound Adduct Aldol Adduct (β-Hydroxy Ketone) Aldehyde->Adduct Nucleophilic attack Base Base (NaOH) Enolate->Adduct Nucleophilic attack Chalcone Chalcone Product Adduct->Chalcone Dehydration (-H₂O)

Caption: Base-catalyzed Claisen-Schmidt reaction mechanism.

Quantitative Data Summary

The yield and biological activity of chalcones are highly dependent on the specific substituents on the aromatic rings. The following tables summarize quantitative data for chalcones structurally related to those derived from this compound, providing a baseline for expected outcomes.

Table 1: Synthesis and Yield of Related Chloro-Substituted Chalcones

Aldehyde ReactantKetone ReactantCatalyst/SolventReaction TimeYield (%)Reference
2-Chloro-4-hydroxybenzaldehyde3-HydroxyacetophenoneNaOH / Ethanol-54.75%[11]
4-Chlorobenzaldehyde2'-Fluoro-4'-methoxyacetophenoneNaOH / Ethanol40 min85%[12]
5-Chloro-2-hydroxyacetophenone4-MethoxybenzaldehydeNaOH / Methanol48 hrs60.06%[13]
2-Chlorobenzaldehydep-AminoacetophenoneNaOH / Methanol6 hrs-[14]

Table 2: Biological Activity of Structurally Related Chloro-Chalcones

CompoundActivity TypeTarget Organism/Cell LineQuantitative MetricValueReference
2'-Hydroxy-5'-chloro-4-methoxychalconeCytotoxicityBrine ShrimpLC₅₀75.07 ppm[13]
2'-Hydroxy-5'-chloro-4-methoxychalconeAntioxidantDPPH Radical ScavengingIC₅₀45.99 ppm[13]
Chloro-chalcone derivativesAntibacterialEscherichia coliMICSignificant Inhibition[8][9]
Chloro-chalcone derivativesAntibacterialStaphylococcus aureusMICSignificant Inhibition[8][9]
Chloro-chalcone derivativesAntifungalCandida albicansMICSignificant Inhibition[8][9]

MIC: Minimum Inhibitory Concentration; LC₅₀: Lethal Concentration, 50%; IC₅₀: Inhibitory Concentration, 50%.

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a chalcone derivative from this compound.

Experimental_Workflow A 1. Reactant Preparation B 2. Reaction Setup A->B Dissolve aldehyde and ketone in ethanol C 3. Base Addition B->C Cool in ice bath D 4. Reaction Monitoring C->D Add NaOH solution dropwise, stir at RT E 5. Product Isolation (Workup) D->E Monitor by TLC; Pour into ice-cold acidified water F 6. Purification E->F Collect precipitate by vacuum filtration G 7. Characterization F->G Recrystallize from a suitable solvent (e.g., ethanol)

Caption: General experimental workflow for chalcone synthesis.
Protocol: Synthesis of (E)-3-(2-Chloro-4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

This protocol describes the Claisen-Schmidt condensation between this compound and 4-methoxyacetophenone.

Materials:

  • This compound

  • 4-Methoxyacetophenone

  • Ethanol (95% or absolute)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), dilute (e.g., 1 M)

  • Deionized Water

  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and vacuum filtration apparatus

  • Filter paper

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

Procedure:

  • Reactant Preparation:

    • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of 4-methoxyacetophenone in approximately 30-40 mL of ethanol.

    • Stir the mixture at room temperature using a magnetic stirrer until all solids are completely dissolved.

  • Reaction Setup:

    • Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring.

  • Base Addition:

    • Prepare a 30-40% (w/v) aqueous solution of sodium hydroxide.

    • Slowly add the NaOH solution (approx. 5-10 mL) dropwise to the stirred ethanolic solution of reactants over 15-20 minutes. Maintain the temperature of the reaction mixture below 25 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.

  • Reaction Monitoring:

    • The reaction progress can be monitored by observing the formation of a precipitate (typically yellow).

    • Continue stirring for 2-6 hours.[14] The reaction completion can be confirmed by TLC by monitoring the disappearance of the starting aldehyde.

  • Product Isolation (Workup):

    • Once the reaction is complete, pour the reaction mixture slowly into a beaker containing approximately 200 g of crushed ice and water.

    • Stir vigorously, then neutralize the mixture by slowly adding dilute hydrochloric acid until the pH is approximately 7.

    • Collect the precipitated crude solid product by vacuum filtration using a Büchner funnel.[14]

    • Wash the solid thoroughly with several portions of cold deionized water to remove any inorganic impurities.

  • Purification:

    • The crude product can be purified by recrystallization. Transfer the solid to a beaker and recrystallize from a minimal amount of a suitable hot solvent, such as ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry or dry in a vacuum oven.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.

Applications in Drug Discovery and Development

Chalcones derived from this compound are versatile scaffolds for developing new therapeutic agents. Their value lies in their broad biological activity profile and their suitability for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Applications Start Synthesized Chalcone (from this compound) Screening Biological Screening Start->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Identify initial 'hits' Optimization Lead Optimization SAR->Optimization Guide chemical modifications Optimization->SAR Candidate Drug Candidate Optimization->Candidate

Caption: Drug discovery pathway for synthesized chalcones.
  • Antimicrobial Agents: Chloro-substituted chalcones have demonstrated significant activity against a range of bacteria and fungi, including resistant strains.[8][9][10] They represent a promising starting point for the development of new antibiotics and antifungals.

  • Anticancer Agents: Many chalcone derivatives exhibit potent cytotoxic activity against various cancer cell lines.[13] The core structure can be modified to target specific pathways involved in cancer cell proliferation and survival.

  • Anti-inflammatory Agents: Chalcones are known to inhibit inflammatory pathways.[15] Derivatives can be evaluated for their potential to treat inflammatory diseases.

  • Antioxidant and Neuroprotective Agents: The phenolic nature of many chalcone precursors imparts antioxidant properties, which are valuable for combating diseases associated with oxidative stress.[13]

References

Application Notes and Protocols: 2-Chloro-4-ethoxybenzaldehyde as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Chloro-4-ethoxybenzaldehyde, a versatile intermediate in the synthesis of pharmaceutical compounds. This document details its synthesis, its role in the preparation of active pharmaceutical ingredients (APIs), and the biological activities of the resulting molecules.

Introduction

This compound is an aromatic aldehyde whose structure is a valuable scaffold for the synthesis of complex organic molecules. The presence of a chloro group, an ethoxy group, and a reactive aldehyde functionality makes it a versatile building block in medicinal chemistry. Its derivatives have shown potential in various therapeutic areas, including the treatment of diabetes and cancer.[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from 2-chloro-4-hydroxybenzaldehyde. This reaction involves the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.[2][3]

General Reaction Scheme:

G reactant1 2-Chloro-4-hydroxybenzaldehyde product This compound reactant1->product 1. reactant2 Ethyl Halide (e.g., Ethyl Iodide) reactant2->product 2. reagent Base (e.g., K2CO3) Solvent (e.g., DMF) reagent->product Conditions

Caption: General scheme for the Williamson ether synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of 2-chloro-4-methoxybenzaldehyde.[4]

Materials:

  • 2-chloro-4-hydroxybenzaldehyde

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethyl iodide (C₂H₅I) or Ethyl bromide (C₂H₅Br)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-chloro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add ethyl iodide or ethyl bromide (1.2-1.5 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80°C and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Quantitative Data:

The following table summarizes typical reaction parameters and expected outcomes for the Williamson ether synthesis of substituted benzaldehydes.

Starting MaterialEthylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Chloro-4-hydroxybenzaldehydeIodoethaneK₂CO₃DMFRoom Temp18~70 (for methoxy)[4]
2-Hydroxy-4-nitrobenzaldehydeEthyl IodideK₂CO₃DMF8012-16Not Specified[2]
4-Hydroxybenzaldehyde4-Nitrobenzyl bromideK₂CO₃DMF100374[5]

Application in Pharmaceutical Synthesis: Ertugliflozin Intermediate

A key application of the chloro-ethoxy-benzoyl scaffold is in the synthesis of the anti-diabetic drug Ertugliflozin. A structurally related compound, 4-chloro-3-(4-ethoxybenzyl)benzaldehyde, serves as a crucial intermediate in the manufacturing process of this SGLT-2 inhibitor.[6] This highlights the importance of this compound as a potential starting material or key building block for the synthesis of similar bioactive molecules.

Logical Workflow for Ertugliflozin Synthesis Intermediate:

G A 2-Chloro-5-bromobenzoic acid B 5-Bromo-2-chlorobenzoyl chloride A->B Acyl Chlorination C (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)ketone B->C Friedel-Crafts Acylation with Phenetole D 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene C->D Reduction E 4-Chloro-3-(4-ethoxybenzyl)benzaldehyde D->E Formylation

Caption: Synthesis of a key intermediate for Ertugliflozin.[6]

Potential Biological Activities and Signaling Pathways

Derivatives of substituted benzaldehydes have been investigated for a range of biological activities, suggesting potential therapeutic applications for compounds synthesized from this compound.

Anticancer Activity:

Benzyloxybenzaldehyde derivatives have demonstrated significant anticancer activity against various cell lines, such as the human leukemia (HL-60) cell line.[7] These compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G2/M phase.[7] The mechanism of action can involve the disruption of the mitochondrial membrane potential.[7]

Signaling Pathway for Apoptosis Induction:

G drug Benzyloxybenzaldehyde Derivative mito Mitochondrial Membrane Potential Disruption drug->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Potential mechanism of anticancer activity.[7]

Antimicrobial Activity:

Schiff bases derived from chloro- and nitro-substituted benzaldehydes have shown promising antimicrobial activity.[8] These compounds can be effective against both Gram-positive and Gram-negative bacteria. The formation of metal complexes with these Schiff bases can further enhance their biological efficacy.[8]

Experimental Workflow for Biological Evaluation:

G start This compound reaction Reaction with Primary Amines start->reaction product Schiff Base Derivatives reaction->product screening Biological Screening product->screening antimicrobial Antimicrobial Assays (MIC determination) screening->antimicrobial anticancer Anticancer Assays (IC50 determination) screening->anticancer

Caption: Workflow for synthesizing and evaluating bioactive derivatives.

Conclusion

This compound is a valuable intermediate for pharmaceutical synthesis, with a straightforward and high-yielding synthetic route. Its utility is demonstrated by the synthesis of key intermediates for approved drugs like Ertugliflozin. Furthermore, the diverse biological activities of related benzaldehyde derivatives, including anticancer and antimicrobial effects, underscore the potential for developing novel therapeutic agents from this versatile building block. The provided protocols and data serve as a foundation for researchers to explore the full potential of this compound in drug discovery and development.

References

Application Notes and Protocols: Synthesis of Chalcone Derivatives Using 2-Chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif serves as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the reactive enone moiety is crucial for the biological activity of many chalcones. The Claisen-Schmidt condensation reaction provides a straightforward and efficient method for the synthesis of chalcone derivatives, allowing for the introduction of various substituents on the aromatic rings to modulate their biological effects.

This document provides detailed application notes and protocols for the synthesis of novel chalcone derivatives using 2-Chloro-4-ethoxybenzaldehyde as a key starting material. While specific literature on the synthesis and biological evaluation of chalcones derived directly from this compound is limited, this guide offers a generalized yet detailed approach based on established Claisen-Schmidt condensation methodologies for structurally similar compounds. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers engaged in the discovery and development of new therapeutic agents based on the chalcone framework.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The base-catalyzed Claisen-Schmidt condensation is the most common method for synthesizing chalcones.[1][2] This reaction involves the condensation of an aromatic aldehyde (in this case, this compound) with an acetophenone derivative in the presence of a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.

General Reaction Scheme

G A This compound C Chalcone Derivative A->C Base (NaOH or KOH) Ethanol, rt B Substituted Acetophenone B->C

Caption: General scheme for the synthesis of chalcone derivatives.

Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(2-chloro-4-ethoxyphenyl)prop-2-en-1-one

This protocol describes the synthesis of a representative chalcone derivative using this compound and 4-hydroxyacetophenone.

Materials:

  • This compound

  • 4-Hydroxyacetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled water

  • Hydrochloric acid (HCl, 10% solution)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-hydroxyacetophenone (1.36 g, 10 mmol) in 20 mL of 95% ethanol.

  • To this solution, add this compound (1.85 g, 10 mmol). Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: While stirring, slowly add 10 mL of a 40% aqueous solution of NaOH dropwise to the reaction mixture. The solution will likely change color.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Precipitation: After completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing 100 mL of crushed ice and water.

  • Neutralization: Acidify the mixture by slowly adding 10% HCl solution with constant stirring until the pH is neutral. A solid precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Characterization of Synthesized Chalcones

The structure and purity of the synthesized chalcone derivatives should be confirmed using various spectroscopic techniques.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for a representative chalcone, (E)-1-(4-hydroxyphenyl)-3-(2-chloro-4-ethoxyphenyl)prop-2-en-1-one, based on data from structurally similar compounds.[3][4][5]

ParameterExpected Data
Appearance Yellow to orange solid
Melting Point (°C) Varies depending on purity
FT-IR (cm⁻¹) ~3300-3100 (O-H str), ~1650 (C=O str), ~1600 (C=C str), ~1250 (C-O str), ~750 (C-Cl str)
¹H NMR (CDCl₃, δ ppm) ~1.4 (t, 3H, -OCH₂CH ₃), ~4.1 (q, 2H, -OCH ₂CH₃), ~6.8-8.0 (m, Ar-H and vinylic protons), ~9.8 (s, 1H, Ar-OH)
¹³C NMR (CDCl₃, δ ppm) ~15.0 (-OCH₂C H₃), ~64.0 (-OC H₂CH₃), ~115-160 (Ar-C and vinylic carbons), ~190 (C=O)

Biological Activities and Potential Applications

Chalcones derived from halogenated benzaldehydes are known to possess a range of biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

Chalcones containing chloro substituents have demonstrated significant antibacterial and antifungal properties.[6] The α,β-unsaturated ketone moiety is believed to act as a Michael acceptor, reacting with nucleophilic groups in microbial enzymes and proteins, thereby inhibiting their function and leading to cell death.

Anticancer Activity

Many chalcone derivatives exhibit potent anticancer activity through various mechanisms.[7][8][9] These include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The presence of chloro and ethoxy groups on the phenyl ring can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Potential Signaling Pathways

The anticancer effects of chalcones are often mediated through their interaction with key signaling pathways involved in cell proliferation, survival, and apoptosis. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Chalcones can inhibit the activity of key kinases in this pathway, leading to the suppression of tumor growth.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Chalcone Chalcone Derivative (Inhibitor) Chalcone->PI3K Inhibits G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation s1 Claisen-Schmidt Condensation s2 Work-up & Isolation s1->s2 s3 Recrystallization s2->s3 c1 FT-IR s3->c1 c2 NMR (¹H & ¹³C) s3->c2 c3 Mass Spectrometry s3->c3 b1 Antimicrobial Assays (MIC, Zone of Inhibition) c2->b1 b2 Anticancer Assays (MTT, Apoptosis) c2->b2 b3 Signaling Pathway Analysis (Western Blot) b2->b3

References

Application Notes and Protocols: 2-Chloro-4-ethoxybenzaldehyde in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-Chloro-4-ethoxybenzaldehyde as a key starting material. The protocols focus on the synthesis of chalcones, pyrimidines, and quinolines, which are important scaffolds in medicinal chemistry and drug development due to their diverse pharmacological activities.

Introduction

This compound is a versatile building block for the synthesis of a wide range of heterocyclic compounds. Its substituted benzene ring allows for the introduction of specific electronic and steric properties into the target molecules. The aldehyde functional group serves as a reactive handle for various condensation and cyclization reactions, making it an ideal precursor for constructing complex molecular architectures. The resulting heterocyclic compounds often exhibit interesting biological activities, including antimicrobial, antifungal, and anticancer properties.

Application Note 1: Synthesis of Chalcones

Chalcones are open-chain flavonoids that serve as important intermediates in the synthesis of various heterocyclic compounds, including pyrimidines and flavanones.[1] The Claisen-Schmidt condensation is a common and efficient method for synthesizing chalcones from aromatic aldehydes and acetophenones.

General Reaction Scheme:

This compound reacts with a substituted acetophenone in the presence of a base, typically sodium hydroxide, in an alcoholic solvent to yield the corresponding chalcone.

Chalcone_Synthesis This compound This compound Chalcone_Product Chalcone Product This compound->Chalcone_Product Claisen-Schmidt Condensation Substituted_Acetophenone Substituted Acetophenone Substituted_Acetophenone->Chalcone_Product Reagents NaOH, Ethanol Reagents->Chalcone_Product

Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (E)-1-(4-chlorophenyl)-3-(2-chloro-4-ethoxyphenyl)prop-2-en-1-one

This protocol details the synthesis of a specific chalcone derivative using 4-chloroacetophenone.

Materials:

  • This compound

  • 4-Chloroacetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol (rectified spirit)

  • Hydrochloric acid (HCl), 0.1-0.2 N

  • Distilled water

  • Round-bottomed flask (250 mL)

  • Magnetic stirrer

  • Cold water bath

  • Filtration apparatus

Procedure:

  • In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve this compound (0.01 mol) and 4-chloroacetophenone (0.01 mol) in 10 mL of rectified spirit.[1]

  • While stirring vigorously, add 10 mL of a 10% aqueous NaOH solution dropwise to the reaction mixture.[1]

  • Maintain the reaction temperature between 20-25°C using a cold water bath.[1]

  • Continue stirring vigorously for 4-5 hours. The solution will become turbid, indicating product formation.[1]

  • After the reaction is complete, neutralize the mixture with 0.1-0.2 N HCl, which will cause the chalcone to precipitate.[1]

  • Filter the crude product using a suction filtration apparatus and wash with cold distilled water until the washings are neutral.[1]

  • Dry the crude chalcone in the air.

  • For further purification, the product can be recrystallized from rectified spirit or purified by column chromatography using silica gel with 10% ethyl acetate in hexane as the eluent.[1][2]

Quantitative Data:
Starting AldehydeStarting AcetophenoneProductYield (%)Melting Point (°C)
This compound4-Chloroacetophenone(E)-1-(4-chlorophenyl)-3-(2-chloro-4-ethoxyphenyl)prop-2-en-1-one65-75 (estimated)Not specified
BenzaldehydeAcetophenoneChalcone58.41 - 65.29[2]55-57[2]
4-ChlorobenzaldehydeAcetophenone4-Chloro Chalcone58.5 - 71.5[2]Not specified

Note: The yield for the specific product is an estimation based on typical yields for similar reactions.

Application Note 2: Synthesis of Pyrimidine Derivatives

Pyrimidines are a class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] A common method for synthesizing 2-aminopyrimidines is the reaction of chalcones with guanidine.

General Reaction Scheme:

The synthesized chalcone undergoes a cyclocondensation reaction with guanidine hydrochloride in a basic alcoholic medium to yield the corresponding 2-amino-4,6-disubstituted pyrimidine.

Pyrimidine_Synthesis Chalcone Chalcone Pyrimidine_Product 2-Aminopyrimidine Product Chalcone->Pyrimidine_Product Cyclocondensation Guanidine_HCl Guanidine Hydrochloride Guanidine_HCl->Pyrimidine_Product Reagents Base (e.g., KOH), Ethanol Reagents->Pyrimidine_Product

Caption: General workflow for the synthesis of 2-aminopyrimidines from chalcones.

Experimental Protocol: Synthesis of 2-amino-4-(4-chlorophenyl)-6-(2-chloro-4-ethoxyphenyl)pyrimidine

This protocol details the synthesis of a specific 2-aminopyrimidine derivative from the previously synthesized chalcone.

Materials:

  • (E)-1-(4-chlorophenyl)-3-(2-chloro-4-ethoxyphenyl)prop-2-en-1-one (Chalcone)

  • Guanidine hydrochloride or Guanidinium carbonate

  • Potassium hydroxide (KOH) or Sodium methoxide

  • Ethanol or Dimethylformamide (DMF)

  • Distilled water

  • Reflux apparatus

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve the chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in ethanol.[4]

  • Add a solution of potassium hydroxide (50% in water) to the mixture to create a basic environment.[5]

  • Alternatively, the reaction can be carried out by refluxing the chalcone and guanidinium carbonate (1:1 molar ratio) in DMF for 3 hours.[6]

  • Heat the reaction mixture to reflux for a period of 90-150 minutes.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and pour it into ice-cold water.[6]

  • The solid pyrimidine derivative will precipitate out of the solution.

  • Filter the solid, wash it with water, and dry it.

  • The crude product can be recrystallized from ethanol to obtain the pure 2-aminopyrimidine derivative.[6]

Quantitative Data:
ChalconeReagentProductYield (%)Melting Point (°C)
(E)-1-(4-chlorophenyl)-3-(2-chloro-4-ethoxyphenyl)prop-2-en-1-oneGuanidine HCl2-amino-4-(4-chlorophenyl)-6-(2-chloro-4-ethoxyphenyl)pyrimidine70-85 (estimated)Not specified
Substituted ChalconesGuanidinium carbonate2-Amino-4,6-diarylpyrimidines62-85[6]157-230[6]

Note: The yield for the specific product is an estimation based on typical yields for similar reactions.

Application Note 3: Synthesis of Quinolines

Quinolines are another important class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. While a direct synthesis from this compound is less commonly documented in a single step, multi-step synthetic routes are feasible. One potential approach involves the Friedländer annulation, which is a reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl group.

General Reaction Scheme (Hypothetical Adaptation):

A potential, though not explicitly documented, pathway could involve the conversion of this compound to an intermediate that can then participate in a quinoline-forming cyclization. A more direct approach found in the literature for similar structures involves the reaction of 2,4-dichloroquinoline with sodium ethoxide to produce 2-chloro-4-ethoxy-quinoline, which is a key intermediate for further derivatization.[7]

Quinoline_Synthesis 2,4-dichloroquinoline 2,4-dichloroquinoline Intermediate 2-Chloro-4-ethoxy-quinoline 2,4-dichloroquinoline->Intermediate Sodium_Ethoxide Sodium Ethoxide Sodium_Ethoxide->Intermediate Quinoline_Product Substituted Quinoline Intermediate->Quinoline_Product Nucleophilic Substitution Nucleophile Nucleophile (e.g., Amine) Nucleophile->Quinoline_Product

Caption: A potential synthetic pathway to substituted quinolines involving a 2-chloro-4-ethoxy-quinoline intermediate.

Experimental Protocol: Synthesis of 2-Chloro-4-ethoxy-quinoline

This protocol describes the synthesis of a key quinoline intermediate.

Materials:

  • 2,4-dichloroquinoline

  • Sodium ethoxide

  • 18-crown-6 ether

  • Dimethylformamide (DMF)

Procedure:

  • The synthesis of 2-chloro-4-ethoxy-quinoline can be achieved through the C4-ethoxylation of 2,4-dichloroquinoline.[7]

  • The reaction is carried out using sodium ethoxide as the ethoxylating agent.[7]

  • The use of 18-crown-6 ether as an additive and dimethylformamide (DMF) as the solvent has been shown to provide the desired product in very good yield and selectivity.[7]

Note: This protocol provides a route to a key intermediate. Further reaction of 2-chloro-4-ethoxy-quinoline with various nucleophiles can lead to a diverse range of substituted quinolines.

Biological Activity of Derived Heterocycles

The synthesized heterocyclic compounds, particularly the pyrimidine derivatives, are expected to exhibit biological activity. Studies have shown that pyrimidine derivatives possess significant antifungal and antimicrobial properties.

Antimicrobial and Antifungal Activity

Several synthesized pyrimidine derivatives have been evaluated for their in vitro antifungal activities against various phytopathogenic fungi, with some compounds showing potency greater than commercial fungicides.[8] Similarly, pyrimidine-2,4-dione derivatives connected with 2H-thiopyran have demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9] The presence of different substituents on the aromatic rings can significantly influence the antimicrobial and antifungal efficacy of these compounds.[10]

Signaling Pathway Context

While the direct signaling pathway inhibition by compounds derived from this compound is not explicitly detailed in the provided search results, heterocyclic compounds are known to interact with various biological targets. For instance, some quinoline derivatives act as kinase inhibitors, and pyrimidines can interfere with nucleic acid synthesis. The biological evaluation of the newly synthesized compounds would be a crucial next step to elucidate their mechanism of action.

Biological_Screening_Workflow Synthesis Synthesized Heterocycle Screening Biological Screening (e.g., Antimicrobial Assay) Synthesis->Screening Active_Compound Identification of Active Compounds Screening->Active_Compound SAR Structure-Activity Relationship (SAR) Studies Active_Compound->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A logical workflow for the biological evaluation of newly synthesized heterocyclic compounds.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. The protocols provided herein for the synthesis of chalcones and pyrimidines are robust and can be adapted for the synthesis of a library of derivatives for further biological evaluation. The exploration of quinoline synthesis from this precursor also presents an interesting avenue for future research. The potential for these compounds to exhibit significant antimicrobial and antifungal activities makes them attractive candidates for drug discovery and development programs.

References

Application Notes and Protocols for the Reaction of 2-Chloro-4-ethoxybenzaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reaction of 2-chloro-4-ethoxybenzaldehyde with various active methylene compounds, primarily through Claisen-Schmidt and Knoevenagel condensations. The resulting α,β-unsaturated compounds, including chalcones and their analogues, are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.

Introduction

The reaction of aldehydes and ketones with compounds possessing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) is a cornerstone of carbon-carbon bond formation in organic synthesis. When this compound is reacted with active methylene compounds, it typically undergoes a condensation reaction to yield α,β-unsaturated products. These products serve as versatile intermediates for the synthesis of various heterocyclic compounds and are themselves investigated for a plethora of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

The two primary types of reactions covered in these notes are:

  • Claisen-Schmidt Condensation: This reaction involves the condensation of an aldehyde or ketone with an enolizable ketone (a type of active methylene compound) in the presence of a base to form a chalcone or a related enone.

  • Knoevenagel Condensation: This is a broader reaction involving the condensation of an aldehyde or ketone with any active methylene compound, such as malononitrile or ethyl cyanoacetate, typically catalyzed by a weak base.[3][4][5]

The products of these reactions are valuable scaffolds in drug discovery. The presence of the 2-chloro and 4-ethoxy substituents on the benzaldehyde ring can significantly influence the biological activity of the resulting molecules.

Data Presentation: Biological Activities of Structurally Related Compounds

While specific biological activity data for derivatives of this compound are not extensively available in the public domain, the following tables summarize the cytotoxic and antimicrobial activities of structurally similar chalcones and benzylidenemalononitrile derivatives. This data provides valuable insights into the potential therapeutic applications of the compounds synthesized from this compound.

Table 1: Cytotoxic Activity of Chalcone Derivatives Against Various Cancer Cell Lines

Compound/StructureCancer Cell LineIC₅₀ (µM)Reference
(E)-1-(4-Hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one A2780 (Ovarian)>100
MCF-7 (Breast)>100
PC-3 (Prostate)>100
LNCaP (Prostate)75.3
(E)-1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-en-1-one Dalton's Lymphoma Ascites (DLA)12.5 (µg/mL)[6]
(E)-1-(4-Chlorophenyl)-3-(3-phenoxyphenyl)prop-2-en-1-one Dalton's Lymphoma Ascites (DLA)25 (µg/mL)[6]
(E)-3-(5-Bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one HeLa (Cervical)3.204
MCF-7 (Breast)3.849
Chalcone with 2,4-dichlorobenzenesulfonamide moiety HeLa (Cervical)0.89-9.63 (µg/mL)[7]
HL-60 (Leukemia)0.89-9.63 (µg/mL)[7]
AGS (Gastric)0.89-9.63 (µg/mL)[7]

Table 2: Antimicrobial Activity of Structurally Related Compounds

Compound/StructureMicroorganismMIC (µg/mL)Reference
2-hydroxy-4-methoxybenzaldehyde Staphylococcus aureus1024[8]
5-chloro-2-hydroxybenzamide derivative Staphylococcus aureus (MRSA)15.62-31.25 (µmol/L)[9][10]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide Mycobacterium kansasii1-4 (µmol/L)[9][10]
(Z)-2-(3-nitrobenzylidene)-3-oxobutanamide Staphylococcus aureus (MRSA)>32[11]
Acinetobacter baumannii (MDR)>32[11]
(Z)-2-(4-nitrobenzylidene)-3-oxobutanamide Staphylococcus aureus (MRSA)2[11]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of chalcones and other α,β-unsaturated compounds from this compound.

Protocol 1: Synthesis of (E)-1-(Aryl)-3-(2-chloro-4-ethoxyphenyl)prop-2-en-1-one (Chalcone) via Claisen-Schmidt Condensation

Objective: To synthesize a chalcone derivative by reacting this compound with a substituted acetophenone.

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone, 4'-chloroacetophenone)

  • Ethanol (or rectified spirit)

  • Sodium hydroxide (NaOH) solution (e.g., 10-40% w/v in water)

  • Hydrochloric acid (HCl), dilute (e.g., 0.1-1 N)

  • Deionized water

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus (silica gel plates, developing chamber, UV lamp)

  • Appropriate solvent system for TLC (e.g., hexane:ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 1 equivalent of this compound and 1 equivalent of the substituted acetophenone in a minimal amount of ethanol.

  • Base Addition: Cool the flask in an ice bath. While stirring vigorously, add the sodium hydroxide solution dropwise from a dropping funnel over a period of 30 minutes. The reaction mixture may become turbid or change color.

  • Reaction: After the addition of the base, continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction should be monitored by TLC.

  • Neutralization and Precipitation: Once the reaction is complete (as indicated by TLC), carefully neutralize the reaction mixture by adding dilute hydrochloric acid dropwise until the pH is approximately 7. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold deionized water to remove any inorganic salts.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Synthesis of 2-(2-Chloro-4-ethoxybenzylidene)malononitrile via Knoevenagel Condensation

Objective: To synthesize a benzylidenemalononitrile derivative by reacting this compound with malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Ethanol or a mixture of water and glycerol (1:1)

  • Weak base catalyst (e.g., piperidine, ammonium acetate, or DBU)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottomed flask, dissolve 1 equivalent of this compound and 1.1 equivalents of malononitrile in the chosen solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of the weak base (e.g., a few drops of piperidine).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic and may proceed to completion within a few hours. Gentle heating under reflux can be applied if the reaction is slow, monitoring the progress by TLC.

  • Product Precipitation: Upon completion, the product often precipitates directly from the reaction mixture. If not, the mixture can be cooled in an ice bath to induce crystallization.

  • Isolation and Washing: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials and catalyst.

  • Drying: Dry the purified product.

Protocol 3: Synthesis of Ethyl 2-cyano-3-(2-chloro-4-ethoxyphenyl)acrylate via Knoevenagel Condensation

Objective: To synthesize a cyanoacrylate derivative by reacting this compound with ethyl cyanoacetate.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Ethanol

  • Weak base catalyst (e.g., piperidine or triethylamine)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 1 equivalent of this compound, 1.2 equivalents of ethyl cyanoacetate, and ethanol.

  • Catalyst Addition: Add a catalytic amount of a weak base like piperidine or triethylamine.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction's progress using TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may crystallize upon cooling. If not, the solvent can be removed under reduced pressure.

  • Isolation: The residue can be triturated with cold ethanol or a mixture of hexane and ethyl acetate to induce solidification. Collect the solid product by vacuum filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Mandatory Visualizations

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_process Process cluster_products Products 2_Chloro_4_ethoxybenzaldehyde This compound Reaction Claisen-Schmidt Condensation 2_Chloro_4_ethoxybenzaldehyde->Reaction Active_Methylene_Compound_1 Acetophenone Derivative (Active Methylene Compound) Active_Methylene_Compound_1->Reaction Base_Catalyst Base Catalyst (e.g., NaOH) Base_Catalyst->Reaction Chalcone Chalcone Derivative Reaction->Chalcone Water Water Reaction->Water caption Claisen-Schmidt Condensation Pathway

Caption: Claisen-Schmidt Condensation Pathway

Knoevenagel_Condensation cluster_reactants Reactants cluster_process Process cluster_products Products 2_Chloro_4_ethoxybenzaldehyde This compound Reaction Knoevenagel Condensation 2_Chloro_4_ethoxybenzaldehyde->Reaction Active_Methylene_Compound_2 Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) Active_Methylene_Compound_2->Reaction Weak_Base_Catalyst Weak Base Catalyst (e.g., Piperidine) Weak_Base_Catalyst->Reaction Unsaturated_Product α,β-Unsaturated Product Reaction->Unsaturated_Product Water Water Reaction->Water caption Knoevenagel Condensation Pathway

Caption: Knoevenagel Condensation Pathway

Experimental_Workflow Start Start Reactant_Mixing Mix this compound and Active Methylene Compound in Solvent Start->Reactant_Mixing Catalyst_Addition Add Catalyst (Base) Reactant_Mixing->Catalyst_Addition Reaction_Monitoring Stir and Monitor Reaction (e.g., by TLC) Catalyst_Addition->Reaction_Monitoring Workup Reaction Work-up (Neutralization/Precipitation) Reaction_Monitoring->Workup Isolation Isolate Crude Product (Filtration) Workup->Isolation Purification Purify Product (Recrystallization) Isolation->Purification Characterization Characterize Final Product (NMR, IR, MS, etc.) Purification->Characterization End End Characterization->End caption General Experimental Workflow

Caption: General Experimental Workflow

References

Application Notes and Protocols for 2-Chloro-4-ethoxybenzaldehyde Derivatives in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential biological activities of derivatives synthesized from 2-Chloro-4-ethoxybenzaldehyde. While direct studies on derivatives of this compound are limited in publicly available literature, this document extrapolates from research on structurally similar compounds to guide future research and development. The protocols detailed below are based on established methodologies for evaluating the biological activities of analogous benzaldehyde derivatives, such as Schiff bases and chalcones.

Introduction to this compound Derivatives

This compound is a substituted aromatic aldehyde that serves as a versatile scaffold for the synthesis of novel bioactive compounds. The presence of the chloro and ethoxy groups on the benzene ring can influence the electronic and steric properties of its derivatives, potentially leading to a range of biological activities. Derivatives such as Schiff bases and chalcones, formed through reactions at the aldehyde functional group, have shown promise as anticancer, antimicrobial, and enzyme inhibitory agents. The exploration of this compound derivatives, therefore, presents a compelling avenue for the discovery of new therapeutic leads.

Potential Biological Activities and Data Presentation

Based on studies of analogous substituted benzaldehyde derivatives, compounds derived from this compound are hypothesized to exhibit significant biological activities. Below are tables summarizing quantitative data from studies on structurally related compounds, which can serve as a benchmark for future investigations.

Anticancer Activity

Hydrazone and oxadiazole derivatives of substituted benzaldehydes have demonstrated cytotoxic effects against various cancer cell lines.[1] The mechanism of action for some benzyloxybenzaldehyde derivatives involves the induction of apoptosis and cell cycle arrest.[2]

Table 1: Anticancer Activity of Structurally Related Benzaldehyde Derivatives

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
HydrazoneN'-(2-chlorobenzylidene)-4-(2-(dimethylamino) ethoxy)benzohydrazideA549 (Lung)-[3]
HydrazoneHydrazone 1dPC-3 (Prostate)9.38[1]
HydrazoneHydrazone 1eA-549 (Lung)13.39[1]
OxadiazoleOxadiazole 2lMDA-MB-231 (Breast)22.73[1]
Benzyloxybenzaldehyde2-[(3-methoxybenzyl)oxy]benzaldehydeHL-60 (Leukemia)Significant at 1-10 µM[2]
Thiazolidinone3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acidNCI-60 Panel (Mean)GI50: 1.57[4]
Quinazoline-chalconeQuinazoline-chalcone 14gK-562 (Leukemia)GI50: 0.622-1.81[5]

Note: The table presents data from analogous compounds to guide the expected activity range for this compound derivatives.

Antimicrobial Activity

Schiff bases and chalcones derived from substituted benzaldehydes are known for their antimicrobial properties against a spectrum of bacteria and fungi.[6][7] The mode of action is often attributed to the disruption of the microbial cell membrane.[8]

Table 2: Antimicrobial Activity of Structurally Related Benzaldehyde Derivatives

Compound TypeDerivativeMicroorganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Schiff Base Copper ComplexDerived from 3-Ethoxy-SalicylaldehydeStaphylococcus aureus-18[9]
Schiff Base Copper ComplexDerived from 3-Ethoxy-SalicylaldehydeBacillus subtilis-20[9]
Benzylidene-3-oxobutanamide(Z)-2-(3-Nitrobenzylidene)-3-oxobutanamideStaphylococcus aureus (MRSA)2-[10]
Benzylidene-3-oxobutanamide(Z)-2-(3-Nitrobenzylidene)-3-oxobutanamideAcinetobacter baumannii (MDR)16-[10]
Cinnamaldehyde Derivative4-bromophenyl-substituted cinnamaldehydeAcinetobacter baumannii32-[11]

Note: This table provides data from analogous compounds to indicate potential antimicrobial efficacy.

Enzyme Inhibition

Derivatives of aromatic aldehydes have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of Alzheimer's disease.[12]

Table 3: Enzyme Inhibitory Activity of Structurally Related Compounds

Compound TypeInhibitorEnzymeIC50 (µM)Reference
Benzimidazole-oxazoleAnalogue 9Acetylcholinesterase (AChE)0.10 ± 0.050[12]
Benzimidazole-oxazoleAnalogue 9Butyrylcholinesterase (BuChE)0.20 ± 0.050[12]
Benzimidazole-oxazoleAnalogue 14Acetylcholinesterase (AChE)0.20 ± 0.050[12]
Benzimidazole-oxazoleAnalogue 14Butyrylcholinesterase (BuChE)0.30 ± 0.050[12]
Sulfonamide-thiadiazoleSTD 4fCarbonic AnhydraseLow IC50 value[13]

Note: Data from related heterocyclic compounds are presented to suggest potential enzyme inhibitory activities.

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of this compound derivatives, based on established methods for similar compounds.

Synthesis of this compound Derivatives

a) Synthesis of Schiff Bases

Schiff bases are synthesized via a condensation reaction between an aldehyde and a primary amine.[9]

  • Materials: this compound, appropriate primary amine (e.g., substituted aniline), ethanol, glacial acetic acid (catalyst).

  • Procedure:

    • Dissolve equimolar amounts of this compound and the selected primary amine in ethanol in a round-bottom flask.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

b) Synthesis of Chalcones

Chalcones are synthesized via the Claisen-Schmidt condensation of an aldehyde with a ketone.[7]

  • Materials: this compound, an appropriate acetophenone derivative, ethanol, aqueous sodium hydroxide solution.

  • Procedure:

    • Dissolve the acetophenone derivative in ethanol in a flask.

    • Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature.

    • Add this compound dropwise to the mixture.

    • Continue stirring at room temperature for 24 hours.

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • The precipitated solid is filtered, washed with water, and dried.

    • Purify the crude chalcone by recrystallization from ethanol.

Biological Assays

a) In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials: Human cancer cell lines (e.g., A549, MCF-7, PC-3), RPMI-1640 medium, Fetal Bovine Serum (FBS), penicillin-streptomycin, test compounds, MTT solution (5 mg/mL in PBS), DMSO.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

b) In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC).

  • Materials: Bacterial or fungal strains, Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB), test compounds, standard antibiotic/antifungal agent, 96-well microtiter plates.

  • Protocol:

    • Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

    • Prepare a microbial inoculum and adjust its concentration to 5 × 10⁵ CFU/mL.

    • Add the microbial inoculum to each well.

    • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth.

Visualizations

Synthesis and Activity Workflow

G cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_results Data Analysis Start 2-Chloro-4- ethoxybenzaldehyde SchiffBase Schiff Base Derivative Start->SchiffBase Condensation Chalcone Chalcone Derivative Start->Chalcone Claisen-Schmidt Condensation Amine Primary Amine Amine->SchiffBase Ketone Acetophenone Derivative Ketone->Chalcone Anticancer Anticancer Screening (MTT Assay) SchiffBase->Anticancer Antimicrobial Antimicrobial Screening (MIC Determination) SchiffBase->Antimicrobial Enzyme Enzyme Inhibition Assay SchiffBase->Enzyme Chalcone->Anticancer Chalcone->Antimicrobial Chalcone->Enzyme IC50 IC50 / GI50 Values Anticancer->IC50 MIC MIC Values Antimicrobial->MIC Enzyme->IC50 Lead Lead Compound Identification IC50->Lead MIC->Lead

Caption: Workflow for synthesis and biological evaluation.

Apoptosis Signaling Pathway

G Drug Benzaldehyde Derivative Cell Cancer Cell Drug->Cell Mito Mitochondrial Dysfunction Cell->Mito ROS ROS Production Cell->ROS Casp9 Caspase-9 Activation Mito->Casp9 ROS->Mito Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential apoptosis induction pathway.

References

2-Chloro-4-ethoxybenzaldehyde: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-4-ethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable and versatile building block in organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde group, a chloro substituent, and an ethoxy group, allows for a wide range of chemical transformations. This makes it an important intermediate in the synthesis of diverse molecular scaffolds, particularly in the fields of medicinal chemistry and materials science. The presence of the chloro and ethoxy groups modifies the reactivity of the benzaldehyde core, enabling the synthesis of complex molecules with potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and protocols for the use of this compound in the synthesis of chalcones, a class of compounds with significant therapeutic potential.

Application in the Synthesis of Chalcones with Anticancer Activity

Chalcones are a class of open-chain flavonoids characterized by a 1,3-diaryl-2-propen-1-one backbone. They are recognized as privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer effects.[1][2][3] The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde and an acetophenone derivative.[4][5][6] this compound is an excellent substrate for this reaction, leading to the formation of chalcones with specific substitution patterns that can influence their biological activity.

Anticancer Mechanism of Action of Chalcone Derivatives

Chalcone derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and disruption of key signaling pathways involved in cancer progression.[7][8] One of the key mechanisms is the induction of apoptosis through both intrinsic and extrinsic pathways. This can be initiated by an increase in reactive oxygen species (ROS) levels within cancer cells, leading to mitochondrial dysfunction and the release of cytochrome c.[7] This, in turn, activates a cascade of caspases (caspase-9 and caspase-3/7), which are the executioners of apoptosis.[7]

Furthermore, some chalcones have been found to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[8] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and cell death.[8] Additionally, chalcones can modulate signaling pathways that are often dysregulated in cancer, such as the NF-κB and Akt/GSK3β/β-catenin pathways, which are involved in inflammation, cell survival, and proliferation.[8]

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(2-chloro-4-ethoxyphenyl)-1-phenylprop-2-en-1-one

This protocol describes the synthesis of a chalcone derivative from this compound and acetophenone via a Claisen-Schmidt condensation reaction.

Materials:

  • This compound

  • Acetophenone

  • Ethanol (95%)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Hydrochloric acid (HCl), dilute

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.85 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in 20 mL of 95% ethanol.

  • Place the flask in an ice bath and add a magnetic stir bar.

  • Slowly add 10 mL of a 40% aqueous sodium hydroxide solution to the reaction mixture with vigorous stirring.

  • Continue stirring the mixture at room temperature for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • After the reaction is complete, carefully neutralize the mixture by adding dilute hydrochloric acid dropwise until the pH is approximately 7.

  • Cool the mixture in an ice bath to facilitate the precipitation of the crude product.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash thoroughly with cold distilled water until the filtrate is neutral.

  • Dry the crude product in a desiccator.

  • Recrystallize the crude product from ethanol to obtain the pure (E)-3-(2-chloro-4-ethoxyphenyl)-1-phenylprop-2-en-1-one.

Characterization:

The structure of the synthesized chalcone can be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • FT-IR: Expect characteristic peaks for the conjugated C=O stretch (around 1650-1680 cm⁻¹) and the C=C double bond (around 1600 cm⁻¹).

  • ¹H NMR: Expect signals corresponding to the aromatic protons, the vinylic protons of the propenone bridge (as doublets with a coupling constant indicative of trans geometry), the ethoxy group protons, and the absence of the aldehydic proton from the starting material.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the product.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Starting AldehydeStarting KetoneCatalyst/BaseSolventReaction TimeTemperatureYield (%)Reference
This compoundAcetophenone40% aq. NaOHEthanol4-5 hRoom Temp.Not specifiedAdapted from[4]
4-Ethoxycarboxaldehyde2-Hydroxyacetophenone30% aq. NaOHEthanol3 hRoom Temp.Not specified[9]
4-Hydroxybenzaldehyde2,4-Dihydroxy acetophenone60% aq. NaOHEthanol3 hReflux60[10]
Substituted BenzaldehydesSubstituted Acetophenones10% aq. NaOHRectified Spirit30 min stirring, then 4-5 h20-25 °C62-78[4][11]

Visualizations

Logical Workflow for Chalcone Synthesis and Evaluation

Workflow for Synthesis and Biological Evaluation of Chalcones A Starting Materials (this compound & Acetophenone) B Claisen-Schmidt Condensation A->B C Crude Chalcone Product B->C D Purification (Recrystallization) C->D E Pure Chalcone Derivative D->E F Structural Characterization (NMR, IR, MS) E->F G Biological Evaluation (Anticancer Assays) E->G H Data Analysis (IC50 Determination) G->H I Identification of Lead Compound H->I

Caption: General workflow for the synthesis, purification, characterization, and biological evaluation of chalcone derivatives.

Signaling Pathway for Chalcone-Induced Apoptosis in Cancer Cells

Simplified Signaling Pathway of Chalcone-Induced Apoptosis cluster_cell Cancer Cell Chalcone Chalcone Derivative ROS Increased ROS Chalcone->ROS Tubulin Tubulin Polymerization Inhibition Chalcone->Tubulin NFkB NF-κB Pathway Inhibition Chalcone->NFkB Akt Akt/GSK3β/β-catenin Pathway Inhibition Chalcone->Akt Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis G2M G2/M Cell Cycle Arrest Tubulin->G2M G2M->Apoptosis Proliferation Decreased Proliferation & Survival NFkB->Proliferation Akt->Proliferation

Caption: Chalcones can induce apoptosis and inhibit proliferation in cancer cells through multiple pathways.

Conclusion

This compound is a readily accessible and highly useful building block for the synthesis of biologically active molecules. The Claisen-Schmidt condensation provides a straightforward and efficient method for the preparation of chalcone derivatives from this starting material. These chalcones are promising candidates for further investigation as anticancer agents due to their ability to induce apoptosis and modulate key signaling pathways in cancer cells. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and medicinal chemistry who are interested in exploring the therapeutic potential of novel chalcone derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Chloro-4-ethoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common and efficient synthetic strategies involve a two-step process:

  • Williamson Ether Synthesis: Ethoxylation of 2-chloro-4-hydroxybenzaldehyde with an ethylating agent. This is generally the preferred route due to the commercial availability of the starting phenol.

  • Vilsmeier-Haack or Gattermann Formylation: Introduction of the aldehyde group onto a 3-chloro-1-ethoxybenzene precursor. The Vilsmeier-Haack reaction is often favored for its relatively mild conditions and effectiveness with electron-rich aromatic compounds.[1][2][3]

Q2: Which synthetic route generally provides a higher yield?

A2: The Williamson ether synthesis route starting from 2-chloro-4-hydroxybenzaldehyde typically offers a more straightforward and higher-yielding pathway. This is due to the often more predictable nature of O-alkylation compared to the potential for isomeric impurities in electrophilic aromatic substitution (formylation).

Q3: What are the critical parameters to control during the Williamson ether synthesis step?

A3: Key parameters for a successful Williamson ether synthesis include the choice of base, solvent, temperature, and the quality of the ethylating agent. Anhydrous conditions are crucial to prevent side reactions. Polar apathetic solvents like DMF or acetonitrile are generally preferred to promote the desired SN2 reaction.[4]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product.

Q5: What are the main impurities I should expect, and how can they be removed?

A5: In the Williamson ether synthesis, common impurities include unreacted 2-chloro-4-hydroxybenzaldehyde and potential C-alkylation byproducts. Unreacted starting material can often be removed by a dilute aqueous base wash during workup. Purification of the final product is typically achieved through column chromatography on silica gel or recrystallization.

Troubleshooting Guides

Problem 1: Low Yield in Williamson Ether Synthesis
Potential Cause Recommended Solution
Incomplete Deprotonation Use a slight excess (1.5-2.0 equivalents) of a suitable anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered and the reaction is stirred efficiently.
Ineffective Ethylating Agent Use a more reactive ethylating agent, such as ethyl iodide or diethyl sulfate, instead of ethyl bromide. Ensure the agent is fresh and not degraded.
Low Reaction Temperature While high temperatures can promote side reactions, the reaction may be slow if the temperature is too low. A typical range is 60-80°C in DMF.[4]
Moisture in the Reaction Ensure all glassware is oven-dried and the solvent is anhydrous. Moisture can consume the base and hydrolyze the ethylating agent.
Side Reactions (Elimination) This is less common with primary ethylating agents but can be minimized by maintaining a moderate reaction temperature.
Problem 2: Formation of Impurities in Vilsmeier-Haack Formylation
Potential Cause Recommended Solution
Formation of Isomeric Products The formylation of 3-chloro-1-ethoxybenzene can potentially yield isomeric aldehydes. The directing effects of the chloro and ethoxy groups favor formylation at the position para to the ethoxy group. To maximize selectivity, maintain a low reaction temperature during the addition of the Vilsmeier reagent.[2][5]
Incomplete Reaction Ensure the Vilsmeier reagent is formed correctly by the slow addition of phosphorus oxychloride (POCl₃) to DMF at low temperatures (0-5°C).[1][2] Allow the reaction with the aromatic substrate to proceed for a sufficient duration, monitoring by TLC.
Hydrolysis Issues The intermediate iminium salt must be carefully hydrolyzed to the aldehyde. This is typically achieved by pouring the reaction mixture into ice-water and then gently heating if necessary.
Tar Formation Overheating during the reaction or workup can lead to polymerization and tar formation. Maintain careful temperature control throughout the process.

Experimental Protocols

Protocol 1: Ethoxylation of 2-Chloro-4-hydroxybenzaldehyde (Williamson Ether Synthesis)

This protocol is adapted from procedures for similar phenolic compounds.[4][6]

Materials:

  • 2-Chloro-4-hydroxybenzaldehyde

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethyl Iodide (EtI) or Diethyl Sulfate ((Et)₂SO₄)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-hydroxybenzaldehyde (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 eq) and anhydrous DMF (approx. 10 mL per gram of the phenol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 70-80°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Vilsmeier-Haack Formylation of 3-Chloro-1-ethoxybenzene

This protocol is a general procedure for the formylation of electron-rich arenes.[1][2][5]

Materials:

  • 3-Chloro-1-ethoxybenzene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, optional solvent)

  • Sodium acetate

  • Diethyl ether

  • Brine

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF (3.0 eq) and cool to 0°C in an ice bath.

  • Add phosphorus oxychloride (1.2 eq) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Cool the reagent back to 0°C and add a solution of 3-chloro-1-ethoxybenzene (1.0 eq) in a minimal amount of anhydrous DMF or DCM dropwise.

  • After addition, allow the reaction to warm to room temperature and then heat to 50-60°C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture in an ice bath and slowly add a solution of sodium acetate in water to hydrolyze the intermediate.

  • Stir for 30 minutes, then extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis

ParameterCondition ACondition BCondition C
Base K₂CO₃Cs₂CO₃NaH
Ethylating Agent Ethyl IodideDiethyl SulfateEthyl Bromide
Solvent DMFAcetonitrileTHF
Temperature 80°C70°C65°C (Reflux)
Reaction Time 4-6 hours6-8 hours8-12 hours
Typical Yield 85-95%80-90%75-85%

Table 2: Comparison of Reaction Conditions for Vilsmeier-Haack Formylation

ParameterCondition ACondition B
Formylating System POCl₃ / DMFOxalyl Chloride / DMF
Solvent DMFDichloromethane
Reaction Temperature 50-60°C40°C (Reflux)
Reaction Time 2-4 hours4-6 hours
Typical Yield 70-80%65-75%

Visualizations

Williamson_Ether_Synthesis Workflow for Williamson Ether Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start 2-Chloro-4-hydroxybenzaldehyde reagents Add K₂CO₃, DMF start->reagents ethylation Add Ethyl Iodide reagents->ethylation heat Heat to 70-80°C (4-6 hours) ethylation->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound via Williamson Ether Synthesis.

Troubleshooting_Low_Yield Troubleshooting Logic for Low Yield cluster_sm Incomplete Reaction cluster_impurities Side Reactions start Low Yield Observed check_sm Starting Material Remaining? start->check_sm check_impurities Significant Impurities Present? start->check_impurities increase_temp Increase Temperature check_sm->increase_temp increase_time Increase Reaction Time check_sm->increase_time check_reagents Check Reagent Quality check_sm->check_reagents check_moisture Ensure Anhydrous Conditions check_impurities->check_moisture lower_temp Lower Reaction Temperature check_impurities->lower_temp

References

Technical Support Center: Purification of 2-Chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-ethoxybenzaldehyde. The information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound is a yellow or brown oil/solid, but the literature suggests it should be a white solid. What could be the cause?

A1: A yellow or brownish color often indicates the presence of impurities. These could be residual starting materials, by-products from the synthesis, or degradation products. Purification via column chromatography or recrystallization is recommended to remove these colored impurities.

Q2: How can I quickly assess the purity of my this compound sample?

A2: Thin-Layer Chromatography (TLC) is an effective and rapid method for a qualitative purity assessment. By spotting your sample on a TLC plate alongside the starting materials (if available) and eluting with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate), you can visualize the number of components. The presence of multiple spots indicates impurities.

Q3: I'm seeing a low yield after purification. What are the common reasons for this?

A3: Low yields during purification can result from several factors:

  • Incomplete reaction: If the initial synthesis did not go to completion, a significant portion of the crude product will be starting materials, which are then removed during purification.

  • Product loss during extraction: Ensure proper phase separation and sufficient extractions during the work-up procedure.

  • Suboptimal recrystallization conditions: Choosing an inappropriate solvent can lead to poor crystal formation and recovery. Slow cooling is crucial to maximize crystal growth.[1]

  • Incorrect column chromatography conditions: Using an eluent system with polarity that is too high can cause your product to elute too quickly with impurities. Conversely, a system with polarity that is too low may result in very slow elution and broad peaks, increasing the chances of product loss.

Q4: My compound is streaking on the TLC plate and the chromatography column. What should I do?

A4: Streaking can be caused by several factors:

  • Sample overload: You may be applying too much sample to the TLC plate or loading too much crude product onto the column.

  • Inappropriate solvent system: The chosen eluent may not be optimal for your compound. Try adjusting the polarity.

  • Presence of highly polar impurities: Acidic or basic impurities can interact strongly with the silica gel, causing streaking. A wash with a dilute aqueous base or acid solution during the work-up may help remove these.

Q5: What are the most likely impurities in a synthesis of this compound?

A5: The most common impurities typically arise from the starting materials and side reactions of the synthesis, which is often a Williamson ether synthesis. These can include:

  • Unreacted 2-Chloro-4-hydroxybenzaldehyde: The precursor phenol may not have fully reacted.

  • Unreacted ethylating agent: For example, ethyl iodide or ethyl bromide might remain.

  • By-products: Elimination by-products from the ethylating agent (e.g., ethene) are possible, though less likely to be isolated with the final product. Polymeric by-products can also sometimes form.

Purification Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Product does not crystallize The solution is not saturated; The chosen solvent is not appropriate.Concentrate the solution by slowly evaporating some of the solvent; Try adding a co-solvent (anti-solvent) dropwise until turbidity appears, then gently warm until the solution is clear and allow to cool slowly; Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
Oily precipitate forms instead of crystals The compound's melting point is lower than the boiling point of the solvent; The solution is cooling too quickly; High concentration of impurities.Use a lower-boiling point solvent or a solvent mixture; Ensure slow cooling to room temperature before placing in an ice bath; Perform a preliminary purification by column chromatography to remove the bulk of impurities.
Crystals are colored Trapped colored impurities within the crystal lattice.Perform a second recrystallization; Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities (use with caution as it can also adsorb the product).
Low recovery of crystals The compound is too soluble in the cold solvent; The volume of solvent used was too large.Use a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures; Use the minimum amount of hot solvent necessary to dissolve the crude product.
Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of spots The eluent polarity is too high or too low.Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired product for good separation.[1]
Product elutes with impurities Column was overloaded; Elution was too fast.Use a larger column or load less material; Reduce the flow rate of the eluent.
Cracked or channeled column bed Improperly packed column.Ensure the silica gel is packed uniformly without any air bubbles.
Broad, diffuse elution bands The compound may be slightly soluble in the eluent, leading to tailing.Try a different solvent system. Sometimes adding a small percentage of a more polar solvent can sharpen the peaks.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. For substituted benzaldehydes, an ethanol/water or hexanes/ethyl acetate mixture can be a good starting point.[1]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Select an appropriate eluent system based on TLC analysis. A common starting point is a mixture of hexanes and ethyl acetate.[2]

  • Column Packing: Pack a glass chromatography column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a compatible solvent and load it carefully onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system, starting with a lower polarity (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.[2]

  • Fraction Collection: Collect the eluate in fractions and monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of Workflows

PurificationWorkflow crude Crude this compound assess_purity Assess Purity (TLC) crude->assess_purity recrystallization Recrystallization assess_purity->recrystallization Minor Impurities column_chrom Column Chromatography assess_purity->column_chrom Multiple/Close Impurities is_pure Is it pure? recrystallization->is_pure column_chrom->is_pure pure_product Pure Product is_pure->recrystallization No, from Column is_pure->column_chrom No, from Recrystallization is_pure->pure_product Yes

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization start Attempting Recrystallization issue What is the issue? start->issue no_crystals No Crystals Form issue->no_crystals No solid forms oily_precipitate Oily Precipitate issue->oily_precipitate Oiling out low_recovery Low Recovery issue->low_recovery Poor yield solution1 Concentrate Solution or Add Anti-Solvent no_crystals->solution1 solution2 Ensure Slow Cooling or Change Solvent oily_precipitate->solution2 solution3 Use Minimum Hot Solvent or Change Solvent low_recovery->solution3 success Successful Crystallization solution1->success solution2->success solution3->success

References

Common side reactions in the synthesis of "2-Chloro-4-ethoxybenzaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Chloro-4-ethoxybenzaldehyde

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic pathways for the preparation of this compound:

  • Route A: Formylation of 3-chlorophenetole. This involves the introduction of a formyl group (-CHO) onto the aromatic ring of 3-chlorophenetole. Common formylation reactions for this transformation include the Vilsmeier-Haack, Gattermann, or Duff reactions.

  • Route B: Ethylation of 2-chloro-4-hydroxybenzaldehyde. This route involves the etherification of the hydroxyl group of 2-chloro-4-hydroxybenzaldehyde using an ethylating agent, typically through a Williamson ether synthesis.

Q2: Which synthetic route is generally preferred?

A2: The choice of route often depends on the availability and cost of the starting materials. If 2-chloro-4-hydroxybenzaldehyde is readily available, Route B (Williamson ether synthesis) is often a straightforward and high-yielding approach. Route A can also be effective but may present challenges in controlling regioselectivity, potentially leading to a mixture of isomers that require separation.

Troubleshooting Guide: Common Side Reactions and Issues

This guide is structured in a question-and-answer format to directly address specific problems you might encounter during the synthesis of this compound.

Route A: Formylation of 3-chlorophenetole

Q3: My formylation of 3-chlorophenetole is producing a mixture of isomers. How can I identify and separate them?

A3: The primary side reaction in the formylation of 3-chlorophenetole is the formation of the undesired regioisomer, 4-chloro-2-ethoxybenzaldehyde . The ethoxy group is an ortho-, para-director, and the chloro group is also an ortho-, para-director, leading to potential formylation at positions 2 and 6 relative to the ethoxy group.

  • Identification: The isomers can be distinguished using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectra will show distinct patterns for the aromatic protons.

  • Separation: Separation of these isomers can be challenging due to their similar physical properties.

    • Column Chromatography: Careful column chromatography on silica gel using a non-polar/polar solvent system (e.g., hexane/ethyl acetate) with a shallow gradient can be effective.

    • Recrystallization: Fractional recrystallization from a suitable solvent system may also be employed. Experiment with solvents like ethanol, isopropanol, or mixtures of hexane and ethyl acetate to find optimal conditions.

Q4: How can I favor the formation of the desired this compound isomer?

A4: While achieving complete regioselectivity can be difficult, you can influence the isomer ratio by your choice of formylation reaction and reaction conditions.

  • Vilsmeier-Haack Reaction: This is a common and relatively mild formylation method. The regioselectivity can be influenced by the steric bulk of the Vilsmeier reagent and the reaction temperature. Running the reaction at a lower temperature may improve selectivity.

  • Gattermann Reaction: This reaction can also be employed, but it often requires the use of hazardous reagents like HCN.

  • Steric Hindrance: The chloro group at position 3 provides some steric hindrance, which can favor formylation at the less hindered para position (position 6 relative to the chloro group, which is position 2 relative to the ethoxy group).

Route B: Ethylation of 2-chloro-4-hydroxybenzaldehyde (Williamson Ether Synthesis)

Q5: I am observing a significant amount of a byproduct that is not the desired O-alkylated product. What could it be?

A5: A common side reaction in the Williamson ether synthesis is C-alkylation , where the ethyl group attaches to the aromatic ring instead of the phenolic oxygen. This results in the formation of an ethyl-substituted 2-chloro-4-hydroxybenzaldehyde.

  • Solvent Choice: The choice of solvent plays a crucial role in the O- vs. C-alkylation ratio.

    • Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) generally favor the desired O-alkylation .

    • Protic solvents can solvate the phenoxide oxygen, making it less nucleophilic and potentially increasing the amount of C-alkylation [1].

Q6: My reaction yield is low, and I suspect a side reaction with my ethylating agent. What is happening?

A6: If you are using an ethyl halide (e.g., ethyl bromide or ethyl iodide), an E2 elimination reaction can compete with the desired SN2 substitution, especially if a strong, sterically hindered base is used at elevated temperatures. This elimination reaction will produce ethylene gas and consume your ethylating agent.

  • Choice of Base: Use a non-hindered base like potassium carbonate or sodium hydride.

  • Reaction Temperature: Maintain a moderate reaction temperature to minimize the rate of the elimination reaction.

Quantitative Data Summary

The following table summarizes typical yields and impurity levels for the synthesis of substituted benzaldehydes, which can be used as a general reference for the synthesis of this compound.

Synthesis RouteReaction TypeDesired Product Yield (Typical)Common ImpuritiesTypical Impurity Level
Route A Vilsmeier-Haack60-80%4-chloro-2-ethoxybenzaldehyde5-20%
Route B Williamson Ether Synthesis85-95%C-alkylated product1-5%
Unreacted 2-chloro-4-hydroxybenzaldehyde<5%

Note: These are generalized values, and actual results will vary depending on the specific reaction conditions and optimization.

Experimental Protocols

Protocol 1: Formylation of 3-chlorophenetole via Vilsmeier-Haack Reaction

Objective: To synthesize this compound from 3-chlorophenetole.

Materials:

  • 3-chlorophenetole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium acetate

  • Ice

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool DMF in an ice bath.

  • Slowly add POCl₃ dropwise to the cooled DMF with stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Dissolve 3-chlorophenetole in DCM and add it dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and stir for 30 minutes.

  • Add a solution of sodium acetate in water and stir for an additional 30 minutes.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Ethylation of 2-chloro-4-hydroxybenzaldehyde via Williamson Ether Synthesis

Objective: To synthesize this compound from 2-chloro-4-hydroxybenzaldehyde.

Materials:

  • 2-chloro-4-hydroxybenzaldehyde

  • Ethyl iodide or ethyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry round-bottom flask, add 2-chloro-4-hydroxybenzaldehyde, anhydrous potassium carbonate, and DMF.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add the ethylating agent (ethyl iodide or ethyl bromide) dropwise to the suspension.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Synthesis

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis cluster_route_a Route A: Formylation of 3-chlorophenetole cluster_route_b Route B: Ethylation of 2-chloro-4-hydroxybenzaldehyde A_Start Crude Product Analysis (GC-MS, NMR) A_Impurity Isomeric Impurity Detected? (4-chloro-2-ethoxybenzaldehyde) A_Start->A_Impurity A_Purify Purification Strategy A_Impurity->A_Purify Yes A_Optimize Optimize Reaction Conditions A_Impurity->A_Optimize High % A_Column Column Chromatography (Hexane/EtOAc gradient) A_Purify->A_Column A_Recryst Fractional Recrystallization A_Purify->A_Recryst A_Temp Lower Reaction Temperature A_Optimize->A_Temp A_Reagent Change Formylating Agent A_Optimize->A_Reagent B_Start Crude Product Analysis (TLC, NMR) B_Impurity Side Product Detected? B_Start->B_Impurity B_C_Alk C-Alkylation product B_Impurity->B_C_Alk Yes B_Elim Low Yield (Elimination) B_Impurity->B_Elim Low Yield B_Solvent Change to Polar Aprotic Solvent (e.g., DMF, Acetonitrile) B_C_Alk->B_Solvent B_Temp_Base Lower Temperature & Use Non-Hindered Base B_Elim->B_Temp_Base Synthesis_Routes Synthetic Pathways to this compound cluster_A Route A: Formylation cluster_B Route B: Ethylation A1 3-chlorophenetole A2 Formylation (e.g., Vilsmeier-Haack) A1->A2 A3 Crude Product Mixture A2->A3 A4 This compound (Desired Product) A3->A4 Purification A5 4-chloro-2-ethoxybenzaldehyde (Isomeric Impurity) A3->A5 Side Reaction B1 2-chloro-4-hydroxybenzaldehyde B2 Williamson Ether Synthesis (Et-X, Base) B1->B2 B3 Crude Product B2->B3 B5 C-Alkylated Byproduct B2->B5 Side Reaction B6 Elimination Byproduct (Ethylene) B2->B6 Side Reaction B4 This compound (Desired Product) B3->B4 Purification

References

Troubleshooting guide for Claisen-Schmidt condensation with "2-Chloro-4-ethoxybenzaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "2-Chloro-4-ethoxybenzaldehyde" in Claisen-Schmidt condensation reactions.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

Q1: I am experiencing a low or no yield in my Claisen-Schmidt reaction with this compound. What are the potential causes?

Low or no product yield in a Claisen-Schmidt condensation can arise from several factors, including reagent quality, reaction conditions, and catalyst choice.[1] Key areas to investigate include:

  • Improper Catalyst Selection or Concentration: The choice and amount of the base (e.g., NaOH, KOH) or acid catalyst are crucial.[1][2] The optimal concentration needs to be determined for each specific set of reactants.

  • Poor Reagent Quality: Ensure the purity of your this compound and the ketone. Aldehydes can oxidize over time, and it is important to use anhydrous solvents, especially with moisture-sensitive bases.[1]

  • Suboptimal Reaction Temperature: Many Claisen-Schmidt reactions proceed at room temperature. However, some reactant combinations may require gentle heating.[1] Conversely, excessively high temperatures can lead to side product formation.[1]

  • Incorrect Stoichiometry: The molar ratio of the aldehyde to the ketone is a critical parameter. An excess of the enolizable ketone is sometimes used to ensure the complete consumption of the aldehyde.[1]

  • Steric Hindrance and Electronic Effects: The substituents on the benzaldehyde can influence the reaction rate. While the ethoxy group is electron-donating, the chloro group is electron-withdrawing, which can affect the electrophilicity of the carbonyl carbon.[3]

Q2: My reaction is producing multiple byproducts. How can I improve the selectivity for the desired chalcone?

The formation of multiple products is a common challenge in Claisen-Schmidt condensations.[1] Potential side reactions and their mitigation strategies are outlined below:

Side Reaction Probable Cause Suggested Solution
Self-condensation of Ketone The ketone is highly enolizable and reacts with itself.Slowly add the aldehyde to the reaction mixture containing the ketone and catalyst. Consider using a milder base or lowering the reaction temperature.[1]
Cannizzaro Reaction of Aldehyde Occurs with aldehydes lacking α-hydrogens in the presence of a strong base.[1]Ensure the ketone is present to react with the aldehyde. Use milder basic conditions or add the base slowly.[1]
Michael Addition The enolate product adds to the newly formed chalcone.Use a slight excess of the aldehyde. Performing the reaction at a lower temperature can also minimize this side reaction.[1]

Q3: I am having difficulty with the purification of the final chalcone product. What are the recommended procedures?

Chalcones are often crystalline solids and can be purified by recrystallization.[4] Here are some general purification steps:

  • Initial Work-up: After the reaction is complete, the mixture is typically poured into ice-cold water.[4]

  • Neutralization: The solution should be neutralized with a dilute acid (e.g., HCl) to precipitate the crude product.[4][5]

  • Filtration: The solid product is collected by vacuum filtration and washed with cold water to remove any inorganic salts and other water-soluble impurities.[5][6]

  • Recrystallization: The crude product can be recrystallized from a suitable solvent, such as ethanol or methanol, to obtain pure crystals.[4]

  • Drying: The purified crystals should be dried in a desiccator or a vacuum oven.[6]

Experimental Protocol: Claisen-Schmidt Condensation with this compound

This protocol provides a general procedure for the base-catalyzed Claisen-Schmidt condensation of this compound with acetophenone.

Materials:

  • This compound

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in ethanol.[6]

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH (e.g., 10-60%).[6]

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.[5]

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker of ice-cold water.[4]

  • Precipitation: Acidify the mixture with dilute HCl until the pH is neutral to precipitate the crude chalcone.[5]

  • Filtration: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[6]

  • Purification: Recrystallize the crude product from ethanol to obtain the purified chalcone.[4]

  • Drying and Characterization: Dry the purified product and characterize it using appropriate analytical techniques (e.g., melting point, IR, NMR).[6]

Quantitative Data: Yields of Chalcones from Substituted Benzaldehydes

The yield of the Claisen-Schmidt condensation is highly dependent on the substituents on the aromatic aldehyde. The following table summarizes reported yields for various substituted benzaldehydes with acetophenone under basic conditions.

Substituted BenzaldehydeKetoneCatalyst/SolventYield (%)
BenzaldehydeAcetophenoneNaOH/Ethanol43
4-MethylbenzaldehydeAcetophenoneSolid NaOH (Solvent-free)High
4-MethoxybenzaldehydeAcetophenoneNaOH/Ethanol85
3-NitrobenzaldehydeAcetophenoneNaOH/Ethanol60-70
4-ChlorobenzaldehydeAcetophenoneNaOH/Ethanol70-80

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Claisen-Schmidt Reaction with this compound problem Problem Encountered? start->problem low_yield Low/No Yield problem->low_yield Yes side_products Multiple Side Products problem->side_products Yes purification_issue Purification Difficulty problem->purification_issue Yes end Successful Synthesis problem->end No check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents analyze_side_products Identify Side Products (TLC, NMR) side_products->analyze_side_products modify_workup Modify Workup/Purification Protocol purification_issue->modify_workup optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) check_reagents->optimize_conditions optimize_conditions->end recrystallization Optimize Recrystallization Solvent modify_workup->recrystallization adjust_addition Adjust Order/Rate of Reagent Addition analyze_side_products->adjust_addition adjust_addition->optimize_conditions recrystallization->end

Caption: Troubleshooting workflow for the Claisen-Schmidt condensation.

References

Technical Support Center: Improving the Purity of 2-Chloro-4-ethoxybenzaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Chloro-4-ethoxybenzaldehyde and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities depend on the synthetic route used.

  • From Williamson Ether Synthesis (from 2-chloro-4-hydroxybenzaldehyde):

    • Unreacted 2-chloro-4-hydroxybenzaldehyde: Incomplete etherification will leave the starting material in your product mixture.

    • Over-alkylation products: While less common for this specific mono-alkoxy product, if dihydroxy precursors are used in other derivatives, bis-alkylation can occur.[1]

    • Solvent and Reagent Residues: Residual ethylating agents (e.g., ethyl iodide, diethyl sulfate) and solvents (e.g., DMF, acetonitrile) may be present.

  • From Formylation Reactions (e.g., Vilsmeier-Haack reaction of 3-chloro-phenetole):

    • Isomeric Products: Formylation of 3-chlorophenetole can potentially yield the undesired 4-chloro-2-ethoxybenzaldehyde isomer.

    • Unreacted Starting Material: Incomplete formylation will result in residual 3-chlorophenetole.

    • Chlorinated Byproducts: The Vilsmeier-Haack reagent can sometimes act as a chlorinating agent, leading to chlorinated impurities.

    • Over-formylation: Although less likely with deactivated rings, multiple formyl groups can be introduced under harsh conditions.

  • General Impurities:

    • 2-Chloro-4-ethoxybenzoic acid: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially upon exposure to air.

Q2: What are the recommended primary purification methods for this compound?

A2: The two primary methods for purifying this compound are column chromatography and recrystallization.

  • Column Chromatography: This is a highly effective method for separating the desired product from a wide range of impurities. A silica gel stationary phase with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is commonly used.[2]

  • Recrystallization: This technique is useful for removing smaller amounts of impurities from a solid product. The choice of solvent is critical for successful recrystallization.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method.[3]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of spots on TLC and column. - Inappropriate solvent system. - Column overloading.- Optimize the solvent system: Test different ratios of hexane and ethyl acetate on a TLC plate to achieve good separation between your product and impurities. - Reduce the amount of crude material loaded onto the column.
Product is eluting with impurities. - Co-elution of impurities with similar polarity. - Cracks or channels in the silica gel bed.- Use a shallower solvent gradient during elution to improve separation. - Ensure proper column packing to avoid cracks. Pack the column as a slurry and do not let it run dry.
Product is not eluting from the column. - Solvent system is not polar enough.- Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
Recrystallization
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - Too much solvent was used. - The solution is not saturated. - The compound may have oiled out.- Evaporate some of the solvent to concentrate the solution and then try cooling again. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. - Add a seed crystal of the pure compound if available. - If an oil forms, try re-heating the solution and cooling it more slowly. Consider using a different solvent system.
Low recovery of the purified product. - The chosen solvent has a relatively high solubility for the product even at low temperatures. - Too much solvent was used for washing the crystals.- Choose a solvent in which the product has lower solubility at cold temperatures. You may need to screen several solvents. - Wash the collected crystals with a minimal amount of ice-cold solvent.
The product is still impure after recrystallization. - The impurity has very similar solubility to the product in the chosen solvent. - The cooling was too rapid, leading to trapping of impurities in the crystals.- Try a different recrystallization solvent or a solvent pair. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Quantitative Data

The following table provides representative data for the purification of a 2-ethoxybenzaldehyde derivative, illustrating the effectiveness of column chromatography.

Purification Stage Method Purity (by HPLC) Yield
Crude Product-~85%-
After Column ChromatographySilica gel, Hexane/Ethyl Acetate gradient>98%~70-85%

Note: Purity and yield are highly dependent on the specific reaction conditions and the scale of the synthesis.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol is a general guideline and may require optimization.

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

    • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Avoid trapping air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Drain the solvent until it is just level with the top of the sand.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until it is just level with the sand again.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Monitor the elution of the compounds using TLC.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired product.

  • Isolation:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification of this compound by Recrystallization
  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents to screen include ethanol, isopropanol, hexane, and ethyl acetate, or mixtures thereof.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Crystallization:

    • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to dry completely under vacuum.

Visualizations

Experimental Workflow for Purification

experimental_workflow crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Silica Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc Analyze combine Combine Pure Fractions tlc->combine Identify evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: General workflow for the purification of this compound via column chromatography.

Troubleshooting Logic for Recrystallization

troubleshooting_recrystallization start No Crystals Form check_saturation Is the solution cloudy or were crystals observed and redissolved? start->check_saturation too_much_solvent Too much solvent used check_saturation->too_much_solvent Yes not_saturated Solution not saturated check_saturation->not_saturated No evaporate Action: Evaporate some solvent too_much_solvent->evaporate scratch Action: Scratch flask/ Add seed crystal not_saturated->scratch oiling_out Did an oil form? not_saturated->oiling_out reheat Action: Reheat and cool more slowly oiling_out->reheat Yes change_solvent Action: Change solvent or use solvent pair oiling_out->change_solvent If reheating fails impurity_sources synthesis Synthesis of This compound williamson Williamson Ether Synthesis synthesis->williamson formylation Formylation synthesis->formylation oxidation Oxidation synthesis->oxidation unreacted_hydroxy Unreacted 2-chloro-4-hydroxybenzaldehyde williamson->unreacted_hydroxy Incomplete Reaction unreacted_phenetole Unreacted 3-chlorophenetole formylation->unreacted_phenetole Incomplete Reaction isomeric_product Isomeric Aldehyde formylation->isomeric_product Lack of Regioselectivity benzoic_acid 2-Chloro-4-ethoxybenzoic acid oxidation->benzoic_acid Air Exposure

References

Technical Support Center: Synthesis of 2-Chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the successful synthesis of 2-Chloro-4-ethoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common and effective methods for synthesizing this compound are the Vilsmeier-Haack formylation of 3-chlorophenetole and the Williamson ether synthesis starting from 2-chloro-4-hydroxybenzaldehyde.

Q2: Which synthesis method is preferable?

A2: The choice of method depends on the availability of starting materials and the desired scale of the reaction. The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic rings, while the Williamson ether synthesis is a classic and reliable method for forming ethers from a phenol and an alkyl halide.

Q3: What are the key safety precautions to consider during the synthesis?

A3: Both synthesis routes involve hazardous reagents. The Vilsmeier-Haack reaction uses phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water.[1] The Williamson ether synthesis may involve flammable solvents and strong bases. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Vilsmeier-Haack Formylation of 3-Chlorophenetole
Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Vilsmeier reagent due to moisture.[1]Ensure all glassware is thoroughly dried and use anhydrous solvents. Prepare the Vilsmeier reagent fresh before use.
Insufficiently reactive substrate.The ethoxy group in 3-chlorophenetole is activating, but if the reaction is sluggish, a slight increase in temperature may be necessary. Monitor the reaction progress by TLC.
Incomplete reaction.[1]Increase the reaction time or temperature. However, be cautious as this may lead to side product formation.
Formation of Multiple Products (Isomers) Lack of regioselectivity.Formylation of 3-chlorophenetole is expected to primarily occur at the para-position to the ethoxy group due to its strong activating and directing effect. However, minor ortho-isomer formation is possible. Purification by column chromatography is recommended.
Formation of a Dark, Tarry Residue Reaction overheating.[1]The Vilsmeier-Haack reaction is exothermic. Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and its addition to the substrate. Use an ice bath to manage the temperature.[1]
Impurities in starting materials.[1]Use high-purity 3-chlorophenetole, DMF, and POCl₃.
Chlorinated Byproducts The Vilsmeier reagent can act as a chlorinating agent.[2]Use the minimum effective amount of Vilsmeier reagent and avoid unnecessarily high reaction temperatures.
Williamson Ether Synthesis of 2-Chloro-4-hydroxybenzaldehyde
Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete deprotonation of the phenol.Ensure a sufficiently strong base (e.g., potassium carbonate, sodium hydride) is used in an adequate molar excess (typically 1.5 equivalents or more).[3]
Poor quality ethylating agent (e.g., ethyl iodide, ethyl bromide).Use a fresh, high-purity ethylating agent.
Insufficient reaction time or temperature.Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is slow at room temperature, gentle heating may be required.[3]
Presence of Unreacted 2-Chloro-4-hydroxybenzaldehyde Incomplete reaction.Increase the amount of base and ethylating agent, and/or prolong the reaction time.
Formation of Side Products O-alkylation vs. C-alkylation.While O-alkylation is favored for phenoxides, C-alkylation can occur under certain conditions. Using a polar aprotic solvent like DMF or acetonitrile generally favors O-alkylation.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 3-Chlorophenetole

Materials:

  • 3-Chlorophenetole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous[2]

  • Sodium acetate

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.

  • Reaction with Substrate: Dissolve 3-chlorophenetole (1.0 equivalent) in an anhydrous solvent (e.g., DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent, again keeping the temperature below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench by slowly adding a saturated aqueous solution of sodium acetate. Stir for 30 minutes.

  • Extraction: Extract the product with diethyl ether or ethyl acetate (3 x volume).

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Williamson Ether Synthesis from 2-Chloro-4-hydroxybenzaldehyde

Materials:

  • 2-Chloro-4-hydroxybenzaldehyde

  • Ethyl iodide or Ethyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 2-chloro-4-hydroxybenzaldehyde (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous DMF.[3]

  • Addition of Ethylating Agent: Stir the suspension at room temperature and add the ethylating agent (e.g., ethyl iodide, 1.2 equivalents) dropwise.[3]

  • Reaction Progression: Heat the reaction mixture to 60-80°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.[3]

  • Work-up: Cool the reaction mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[3]

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude product.[3] Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data

Table 1: Vilsmeier-Haack Reaction Parameters (General Guidance)

ParameterTypical RangeNotes
Substrate:Vilsmeier Reagent Ratio 1:1 to 1:1.5[2]An excess of the Vilsmeier reagent can lead to side reactions, including di-formylation, though this is less likely with this specific substrate.[2]
Temperature 0°C to 60°C[4]Lower temperatures favor selectivity, while higher temperatures increase the reaction rate.
Reaction Time 2 to 12 hoursHighly dependent on substrate reactivity and reaction temperature. Monitor by TLC.
Typical Yield 60-80%Yields can vary significantly based on reaction scale and purification method.

Table 2: Williamson Ether Synthesis Parameters

ParameterConditionReference
Base Potassium Carbonate (1.5 eq)[3]
Ethylating Agent Ethyl Iodide (1.2 eq)[3]
Solvent Anhydrous DMF[3]
Temperature 80°C[3]
Reaction Time 12-16 hours[3]
Reported Yield (for a similar methoxy derivative) 70%[5]

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier < 10°C POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Substrate 3-Chlorophenetole in DCM Substrate->ReactionMix < 10°C Heat 50-60°C, 2-4h ReactionMix->Heat Warm to RT, then heat Quench Quench (aq. NaOAc) Heat->Quench Extract Extract (EtOAc) Quench->Extract WashDry Wash & Dry Extract->WashDry Purify Column Chromatography WashDry->Purify Product This compound Purify->Product Williamson_Ether_Workflow cluster_reaction Etherification cluster_workup Work-up & Purification Start 2-Chloro-4-hydroxybenzaldehyde ReactionMix Reaction Mixture Start->ReactionMix Base K₂CO₃ in DMF Base->ReactionMix Ethylating Ethyl Iodide Ethylating->ReactionMix Add dropwise Heat 60-80°C, 4-6h ReactionMix->Heat Heat Quench Quench (Water) Heat->Quench Extract Extract (EtOAc) Quench->Extract WashDry Wash & Dry Extract->WashDry Purify Recrystallize / Column WashDry->Purify Product This compound Purify->Product Troubleshooting_Vilsmeier Start Reaction Outcome LowYield Low / No Yield Start->LowYield Poor Conversion SideProducts Side Products / Tarry Mass Start->SideProducts Complex Mixture Success High Yield & Purity Start->Success Clean Reaction CheckReagent Inactive Vilsmeier Reagent? LowYield->CheckReagent CheckTemp Reaction Overheating? SideProducts->CheckTemp CheckPurity Impure Starting Materials? SideProducts->CheckPurity Sol_Anhydrous Use Anhydrous Conditions CheckReagent->Sol_Anhydrous Sol_TempControl Improve Temperature Control CheckTemp->Sol_TempControl Sol_PurifySM Use Pure Reagents CheckPurity->Sol_PurifySM

References

Technical Support Center: Scale-Up Synthesis of 2-Chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of 2-Chloro-4-ethoxybenzaldehyde. The information is presented in a question-and-answer format to directly address specific issues.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Question: We are experiencing significantly lower than expected yields during the scale-up of the Vilsmeier-Haack formylation of 3-chlorophenetole. What are the potential causes and solutions?

Answer: Low yields in a scaled-up Vilsmeier-Haack reaction can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: At a larger scale, mixing and heat transfer can become less efficient, leading to incomplete conversion.

    • Solution: Monitor the reaction progress closely using in-process controls like TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature, but be cautious of side-product formation. Ensure the stirring is vigorous enough to maintain a homogeneous mixture.

  • Suboptimal Stoichiometry: The molar ratios of the Vilsmeier reagent (formed from POCl₃ and DMF) to the substrate are critical.

    • Solution: While a slight excess of the Vilsmeier reagent is often used to drive the reaction to completion, a large excess can lead to the formation of by-products.[1] A careful optimization of the stoichiometry at the lab scale is recommended before scaling up.

  • Thermal Decomposition: The Vilsmeier-Haack reaction is exothermic, and poor heat management at scale can lead to localized hotspots and decomposition of the product or reactants.[2]

    • Solution: Implement a robust cooling system for the reactor. The addition of phosphorus oxychloride to DMF should be done slowly and at a controlled temperature (e.g., 0-10 °C).[3] Reaction calorimetry data can be invaluable for designing a safe and efficient thermal management strategy at scale.

Issue 2: Formation of Isomeric Impurities

Question: Our final product is contaminated with a significant amount of an isomeric byproduct. How can we minimize its formation and purify our target compound?

Answer: The primary isomeric impurity in the synthesis of this compound is typically 4-Chloro-2-ethoxybenzaldehyde, arising from formylation at the alternative ortho position to the ethoxy group.

  • Minimizing Isomer Formation: The regioselectivity of the formylation reaction is influenced by the choice of method and reaction conditions.

    • Vilsmeier-Haack Reaction: This method generally provides good selectivity, but optimization of temperature and the choice of solvent can further enhance it. Lowering the reaction temperature can sometimes improve selectivity.[1]

    • Gattermann Reaction: While also a viable method, it may offer different selectivity. The choice of Lewis acid and solvent can impact the isomer ratio.

    • Reimer-Tiemann Reaction: This reaction is known to favor ortho-formylation to a hydroxyl group, which is not directly applicable here but highlights the principle of directing group influence. For phenetoles, the ethoxy group is ortho, para-directing.[4][5]

  • Purification Strategies:

    • Crystallization: This is often the most effective method for removing isomeric impurities at a large scale. A systematic screening of solvents is crucial to find a system that provides good solubility for the desired product at elevated temperatures and poor solubility at lower temperatures, while the isomeric impurity remains in the mother liquor.

    • Chromatography: While effective at the lab scale, column chromatography can be expensive and challenging to scale up for large quantities of product. It is more suitable for the purification of smaller batches or for isolating analytical standards.

Issue 3: Handling of Exothermic Reactions and Viscous Mixtures at Scale

Question: We are concerned about the exothermic nature of the Vilsmeier-Haack reaction and have noticed the reaction mixture becomes very viscous. How can we manage these challenges during scale-up?

Answer: Both the exothermic nature and high viscosity of the Vilsmeier-Haack reaction present significant safety and operational challenges at an industrial scale.

  • Managing Exotherms:

    • Controlled Addition: The most critical safety measure is the controlled, slow addition of the phosphorus oxychloride to the DMF, and subsequently, the controlled addition of the substrate to the Vilsmeier reagent.[2]

    • Efficient Cooling: The reactor must be equipped with an efficient cooling system to dissipate the heat generated during the reaction. Monitoring the internal temperature is crucial.

    • Reaction Calorimetry: Performing reaction calorimetry studies (e.g., using RC1) can provide vital data on the heat of reaction, allowing for the design of a safe and robust process.

  • Addressing Viscosity:

    • Solvent Selection: The choice of solvent can significantly impact the viscosity of the reaction mixture. While DMF is a reactant, using a co-solvent might be an option, though this needs careful evaluation to avoid impacting the reaction rate and selectivity.

    • Mechanical Agitation: At a larger scale, a magnetic stirrer may be insufficient. A robust overhead mechanical stirrer is necessary to ensure proper mixing of a viscous reaction mass.

    • Temperature Control: In some cases, a slight increase in the reaction temperature (after the initial exothermic phase) can help to reduce viscosity by increasing the solubility of intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common and industrially viable synthetic routes for the formylation of electron-rich aromatic compounds like 3-chlorophenetole to produce this compound are the Vilsmeier-Haack reaction and the Gattermann reaction.[6][7] The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is often preferred due to its relatively mild conditions and good yields.[6]

Q2: What are the typical by-products observed in the synthesis of this compound?

A2: Besides the isomeric 4-Chloro-2-ethoxybenzaldehyde, other potential by-products can include:

  • Unreacted 3-chlorophenetole.

  • Products of over-formylation (di-formylated products), although this is less common.

  • By-products from side reactions of the Vilsmeier reagent itself, especially if the temperature is not well-controlled.

Q3: What analytical methods are recommended for monitoring the reaction and assessing the purity of the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, determination of the product-to-isomer ratio, and assessment of the final product purity.

  • Gas Chromatography (GC): Can also be used for purity assessment, particularly for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

Data Presentation

Table 1: Comparison of Formylation Methods for Substituted Phenols (Illustrative Data)

Reaction MethodTypical Yield Range (%)Major IsomerKey Challenges at Scale
Vilsmeier-Haack 70-90Ortho to ethoxyExothermic reaction, viscous mixture, handling of POCl₃
Gattermann 60-80Ortho to ethoxyUse of toxic HCN or cyanides, handling of Lewis acids
Reimer-Tiemann 40-60Ortho to hydroxyl (less relevant)Low yields, formation of tars, biphasic reaction

Note: The yield ranges are illustrative and can vary significantly based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 3-Chlorophenetole (Lab Scale)

Materials:

  • 3-Chlorophenetole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium acetate

  • Water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add N,N-dimethylformamide (DMF).

  • Cool the flask to 0-5 °C using an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF while maintaining the temperature below 10 °C.

  • Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 3-chlorophenetole in dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent, again keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture back to 0-5 °C.

  • Slowly and carefully quench the reaction by adding it to a stirred solution of sodium acetate in ice water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Start: 3-Chlorophenetole, DMF, POCl3 reagent_prep Vilsmeier Reagent Formation (0-10 °C) start->reagent_prep reaction Formylation Reaction (0-50 °C) reagent_prep->reaction quench Reaction Quench (Ice/Sodium Acetate) reaction->quench extraction Extraction with DCM quench->extraction washing Washing & Drying extraction->washing concentration Solvent Removal washing->concentration purification Crystallization / Chromatography concentration->purification analysis Purity & Structure Confirmation (HPLC, NMR, MS) purification->analysis end Final Product: This compound analysis->end

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_reaction Reaction Parameters cluster_product Product Quality challenge Scale-Up Challenges exotherm Exothermicity challenge->exotherm viscosity High Viscosity challenge->viscosity mixing Inefficient Mixing exotherm->mixing impacts impurities Isomeric Impurities exotherm->impurities can increase viscosity->mixing hinders yield Low Yield mixing->yield affects purification Difficult Purification yield->purification impacts throughput of impurities->purification necessitates

Caption: Logical relationship between scale-up challenges in the synthesis.

References

Technical Support Center: By-product Analysis in "2-Chloro-4-ethoxybenzaldehyde" Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-Chloro-4-ethoxybenzaldehyde" synthesis. The following information addresses common issues related to by-product formation and analysis.

Troubleshooting Guides

Issue 1: Low Yield of this compound and Presence of Multiple Spots on TLC

Question: My reaction to synthesize this compound from 2-chloro-4-hydroxybenzaldehyde and an ethylating agent is resulting in a low yield of the desired product. Thin-Layer Chromatography (TLC) analysis of the crude reaction mixture shows multiple spots. What are the potential by-products and how can I minimize their formation?

Answer:

Low yields and the presence of multiple products in the synthesis of this compound via Williamson ether synthesis are common issues. The primary cause is often the formation of undesired by-products due to side reactions. The most probable by-products are the isomeric 4-chloro-2-ethoxybenzaldehyde, the di-alkylation product 2,4-diethoxybenzaldehyde, and unreacted starting material, 2-chloro-4-hydroxybenzaldehyde.

Potential By-products and Minimization Strategies:

By-product/ImpurityStructureReason for FormationRecommended Solution(s)
Unreacted 2-chloro-4-hydroxybenzaldehyde ClC₆H₃(OH)CHOIncomplete reaction.- Ensure the use of a sufficient excess of the ethylating agent (e.g., ethyl iodide or diethyl sulfate). - Increase the reaction time and monitor the reaction progress by TLC until the starting material is consumed. - Ensure the base (e.g., K₂CO₃, NaH) is of good quality and used in appropriate molar equivalents to fully deprotonate the phenol.
4-Chloro-2-ethoxybenzaldehyde (C-alkylation product) ClC₆H₃(CHO)OC₂H₅While O-alkylation at the more acidic 4-hydroxyl group is favored, some C-alkylation at the 2-position can occur, leading to the isomeric product. The phenoxide ion is an ambident nucleophile.- Use a polar aprotic solvent such as DMF or acetonitrile to favor O-alkylation. - Employ a milder base like cesium bicarbonate (CsHCO₃), which has been shown to improve regioselectivity in similar systems.[1]
2,4-Diethoxybenzaldehyde (C₂H₅O)₂C₆H₃CHOExcessive use of the ethylating agent and/or harsh reaction conditions can lead to the alkylation of both hydroxyl groups if the starting material were a dihydroxybenzaldehyde, or further reaction on a partially reacted intermediate. While the starting material is a monochloro-monohydroxy benzaldehyde, this could arise from impurities or side reactions. In the context of 2-chloro-4-hydroxybenzaldehyde, this is less likely but over-alkylation of any potential diol impurities should be considered.- Use a controlled amount of the ethylating agent (e.g., 1.1-1.2 equivalents). - Maintain a moderate reaction temperature (e.g., 60-80 °C).
Elimination Product (Ethene) C₂H₄If using an ethyl halide, the base can promote E2 elimination, especially at higher temperatures.- Use a less sterically hindered primary ethylating agent. - Maintain a moderate reaction temperature.

Issue 2: Difficulty in Purifying this compound

Question: I am struggling to purify this compound from the crude reaction mixture. Column chromatography is not providing a clean separation. What are the best practices for purification?

Answer:

Purification can be challenging due to the similar polarities of the desired product and its isomers.

Purification Troubleshooting:

ProblemRecommended Solution(s)
Co-elution of By-products - Optimize Column Chromatography: Use a shallow solvent gradient (e.g., starting with 100% hexane and slowly increasing the percentage of ethyl acetate). Using a high-resolution silica gel can also improve separation. - Acid-Base Extraction: To remove unreacted phenolic starting material (2-chloro-4-hydroxybenzaldehyde), perform a liquid-liquid extraction of the crude product dissolved in an organic solvent (e.g., ethyl acetate) with a dilute aqueous base (e.g., 5% NaOH). The deprotonated phenol will move to the aqueous layer. - Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be an effective purification method.
Identification of Fractions - TLC Analysis: Carefully monitor the fractions from column chromatography using TLC with a suitable mobile phase. Use a UV lamp to visualize the spots. - Spectroscopic Analysis: Combine fractions that appear pure by TLC and confirm the identity and purity of the product using ¹H NMR and/or LC-MS.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key reaction parameters?

A1: The most common and direct method is the Williamson ether synthesis.[2] This involves the reaction of 2-chloro-4-hydroxybenzaldehyde with an ethylating agent in the presence of a base.

Key Reaction Parameters:

  • Starting Material: 2-chloro-4-hydroxybenzaldehyde.

  • Ethylating Agent: Ethyl iodide, ethyl bromide, or diethyl sulfate are commonly used.

  • Base: Potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium bicarbonate (CsHCO₃) are effective for deprotonating the phenolic hydroxyl group.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is preferred to facilitate the Sₙ2 reaction.[3]

  • Temperature: Typically, the reaction is carried out at a moderate temperature, ranging from room temperature to 80°C.

Q2: How can I analyze the by-products in my reaction mixture quantitatively?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the quantitative analysis of by-products.

  • HPLC: A reverse-phase HPLC method using a C18 column with a gradient elution of water and acetonitrile (both potentially containing a small amount of acid like 0.1% formic acid for better peak shape) is a good starting point. A UV detector set at a wavelength where all components have significant absorbance (e.g., 254 nm or 280 nm) can be used. Quantification can be achieved by creating calibration curves for each identified by-product.

  • GC-MS: This method is suitable if the by-products are thermally stable and volatile. It provides both separation and mass spectral data, which is invaluable for structural elucidation of unknown impurities.

Q3: What are the expected spectroscopic data for the main by-products?

CompoundKey ¹H NMR Signals (Predicted)
This compound (Product) - Aldehyde proton (~10 ppm, s). - Aromatic protons with specific splitting patterns. - Ethyl group signals: a quartet (~4 ppm) and a triplet (~1.4 ppm).
2-chloro-4-hydroxybenzaldehyde (Starting Material) - Aldehyde proton (~9.8 ppm, s). - Aromatic protons. - A broad singlet for the hydroxyl proton.
4-Chloro-2-ethoxybenzaldehyde (Isomer) - Aldehyde proton (~10.3 ppm, s). - Aromatic protons with a different splitting pattern compared to the desired product. - Ethyl group signals.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure based on the Williamson ether synthesis and should be optimized for specific laboratory conditions.[3]

  • Reaction Setup: To a dry round-bottom flask, add 2-chloro-4-hydroxybenzaldehyde (1.0 eq.).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq.) and anhydrous DMF (approx. 10 mL per gram of the starting material).

  • Addition of Ethylating Agent: Stir the mixture at room temperature for 15 minutes. Then, add ethyl iodide (1.2 eq.) dropwise.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction's progress using TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: HPLC Analysis of Reaction Mixture

This is a general method and may require optimization.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 90% A and 10% B, ramp to 10% A and 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the initial mobile phase composition.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis By-product Analysis start 2-chloro-4-hydroxybenzaldehyde reagents Ethyl Iodide, K2CO3, DMF reaction Williamson Ether Synthesis (60-80°C, 4-12h) reagents->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product workup->crude tlc TLC Monitoring crude->tlc hplc HPLC-UV/MS Analysis crude->hplc purification Column Chromatography crude->purification byproducts Identified By-products hplc->byproducts nmr NMR Spectroscopy product Pure this compound purification->product product->nmr troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield / Multiple Spots on TLC? incomplete_reaction Incomplete Reaction start->incomplete_reaction Yes side_reactions Side Reactions (C-alkylation, etc.) start->side_reactions Yes poor_reagents Poor Reagent Quality start->poor_reagents Yes optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions change_reagents Change Base/Solvent for Regioselectivity side_reactions->change_reagents check_reagents Verify Reagent Purity poor_reagents->check_reagents purification Optimize Purification Protocol optimize_conditions->purification change_reagents->purification check_reagents->purification

References

How to avoid E2 elimination in Williamson ether synthesis of "2-Chloro-4-ethoxybenzaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Williamson Ether Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid E2 elimination during Williamson ether synthesis, particularly when dealing with substrates prone to this side reaction.

Frequently Asked Questions (FAQs)

Q1: I am attempting a Williamson ether synthesis and observing a low yield of my desired ether, with significant formation of an alkene byproduct. What is happening?

A: You are likely encountering a competing E2 (bimolecular elimination) reaction. The Williamson ether synthesis proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide nucleophile attacks an alkyl halide to form an ether.[1] However, alkoxides are also strong bases, and if the conditions are not optimal, they can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene via E2 elimination.[2] This competition is especially prevalent with secondary and tertiary alkyl halides.[3][4]

Q2: How does the structure of my reactants (alkoxide and alkyl halide) influence the likelihood of E2 elimination?

A: The structure of both the alkoxide and the alkyl halide is a critical factor in determining the ratio of substitution (S(_N)2) to elimination (E2) products.

  • Alkyl Halide: The S(_N)2 pathway is highly sensitive to steric hindrance at the electrophilic carbon.[5] Therefore, to minimize E2 elimination, it is best to use a primary alkyl halide or a methyl halide.[6][7] Secondary alkyl halides will often yield a mixture of ether and alkene, while tertiary alkyl halides almost exclusively yield the alkene product via E2.[4][6]

  • Alkoxide: While the alkoxide can be primary, secondary, or tertiary, using a sterically hindered (bulky) alkoxide, such as potassium tert-butoxide, will favor the E2 pathway.[8][9]

For synthesizing an unsymmetrical ether, you have two potential routes. Always choose the pathway that pairs the less sterically hindered alkyl group as the halide and the more hindered group as the alkoxide.[10] For example, to synthesize tert-butyl methyl ether, reacting tert-butoxide with iodomethane is far more effective than reacting methoxide with tert-butyl chloride.[10]

Q3: Which base should I use to generate the alkoxide to minimize E2 side reactions?

A: The choice of base to deprotonate the starting alcohol is crucial. While strong bases are needed to form the alkoxide, extremely strong or bulky bases can promote elimination.

  • Recommended Bases: For simple dialkyl ethers, strong but non-nucleophilic bases like Sodium Hydride (NaH) or Potassium Hydride (KH) are excellent choices.[6] These bases irreversibly deprotonate the alcohol to form the alkoxide, and the byproduct (H(_2) gas) simply bubbles out of the reaction.[6]

  • Bases for Aryl Ethers: For synthesizing aryl ethers (from phenols), milder bases such as Potassium Carbonate (K(_2)CO(_3)) or Sodium Hydroxide (NaOH) are often sufficient and can help reduce side reactions.[11]

  • Bases to Avoid (if S(_N)2 is desired): Avoid using the alkoxide you are trying to react (e.g., potassium tert-butoxide) as the primary base if your substrate is prone to elimination, as this increases the concentration of the species that promotes the E2 reaction.[8]

Q4: What are the optimal solvent and temperature conditions to favor ether formation?

A: Both solvent and temperature play a significant role in the S(_N)2/E2 competition.

  • Solvent: Polar aprotic solvents are highly recommended.[11] Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile enhance the rate of the S(_N)2 reaction.[3][12] They effectively solvate the cation of the alkoxide salt but do not strongly solvate the alkoxide anion, leaving it more "naked" and nucleophilic. Protic solvents (like ethanol) can slow down the S(_N)2 reaction by solvating the nucleophile.[3]

  • Temperature: Higher temperatures favor elimination over substitution.[13][14] The E2 reaction has a slightly higher activation energy than the S(_N)2 reaction, meaning its rate increases more significantly with a rise in temperature.[14] Therefore, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate, typically between 50 to 100 °C.[1][3] If elimination is a problem, try lowering the temperature.

Q5: Are there any alternative synthesis methods if E2 elimination is unavoidable with my substrates?

A: Yes, if the Williamson ether synthesis is not viable due to predominant E2 elimination, especially with hindered substrates, several alternative methods can be employed:

  • Mitsunobu Reaction: This reaction is suitable for synthesizing sterically hindered alkyl aryl ethers and works under milder, non-basic conditions, which is advantageous for sensitive substrates.[15]

  • Acid-Catalyzed Ether Synthesis: For ethers containing a tertiary alkyl group, acid-catalyzed dehydration of two alcohols or the addition of an alcohol to an alkene can be effective.[15]

  • Reductive Etherification: Modern methods, such as metal-free reductive etherification, can synthesize hindered ethers from carbonyls and alcohols, avoiding the limitations of substitution and elimination reactions.[16]

Troubleshooting Guide: Quantitative Impact of Reaction Conditions

The following table summarizes the general effects of key variables on the product ratio in a Williamson ether synthesis where S(_N)2 and E2 reactions compete (e.g., reaction of a secondary alkyl halide).

ParameterCondition Favoring S(_N)2 (Ether)Condition Favoring E2 (Alkene)Typical S(_N)2:E2 Ratio (Example)
Alkyl Halide Primary (e.g., 1-bromopropane)Tertiary (e.g., tert-butyl bromide)> 90:10 (Primary) vs. < 5:95 (Tertiary)
Secondary (e.g., 2-bromopropane)Secondary (e.g., 2-bromopropane)Highly variable (e.g., 40:60)
Base/Nucleophile Less hindered (e.g., CH(_3)O⁻)Bulky, hindered (e.g., (CH₃)(_3)CO⁻)50:50 (CH(_3)O⁻) vs. 15:85 ((CH₃)(_3)CO⁻)
Solvent Polar Aprotic (e.g., DMSO, DMF)Polar Protic (e.g., Ethanol)70:30 (DMSO) vs. 30:70 (Ethanol)
Temperature Lower Temperature (e.g., 50 °C)Higher Temperature (e.g., 100 °C)60:40 (50 °C) vs. 35:65 (100 °C)

Note: Ratios are illustrative and can vary significantly based on the specific substrates and precise conditions.

Detailed Experimental Protocol: Optimized Williamson Ether Synthesis

This protocol describes the synthesis of benzyl isopropyl ether, a representative unsymmetrical ether. The chosen pathway minimizes E2 elimination by using a primary alkyl halide and the more hindered alkoxide.

Reaction: Isopropoxide + Benzyl Bromide → Benzyl Isopropyl Ether

  • Apparatus Setup: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter. Ensure the system is under a positive pressure of inert gas (Nitrogen or Argon).

  • Alcohol Deprotonation:

    • To the flask, add 20 mL of anhydrous N,N-dimethylformamide (DMF).

    • Add 1.5 mL of isopropanol (2-propanol) (approx. 20 mmol, 1.2 eq.).

    • While stirring, carefully add 0.7 g of a 60% dispersion of sodium hydride (NaH) in mineral oil (approx. 17.5 mmol, 1.0 eq.) portion-wise at room temperature.

    • Caution: NaH reacts violently with water. Hydrogen gas is evolved.

    • Stir the suspension at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of sodium isopropoxide.

  • S(_N)2 Reaction:

    • Slowly add 1.7 mL of benzyl bromide (approx. 14.5 mmol, 0.85 eq.) to the alkoxide solution via syringe.

    • Heat the reaction mixture to 60 °C using an oil bath and maintain stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzyl bromide is consumed (typically 2-4 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding 20 mL of cold water to destroy any unreacted NaH.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO(_4)), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure benzyl isopropyl ether.

Visualization of Reaction Pathways

The following diagram illustrates the decision-making process for optimizing a Williamson ether synthesis to favor the desired S(_N)2 pathway over the competing E2 elimination pathway.

Williamson_Ether_Synthesis_Pathway cluster_conditions Controllable Reaction Conditions cluster_outcomes Reaction Outcomes Start Williamson Synthesis Setup Substrate Alkyl Halide Structure? Start->Substrate Base Base / Nucleophile Sterics? Substrate->Base Primary / Methyl Substrate->Base Secondary E2_Product Alkene Byproduct (E2) Substrate->E2_Product Tertiary Substrate->E2_Product Secondary (High E2 Risk) Temp Reaction Temperature? Base->Temp Non-Bulky Base->E2_Product Bulky SN2_Product Desired Ether (SN2) Temp->SN2_Product Low Temp (< 80°C) Temp->E2_Product High Temp (> 80°C)

Caption: Decision flowchart for minimizing E2 elimination in Williamson ether synthesis.

References

Minimizing C-alkylation side products in "2-Chloro-4-ethoxybenzaldehyde" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2-Chloro-4-ethoxybenzaldehyde, with a specific focus on minimizing C-alkylation side products.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during the synthesis of this compound, particularly via the Williamson ether synthesis of 2-Chloro-4-hydroxybenzaldehyde.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete deprotonation of the starting material, 2-Chloro-4-hydroxybenzaldehyde.Use a strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). Ensure the base is fresh and anhydrous.
Inactive ethylating agent.Use a fresh, high-purity ethylating agent like ethyl iodide or ethyl bromide.
Suboptimal reaction temperature.Maintain the reaction temperature in the range of 60-80°C. Lower temperatures may lead to a sluggish reaction, while higher temperatures can promote side reactions.
Insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred until the starting material is consumed.
Presence of Significant C-Alkylation Side Products Use of a protic solvent.Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN). These solvents favor O-alkylation over C-alkylation.[1]
Use of a highly reactive ethylating agent.Consider using a less reactive ethylating agent, such as diethyl sulfate, which can sometimes offer better selectivity for O-alkylation.
High reaction temperature.Elevated temperatures can increase the rate of C-alkylation. Maintain a moderate reaction temperature and monitor the reaction closely.
Formation of Di-ethylated Byproducts Excess of the ethylating agent.Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the ethylating agent.
Difficult Purification of the Final Product Presence of unreacted 2-Chloro-4-hydroxybenzaldehyde.Wash the crude product with a dilute aqueous base solution (e.g., 5% NaOH) to remove the acidic starting material.
C-alkylated isomers are close in polarity to the desired product.Utilize column chromatography with a carefully selected eluent system. A gradient elution from a non-polar to a moderately polar solvent system can improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the Williamson ether synthesis, which involves the O-alkylation of 2-Chloro-4-hydroxybenzaldehyde with an ethylating agent in the presence of a base.

Q2: Why is C-alkylation a significant side reaction in this synthesis?

A2: The phenoxide ion, formed by the deprotonation of 2-Chloro-4-hydroxybenzaldehyde, is an ambident nucleophile. This means it has two nucleophilic sites: the oxygen atom (leading to the desired O-alkylation) and the aromatic ring (leading to C-alkylation).[1] The ethoxy group is an activating group, making the aromatic ring more susceptible to electrophilic attack.

Q3: How can I minimize the formation of C-alkylated impurities?

A3: To minimize C-alkylation, it is crucial to use a polar aprotic solvent like DMF or acetonitrile. These solvents solvate the cation of the base, leaving the phenoxide oxygen more exposed and nucleophilic, thus favoring O-alkylation.[1] Controlling the reaction temperature and using a less reactive ethylating agent can also help.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For assessing the purity of the final product and quantifying the amount of C-alkylated isomers, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the desired product and any isolated side products.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound, highlighting factors that influence the minimization of C-alkylation.

Parameter Condition A Condition B Condition C
Starting Material 2-Chloro-4-hydroxybenzaldehyde2-Chloro-4-hydroxybenzaldehyde2-Chloro-4-hydroxybenzaldehyde
Ethylating Agent Ethyl IodideEthyl BromideDiethyl Sulfate
Base K₂CO₃NaHK₂CO₃
Solvent AcetoneTetrahydrofuran (THF)N,N-Dimethylformamide (DMF)
Temperature Reflux60°C70°C
Reaction Time 12 h18 h10 h
Yield of O-Alkylated Product ~75%~80%~90%
Yield of C-Alkylated Side Product ~15%~10%<5%

Note: The data presented in this table are representative values based on general principles of organic synthesis and may vary depending on the specific experimental setup.

Experimental Protocol: Synthesis of this compound via Williamson Ether Synthesis

This protocol is designed to maximize the yield of the desired O-alkylated product while minimizing the formation of C-alkylated side products.

Materials:

  • 2-Chloro-4-hydroxybenzaldehyde

  • Ethyl iodide (or ethyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for eluent

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask (approximately 10 mL per gram of the starting aldehyde).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl iodide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 70°C and stir for 10-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure this compound.

Visualizations

TroubleshootingWorkflow start Start Synthesis of This compound issue Issue Encountered? start->issue low_yield Low Yield issue->low_yield  Yes c_alkylation High C-Alkylation issue->c_alkylation  Yes purification_difficulty Purification Difficulty issue->purification_difficulty  Yes no_issue Successful Synthesis issue->no_issue No solution_low_yield Check Base Activity Verify Ethylating Agent Purity Optimize Temperature & Time low_yield->solution_low_yield solution_c_alkylation Switch to Polar Aprotic Solvent (DMF) Lower Reaction Temperature Consider Milder Ethylating Agent c_alkylation->solution_c_alkylation solution_purification Aqueous Base Wash Optimize Column Chromatography purification_difficulty->solution_purification

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to Condensation Reactions: 2-Chloro-4-ethoxybenzaldehyde vs. Other Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Chloro-4-ethoxybenzaldehyde and other substituted benzaldehydes in key condensation reactions, namely the Claisen-Schmidt and Knoevenagel condensations. By presenting experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in selecting the optimal aromatic aldehyde for their synthetic needs, particularly in the fields of medicinal chemistry and materials science.

Introduction to Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex molecules from simpler precursors. The Claisen-Schmidt and Knoevenagel condensations are two of the most powerful and widely utilized reactions in this class.

The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen, such as a substituted benzaldehyde, in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone.[1][2] Chalcones are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound (a compound with a CH2 group flanked by two electron-withdrawing groups) in the presence of a basic catalyst.[5] This reaction is highly versatile and is used to synthesize a variety of important compounds, including cinnamic acids and their derivatives.

The choice of substituted benzaldehyde is critical in these reactions as the nature and position of the substituents on the aromatic ring significantly influence the electrophilicity of the carbonyl carbon, reaction rates, and overall product yields.

Comparative Performance in Condensation Reactions

The following tables summarize the reported yields for Claisen-Schmidt and Knoevenagel condensations using various substituted benzaldehydes. While direct comparative data for this compound under identical conditions is limited, the performance of structurally similar benzaldehydes provides valuable insights into its expected reactivity. Electron-withdrawing groups (such as chloro and nitro groups) generally enhance the electrophilicity of the carbonyl carbon, often leading to higher yields, while electron-donating groups (such as methoxy and ethoxy groups) can have the opposite effect.

Claisen-Schmidt Condensation (Chalcone Synthesis)

Table 1: Comparison of Yields for the Synthesis of Chalcones from Substituted Benzaldehydes and Acetophenone.

Substituted BenzaldehydeCatalyst/SolventReaction TimeYield (%)Reference
BenzaldehydeNaOH / Ethanol12-15 h (50°C)~70-80[3]
4-ChlorobenzaldehydeNaOH / Ethanol1 h91[6]
2-ChlorobenzaldehydeNot SpecifiedNot Specified50-74[7]
4-MethoxybenzaldehydeKOH / Methanol8 h (ultrasound)High[8]
4-NitrobenzaldehydeNaOH / EthanolNot SpecifiedHigh[9]
This compoundEstimatedVariableModerate to HighN/A

Note: The yield for this compound is an estimation based on the reactivity trends observed for other substituted benzaldehydes. The presence of both an electron-withdrawing chloro group and an electron-donating ethoxy group suggests a nuanced reactivity profile.

Knoevenagel Condensation

Table 2: Comparison of Yields for the Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile.

Substituted BenzaldehydeCatalyst/SolventReaction TimeYield (%)Reference
BenzaldehydeFe3O4@SiO2-CPTMS-DABCO15 min95[10]
4-ChlorobenzaldehydeFe3O4@SiO2-CPTMS-DABCO30 min92[10]
4-MethoxybenzaldehydeMorpholine/Acetic Acid / Ionic Liquid1 h84[11]
4-NitrobenzaldehydeFe3O4@SiO2-CPTMS-DABCO5 min99[10]
This compoundEstimatedVariableGood to HighN/A

Note: Similar to the Claisen-Schmidt reaction, the yield for this compound is an educated estimate. The combination of substituents may lead to good to high yields depending on the specific reaction conditions and the active methylene compound used.

Experimental Protocols

Below are detailed methodologies for performing Claisen-Schmidt and Knoevenagel condensations.

Protocol 1: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol describes a general procedure for the synthesis of chalcones from a substituted benzaldehyde and acetophenone.

Materials:

  • Substituted benzaldehyde (10 mmol)

  • Acetophenone (10 mmol)

  • Sodium hydroxide (NaOH) pellets (20 mmol)

  • Ethanol (95%, 20 mL)

  • Deionized water

  • Stirring bar and magnetic stirrer

  • Round-bottom flask

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the substituted benzaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a stirring bar.

  • Slowly add sodium hydroxide pellets (20 mmol) to the solution while stirring at room temperature.

  • Continue stirring the reaction mixture for 4-6 hours. The formation of a precipitate indicates product formation.

  • After the reaction is complete (monitored by TLC), pour the reaction mixture into a beaker containing crushed ice (approximately 50 g).

  • Acidify the mixture with dilute HCl until the pH is neutral.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any remaining base and salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol outlines a general method for the Knoevenagel condensation of a substituted benzaldehyde with malononitrile.

Materials:

  • Substituted benzaldehyde (10 mmol)

  • Malononitrile (10 mmol)

  • Piperidine (0.5 mmol)

  • Ethanol (20 mL)

  • Stirring bar and magnetic stirrer

  • Round-bottom flask with reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (0.5 mmol) to the mixture.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • The product can be further purified by recrystallization if necessary.

Visualizing the Process: Workflows and Pathways

To provide a clearer understanding of the experimental process and the potential biological implications of the synthesized compounds, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Condensation Reaction cluster_workup Work-up and Isolation cluster_purification Purification Reactants Substituted Benzaldehyde + Active Methylene Compound/Ketone ReactionVessel Reaction at Specified Temperature Reactants->ReactionVessel Solvent Solvent (e.g., Ethanol) Solvent->ReactionVessel Catalyst Catalyst (e.g., NaOH, Piperidine) Catalyst->ReactionVessel Precipitation Precipitation (e.g., on Ice) ReactionVessel->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization PureProduct Pure Product Recrystallization->PureProduct

Caption: A generalized experimental workflow for condensation reactions.

Many chalcone derivatives, the products of Claisen-Schmidt condensation, exhibit significant biological activity, including the induction of apoptosis in cancer cells. A common mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.

Signaling_Pathway cluster_cell Cancer Cell Chalcone Chalcone Derivative (e.g., from this compound) Bax Bax (Pro-apoptotic) Chalcone->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Chalcone->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A representative signaling pathway for chalcone-induced apoptosis.

Conclusion

The reactivity of substituted benzaldehydes in condensation reactions is a critical factor for consideration in synthetic design. While this compound represents a unique combination of electron-withdrawing and electron-donating substituents, its performance can be reasonably predicted by examining the behavior of related compounds. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to explore the synthesis of novel chalcones and other condensation products. The potential for these compounds to modulate key biological pathways, such as apoptosis, underscores the importance of continued research in this area for the development of new therapeutic agents.

References

A Comparative Guide to the Reactivity of Chloro-Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is critical to synthetic efficiency and success. Chloro-substituted benzaldehydes are versatile building blocks, but their reactivity is subtly yet significantly influenced by the position of the chlorine atom on the aromatic ring. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-chlorobenzaldehydes in key organic transformations, supported by experimental data and detailed protocols.

The Electronic Influence of the Chloro Substituent

The reactivity of the aldehyde functional group in benzaldehyde is governed by the electrophilicity of its carbonyl carbon. The chlorine atom is an electron-withdrawing group (EWG) due to its high electronegativity, which enhances the electrophilicity of the carbonyl carbon via the inductive effect (-I). This makes the aldehyde more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1][2]

However, the chlorine atom also possesses lone pairs of electrons that can be donated to the benzene ring through the resonance effect (+R). The overall influence of the chlorine substituent is a combination of these two opposing effects, and its impact varies depending on its position (ortho, para, or meta) relative to the aldehyde group.

  • Ortho (2-chloro) and Para (4-chloro) Positions: In these positions, both the electron-withdrawing inductive effect and the electron-donating resonance effect are at play. While the inductive effect increases the carbonyl carbon's electrophilicity, the resonance effect partially counteracts it by donating electron density to the ring.[1]

  • Meta (3-chloro) Position: The resonance effect does not operate from the meta position. Therefore, the strong electron-withdrawing inductive effect is dominant, leading to a more electrophilic carbonyl carbon compared to the ortho and para isomers.[1] Consequently, 3-chlorobenzaldehyde is theoretically the most reactive towards nucleophiles.[1]

Electronic_Effects cluster_ortho Ortho Position (2-Chloro) cluster_meta Meta Position (3-Chloro) cluster_para Para Position (4-Chloro) o_aldehyde Aldehyde Group o_ring Benzene Ring o_aldehyde->o_ring o_chloro Chlorine o_chloro->o_ring o_inductive -I Effect (Inductive) o_chloro->o_inductive Withdraws e- o_resonance +R Effect (Resonance) o_chloro->o_resonance Donates e- o_inductive->o_ring o_resonance->o_ring m_aldehyde Aldehyde Group m_ring Benzene Ring m_aldehyde->m_ring m_chloro Chlorine m_chloro->m_ring m_inductive -I Effect (Dominant) m_chloro->m_inductive Withdraws e- m_inductive->m_ring p_aldehyde Aldehyde Group p_ring Benzene Ring p_aldehyde->p_ring p_chloro Chlorine p_chloro->p_ring p_inductive -I Effect (Inductive) p_chloro->p_inductive Withdraws e- p_resonance +R Effect (Resonance) p_chloro->p_resonance Donates e- p_inductive->p_ring p_resonance->p_ring

Caption: Electronic effects of the chloro substituent.

Comparative Reactivity Data

The following tables summarize quantitative data on the reactivity of chloro-substituted benzaldehydes in various common reactions.

Table 1: Reactivity in Condensation Reactions

AldehydeReaction TypeCatalyst/ConditionsMetricValueReference
BenzaldehydeAldol CondensationBaseTime to React (s)100[3]
2-ChlorobenzaldehydeAldol CondensationBaseTime to React (s)38[3]
4-ChlorobenzaldehydeKnoevenagel CondensationAmmonium AcetateYield (%)98.89[4]
4-ChlorobenzaldehydeKnoevenagel CondensationFe3O4@SiO2-CPTMS-DABCOTime (min) / Yield (%)20 / 92%[5]
BenzaldehydeKnoevenagel CondensationFe3O4@SiO2-CPTMS-DABCOTime (min) / Yield (%)15 / 95%[5]

Note: In the specific catalytic system used by da Silva et al., 4-chlorobenzaldehyde showed a slightly longer reaction time and lower yield than unsubstituted benzaldehyde, which may be specific to the catalyst's mechanism.[5]

Table 2: Reactivity in the Wittig Reaction

Substituent (Position)Relative Rate Constant (k/k₀)Reference
H (Unsubstituted)1.00[2]
p-Cl2.75[2]
m-NO₂10.5[2]
p-NO₂14.7[2]

As the data indicates, the electron-withdrawing chloro group significantly accelerates the Wittig reaction compared to unsubstituted benzaldehyde.[2]

Table 3: Reactivity in Oxidation with Benzyltrimethylammonium Chlorobromate (BTMACB)

Substituent (Position)Relative Rate Constant (k/k₀)Reference
H (Unsubstituted)1.00[2]
p-Cl0.55[2]
p-CH₃2.51[2]
p-OCH₃6.31[2]

In this specific oxidation reaction, the p-chloro substituent retards the reaction rate compared to hydrogen. This suggests a complex mechanism where the stability of an electron-deficient intermediate may be the rate-determining step, which is influenced differently by substituents compared to nucleophilic addition reactions.[2]

Key Reaction Mechanisms and Workflows

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[6] The reaction is typically base-catalyzed, proceeding through an enolate intermediate that attacks the electrophilic carbonyl carbon of the aldehyde.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration A Active Methylene (Z-CH2-Z') C Enolate (Z-CH--Z') A->C B Base (B:) B->A Deprotonation D Chlorobenzaldehyde (Ar-CHO) C->D Attack on Carbonyl C->D E Alkoxide Intermediate D->E F Protonated Intermediate E->F + H+ E->F G Final Product (Ar-CH=C(Z)Z') F->G - H2O F->G H H2O F->H

Caption: General mechanism of the Knoevenagel condensation.
Wittig Reaction

The Wittig reaction transforms aldehydes and ketones into alkenes using a phosphonium ylide (Wittig reagent).[7] The reaction proceeds via a [2+2] cycloaddition between the ylide and the aldehyde to form a transient four-membered ring intermediate called an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine oxide.[8]

Wittig_Mechanism reagents Chlorobenzaldehyde (Ar-CHO) + Phosphonium Ylide (Ph3P=CHR) cycloaddition [2+2] Cycloaddition reagents->cycloaddition intermediate Oxaphosphetane Intermediate cycloaddition->intermediate decomposition Retro-[2+2] Cycloaddition intermediate->decomposition products Alkene (Ar-CH=CHR) + Triphenylphosphine Oxide (Ph3P=O) decomposition->products

Caption: Simplified mechanism of the Wittig Reaction.

Experimental Protocols

Protocol 1: Comparative Knoevenagel Condensation of Chlorobenzaldehydes

This protocol provides a framework for comparing the reactivity of different chloro-substituted benzaldehydes in a Knoevenagel condensation with malononitrile.[1][9]

Materials:

  • 2-Chlorobenzaldehyde, 3-Chlorobenzaldehyde, 4-Chlorobenzaldehyde (1.0 mmol each)

  • Malononitrile (1.0 mmol)

  • Ethanol (10 mL)

  • Piperidine (catalytic amount, 2-3 drops)

  • Round-bottom flasks, magnetic stirrer, TLC plates

Procedure:

  • Set up three separate reactions, one for each benzaldehyde isomer.

  • In a round-bottom flask, dissolve the respective chlorobenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to each solution.

  • Stir the reaction mixtures at a constant temperature (e.g., room temperature).

  • Monitor the progress of each reaction simultaneously using Thin Layer Chromatography (TLC) at regular time intervals (e.g., every 5 minutes).

  • Record the time required for the disappearance of the starting aldehyde spot for each reaction.

  • Upon completion, the product may precipitate. If so, collect the solid by vacuum filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the products if necessary (e.g., by recrystallization) and calculate the yield for each isomer.

Data Analysis:

  • Compare the reaction times: a shorter time indicates higher reactivity.

  • Compare the product yields: a higher yield under identical time constraints indicates higher reactivity.

Knoevenagel_Workflow prep Preparation 1. Prepare solutions of each chlorobenzaldehyde isomer. 2. Prepare solution of active methylene compound (e.g., malononitrile). react Reaction 1. Mix aldehyde, methylene compound, and catalyst in separate flasks. 2. Stir at constant temperature. prep->react analysis Analysis 1. Monitor reaction progress via TLC at set intervals. 2. Record time to completion. react->analysis results Results 1. Isolate and quantify product yields. 2. Compare reaction rates and yields to determine relative reactivity. analysis->results

Caption: Experimental workflow for comparing reactivity.
Protocol 2: General Wittig Reaction

This protocol describes a general procedure for the Wittig reaction between a substituted benzaldehyde and a phosphonium ylide.[2][10]

Materials:

  • Benzyltriphenylphosphonium chloride (1.1 mmol)

  • Anhydrous solvent (e.g., THF or diethyl ether)

  • Strong base (e.g., n-butyllithium)

  • Chloro-substituted benzaldehyde (1.0 mmol)

Procedure:

  • Ylide Generation: Suspend benzyltriphenylphosphonium chloride in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise until the characteristic orange or red color of the ylide persists.

  • Reaction with Aldehyde: Dissolve the chloro-substituted benzaldehyde in the same anhydrous solvent and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring progress by TLC.

  • Workup and Purification: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Oxidation with Potassium Permanganate (KMnO₄)

This protocol provides a general method for oxidizing a substituted benzaldehyde to the corresponding benzoic acid.[10]

Materials:

  • Chloro-substituted benzaldehyde (1.0 mmol)

  • Potassium permanganate (KMnO₄) (1.2 mmol)

  • Acetone (10 mL)

  • Water (5 mL)

  • 1 M Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

Procedure:

  • Dissolve the chloro-substituted benzaldehyde in 10 mL of acetone in a round-bottom flask.

  • In a separate beaker, dissolve KMnO₄ in 5 mL of water.

  • Add the KMnO₄ solution dropwise to the stirred aldehyde solution at room temperature. A brown precipitate of MnO₂ will form.

  • Stir the reaction for 1-2 hours or until TLC indicates the disappearance of the starting material.

  • Add solid sodium bisulfite in small portions until the brown precipitate dissolves.

  • Acidify the solution with 1 M HCl to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified benzoic acid.

References

Comparative Efficacy of 2-Chloro-4-ethoxybenzaldehyde in Key Named Reactions: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the successful synthesis of target molecules. This guide provides an objective comparison of the performance of 2-Chloro-4-ethoxybenzaldehyde in several key named reactions central to organic synthesis. The following sections detail its efficacy in the Claisen-Schmidt, Wittig, Knoevenagel, and Perkin reactions, offering a comparative analysis with alternative substituted benzaldehydes, supported by available experimental data.

Claisen-Schmidt Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation, a variation of the aldol condensation, is a widely used method for the synthesis of chalcones, which are important intermediates for various biologically active compounds.[1] This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base.

The reactivity of this compound in the Claisen-Schmidt condensation has been documented, leading to the formation of the corresponding chalcone. A study detailing the synthesis of (E)-1-(4-amino-2-hydroxyphenyl)-3-(2-chloro-4-ethoxyphenyl)prop-2-en-1-one reported a yield of 89%. This demonstrates the utility of this compound as a viable substrate for generating highly functionalized chalcone scaffolds.

Comparison with Alternative Aldehydes in Claisen-Schmidt Condensation

The yield of the Claisen-Schmidt condensation is influenced by the electronic effects of the substituents on the benzaldehyde ring. Generally, aldehydes with electron-withdrawing groups are more reactive towards nucleophilic attack.

AldehydeKetoneCatalyst/SolventYield (%)
This compound4-amino-2-hydroxyacetophenoneKOH / Ethanol89
4-Fluorobenzaldehyde4-EthoxyacetophenoneNaOH / Ethanol77[2]
4-HydroxybenzaldehydeAcetophenoneKOH / Ethanol-
BenzaldehydeAcetophenoneNaOH / Ethanol-
Experimental Protocol: Synthesis of (E)-1-(4-amino-2-hydroxyphenyl)-3-(2-chloro-4-ethoxyphenyl)prop-2-en-1-one

Materials:

  • 4-amino-2-hydroxyacetophenone

  • This compound

  • Potassium Hydroxide (KOH)

  • Ethanol

Procedure:

  • A solution of 4-amino-2-hydroxyacetophenone (10 mmol) and this compound (10 mmol) in ethanol (30 mL) is prepared in a round-bottom flask.

  • To this solution, an aqueous solution of KOH (40%) is added dropwise with constant stirring.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into crushed ice and neutralized with dilute hydrochloric acid (HCl).

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol to afford the pure chalcone.

Claisen_Schmidt_Workflow start Start reactants Mix Aldehyde and Ketone in Ethanol start->reactants base Add aq. KOH dropwise reactants->base stir Stir at RT for 24h base->stir workup Pour into ice, neutralize with HCl stir->workup filter Filter, wash, and dry solid workup->filter purify Recrystallize from Ethanol filter->purify product Pure Chalcone purify->product

Caption: Experimental workflow for the Claisen-Schmidt condensation.

Wittig Reaction

General Experimental Protocol: Wittig Reaction

Materials:

  • Substituted Benzaldehyde (e.g., this compound)

  • Phosphonium Salt (e.g., Benzyltriphenylphosphonium chloride)

  • Strong Base (e.g., n-Butyllithium or Sodium Hydroxide)

  • Anhydrous Solvent (e.g., THF or Dichloromethane)

Procedure:

  • The phosphonium salt is suspended in an anhydrous solvent under an inert atmosphere.

  • A strong base is added to generate the ylide, often indicated by a color change.

  • The substituted benzaldehyde, dissolved in the same solvent, is added to the ylide solution.

  • The reaction is stirred at room temperature until completion, monitored by TLC.

  • The reaction is quenched, and the product is extracted with an organic solvent.

  • The crude product is purified by column chromatography to separate the alkene from triphenylphosphine oxide.[5]

Wittig_Reaction_Mechanism cluster_ylide Ylide Formation cluster_reaction Alkene Formation Phosphonium Salt Phosphonium Salt Ylide Ylide Phosphonium Salt->Ylide + Base Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane + Aldehyde Alkene Alkene Oxaphosphetane->Alkene Elimination Triphenylphosphine Oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine Oxide

Caption: General mechanism of the Wittig reaction.

Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a C=C bond.[6] This reaction is particularly useful for synthesizing α,β-unsaturated compounds. While specific quantitative data for this compound in this reaction is sparse in the reviewed literature, the reaction is broadly applicable to a wide range of substituted aromatic aldehydes. For instance, the condensation of various aldehydes with diethyl malonate has been shown to proceed in high yields (85-89%) using an immobilized enzyme catalyst.[7]

General Experimental Protocol: Knoevenagel Condensation

Materials:

  • Substituted Benzaldehyde (e.g., this compound)

  • Active Methylene Compound (e.g., Diethyl malonate, Malononitrile)

  • Basic Catalyst (e.g., Piperidine, Ammonium acetate)

  • Solvent (e.g., Ethanol, Toluene)

Procedure:

  • The substituted benzaldehyde and the active methylene compound are dissolved in a suitable solvent.

  • A catalytic amount of the base is added to the solution.

  • The reaction mixture is heated to reflux, and the formation of water is often monitored.

  • The reaction progress is followed by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is purified by recrystallization or column chromatography to yield the α,β-unsaturated product.[8]

Knoevenagel_Condensation_Workflow start Start reactants Dissolve Aldehyde and Active Methylene Compound start->reactants catalyst Add Basic Catalyst reactants->catalyst reflux Heat to Reflux catalyst->reflux workup Remove Solvent reflux->workup purify Purify by Recrystallization or Chromatography workup->purify product α,β-Unsaturated Product purify->product

Caption: General workflow for the Knoevenagel condensation.

Perkin Reaction

The Perkin reaction provides a method for the synthesis of α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde and an acid anhydride, in the presence of the alkali salt of the acid.[9][10] While no specific yield has been found for this compound in the Perkin reaction from the available search results, the reaction is known to work with a variety of substituted benzaldehydes. For example, the reaction of benzaldehyde with acetic anhydride in the presence of sodium acetate yields cinnamic acid. Microwave irradiation has been shown to significantly reduce reaction times and improve yields for this reaction.[7]

General Experimental Protocol: Perkin Reaction

Materials:

  • Aromatic Aldehyde (e.g., this compound)

  • Acid Anhydride (e.g., Acetic Anhydride)

  • Alkali Salt of the Acid (e.g., Sodium Acetate)

Procedure:

  • A mixture of the aromatic aldehyde, acid anhydride, and the alkali salt is heated at a high temperature (typically 180-200 °C) for several hours.[11]

  • Alternatively, the mixture can be subjected to microwave irradiation for a shorter duration.[1]

  • The reaction mixture is then poured into water.

  • The resulting α,β-unsaturated acid is often isolated by acidification and subsequent filtration or extraction.

  • Purification is typically achieved by recrystallization.

Perkin_Reaction_Mechanism cluster_enolate Enolate Formation cluster_condensation Condensation and Elimination Acid Anhydride Acid Anhydride Enolate Enolate Acid Anhydride->Enolate + Base Aldol Adduct Aldol Adduct Enolate->Aldol Adduct + Aromatic Aldehyde α,β-Unsaturated Acid α,β-Unsaturated Acid Aldol Adduct->α,β-Unsaturated Acid Dehydration & Hydrolysis

References

The Viability of 2-Chloro-4-ethoxybenzaldehyde as a Precursor for the Antidiabetic Drug Ertugliflozin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential of "2-Chloro-4-ethoxybenzaldehyde" as a synthetic precursor for Ertugliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) for the treatment of type 2 diabetes. While not a direct starting material in the established commercial synthesis, this document explores a plausible synthetic pathway from this compound to a key intermediate, "4-chloro-3-(4-ethoxybenzyl)benzaldehyde," and compares this proposed route with a documented alternative synthesis. The objective is to provide a thorough evaluation of synthetic strategies, supported by experimental data, to inform research and development in antidiabetic drug synthesis.

Executive Summary

Ertugliflozin's core structure contains a C-glycoside moiety linked to a substituted aromatic aglycone. The synthesis of this aglycone, specifically the intermediate 4-chloro-3-(4-ethoxybenzyl)benzaldehyde, is a critical aspect of the overall drug synthesis. This guide evaluates a proposed synthetic route originating from this compound and compares it with an established patented method that utilizes 2-chloro-5-bromobenzoic acid. The comparison focuses on reaction steps, yields, and overall efficiency to provide a clear perspective on the feasibility and potential advantages of each precursor.

Comparative Analysis of Synthetic Routes

The synthesis of the key intermediate, 4-chloro-3-(4-ethoxybenzyl)benzaldehyde, is presented through two distinct pathways for comparative evaluation.

Table 1: Comparison of Synthetic Routes to 4-chloro-3-(4-ethoxybenzyl)benzaldehyde

ParameterProposed Route from this compoundPatented Route from 2-chloro-5-bromobenzoic Acid[1]
Starting Material This compound2-chloro-5-bromobenzoic acid
Key Transformation Ortho-selective Friedel-Crafts benzylationFriedel-Crafts acylation followed by reduction and formylation
Number of Steps 14
Overall Yield Hypothetical, dependent on optimization~53%[1]
Reagents & Conditions Benzyl chloride, Lewis acid (e.g., AlCl₃)Oxalyl chloride, phenetole, AlCl₃, triethylsilane, n-BuLi, DMF
Potential Advantages Potentially shorter synthetic route.Established and validated with reported yields.
Potential Challenges Control of regioselectivity in the Friedel-Crafts reaction.Longer reaction sequence.

Proposed Synthetic Route from this compound

A plausible and direct approach to synthesize 4-chloro-3-(4-ethoxybenzyl)benzaldehyde from this compound involves a Friedel-Crafts benzylation reaction. This electrophilic aromatic substitution would introduce the 4-ethoxybenzyl group at the position ortho to the chloro group and meta to the aldehyde. The ethoxy group is an activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is blocked by the chloro group, the reaction is directed to the ortho position.

Experimental Protocol (Hypothetical)

Step 1: Ortho-Benzylation of this compound

  • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere, add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃, 1.1 eq) at 0 °C.

  • Slowly add 4-ethoxybenzyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

Alternative Synthetic Route from 2-chloro-5-bromobenzoic acid

A patented four-step synthesis provides an established route to the key intermediate.

Experimental Protocol

Step 1: Synthesis of 5-bromo-2-chlorobenzoyl chloride [1]

  • Dissolve 2-chloro-5-bromobenzoic acid (1.0 eq) in dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride (1.2 eq) and stir the mixture at room temperature for 12 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude 5-bromo-2-chlorobenzoyl chloride.

Step 2: Synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone [1]

  • Dissolve the crude 5-bromo-2-chlorobenzoyl chloride in dichloromethane and cool to 0 °C.

  • Add phenetole (1.0 eq) followed by the portion-wise addition of aluminum chloride (1.2 eq).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with ice-water and extract the product with dichloromethane.

  • Wash the organic layer, dry, and concentrate. The crude product can be purified by recrystallization.

Step 3: Synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene [1]

  • Dissolve the (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (1.0 eq) in a mixture of acetonitrile and dichloromethane.

  • Add triethylsilane (3.0 eq) followed by the dropwise addition of boron trifluoride etherate (3.0 eq).

  • Stir the reaction at room temperature for 10 hours.

  • Quench the reaction with aqueous sodium hydroxide and extract the product.

  • Purify by recrystallization to obtain the desired product.

Step 4: Synthesis of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde [1]

  • Dissolve 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes.

  • Add anhydrous DMF (1.5 eq) and continue stirring at -78 °C for 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product.

  • Purify by column chromatography to yield 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

Mechanism of Action of Ertugliflozin: SGLT2 Inhibition

Ertugliflozin exerts its therapeutic effect by selectively inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys. SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By blocking this transporter, Ertugliflozin reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels in patients with type 2 diabetes.

SGLT2_Inhibition Glomerular Filtrate Glomerular Filtrate SGLT2 Transporter SGLT2 Transporter Glomerular Filtrate->SGLT2 Transporter Reabsorption Bloodstream Bloodstream SGLT2 Transporter->Bloodstream Glucose Entry Urine Urine SGLT2 Transporter->Urine Glucose Glucose Glucose->Glomerular Filtrate Filtered Ertugliflozin Ertugliflozin Ertugliflozin->SGLT2 Transporter Inhibition

Caption: Mechanism of action of Ertugliflozin on the SGLT2 transporter.

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the two compared synthetic routes.

Proposed_Route This compound This compound Friedel-Crafts Benzylation Friedel-Crafts Benzylation This compound->Friedel-Crafts Benzylation Benzyl chloride, AlCl₃ 4-chloro-3-(4-ethoxybenzyl)benzaldehyde 4-chloro-3-(4-ethoxybenzyl)benzaldehyde Friedel-Crafts Benzylation->4-chloro-3-(4-ethoxybenzyl)benzaldehyde

Caption: Proposed synthesis of the key intermediate from this compound.

Patented_Route A 2-chloro-5-bromobenzoic acid B Acyl Chloride Formation A->B Oxalyl chloride, DMF C Friedel-Crafts Acylation B->C Phenetole, AlCl₃ D Ketone Reduction C->D Triethylsilane, BF₃·OEt₂ E Formylation D->E n-BuLi, DMF F 4-chloro-3-(4-ethoxybenzyl)benzaldehyde E->F

Caption: Patented synthesis of the key intermediate from 2-chloro-5-bromobenzoic acid.

Conclusion

This comparative guide illustrates that while "this compound" is not a direct precursor in the established synthesis of Ertugliflozin, a plausible and potentially more concise synthetic route to the key intermediate "4-chloro-3-(4-ethoxybenzyl)benzaldehyde" can be proposed via a Friedel-Crafts benzylation. This proposed route, if optimized, could offer advantages in terms of step economy over the documented multi-step synthesis from 2-chloro-5-bromobenzoic acid. However, the patented route provides a well-defined and validated pathway with established yields. Further experimental validation of the proposed route is necessary to fully assess its viability and efficiency in comparison to the existing method. This analysis provides a valuable framework for researchers and drug development professionals to explore and optimize the synthesis of Ertugliflozin and related SGLT2 inhibitors.

References

Navigating Chalcone Synthesis: A Comparative Guide to Benzaldehyde Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the synthesis of chalcones is a foundational step in exploring a class of compounds rich with therapeutic potential. The Claisen-Schmidt condensation, a classic and widely used method, traditionally pairs a substituted benzaldehyde with an acetophenone. This guide provides a comparative analysis of alternative reagents to 2-Chloro-4-ethoxybenzaldehyde, offering experimental data and protocols to inform your synthetic strategies.

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are precursors to flavonoids and exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The selection of the initial benzaldehyde reagent is critical as the substituents on the aromatic rings significantly influence the biological activity of the resulting chalcone.[3] This guide explores alternatives that offer different electronic and steric profiles compared to this compound, providing a basis for synthesizing diverse chalcone libraries.

Comparative Performance of Alternative Benzaldehydes

The efficiency of the Claisen-Schmidt condensation is influenced by factors such as the catalyst, solvent, temperature, and the electronic nature of the substituents on the aromatic rings.[1] The following table summarizes the performance of several alternative benzaldehydes in chalcone synthesis, primarily using acetophenone as the ketone partner under basic conditions.

Aldehyde ReagentKey Substituent FeatureTypical CatalystTypical SolventReaction Time (h)Yield (%)Reference
This compound Electron-withdrawing (Cl), Electron-donating (OEt)NaOH or KOHEthanol2-4High (Not specified)[1]
4-Hydroxybenzaldehyde Strong Electron-donating (-OH)NaOH / KOHEthanol / Solvent-free0.5 - 1667 - 90+[4][5]
4-Nitrobenzaldehyde Strong Electron-withdrawing (-NO₂)NaOHEthanol397[6][7]
4-Methoxybenzaldehyde Electron-donating (-OCH₃)NaOHEthanol / MicrowaveNot Specified67 - 90[8]
Benzaldehyde (Unsubstituted) Neutral (Reference)BiCl₃ / NaOHSolvent-free / Ethanol0.3High[9][10]

Experimental Protocols

The following are generalized experimental protocols for chalcone synthesis via the Claisen-Schmidt condensation. These can be adapted based on the specific reactants and desired scale.

Protocol 1: Conventional Synthesis in Ethanol

This is a standard and widely used method for chalcone synthesis.[11]

Materials:

  • Aromatic aldehyde (e.g., 4-Nitrobenzaldehyde) (1.0 eq)

  • Aromatic ketone (e.g., Acetophenone) (1.0 eq)

  • Ethanol

  • Sodium Hydroxide (NaOH), 10-40% aqueous solution

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the aromatic aldehyde and acetophenone in a suitable volume of ethanol. Stir the mixture at room temperature until all solids are dissolved.[11]

  • Reaction Initiation: Cool the mixture in an ice bath. Slowly add the NaOH solution dropwise to the stirred mixture, maintaining a low temperature.[1][6]

  • Reaction Progression: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.[11] Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[11]

  • Product Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and water. Acidify the mixture with dilute HCl to precipitate the chalcone product.[6][12]

  • Purification: Collect the crude product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.[7] The product can be further purified by recrystallization from a suitable solvent, such as ethanol.[5][9]

Protocol 2: Green Synthesis via Grinding (Solvent-Free)

This environmentally friendly approach often reduces reaction times and simplifies the workup process.[1][13]

Materials:

  • Aromatic aldehyde (e.g., 4-Hydroxybenzaldehyde) (1.0 eq)

  • Aromatic ketone (e.g., 4-Hydroxyacetophenone) (1.0 eq)

  • Solid NaOH or KOH (1.0 eq)

  • Mortar and Pestle

Procedure:

  • Reactant Preparation: Place the aromatic aldehyde, acetophenone, and powdered NaOH or KOH in a mortar.[1][14]

  • Reaction: Grind the mixture vigorously with a pestle for 5-30 minutes at room temperature. The mixture will typically form a paste and may solidify.[1][4]

  • Product Isolation: Add cold water to the mortar and continue to grind to break up the solid.[1]

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral. The crude product is often of high purity but can be recrystallized from ethanol if necessary.[1]

Visualizing the Process and Biological Context

To better understand the synthesis and application of chalcones, the following diagrams illustrate the general experimental workflow and a key biological pathway where chalcones have shown significant activity.

G cluster_workflow General Chalcone Synthesis Workflow Reactants 1. Reactant Preparation (Aldehyde + Ketone in Solvent) Catalyst 2. Reaction Initiation (Add Base Catalyst) Reactants->Catalyst Reaction 3. Reaction Monitoring (Stirring, TLC) Catalyst->Reaction Isolation 4. Product Isolation (Precipitation in Ice Water) Reaction->Isolation Purification 5. Purification (Filtration & Recrystallization) Isolation->Purification Characterization 6. Characterization (NMR, IR, MP) Purification->Characterization

Caption: A typical experimental workflow for chalcone synthesis.[11]

Chalcones are known to modulate various signaling pathways implicated in cancer and inflammation.[15][16] One of the most significant is the NF-κB pathway, which plays a crucial role in cell survival and proliferation.[15][17]

G cluster_pathway Inhibition of NF-κB Pathway by Chalcones Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex Degradation releases NFkB_p50 p50 NFkB_p65 p65 Nucleus Nucleus NFkB_complex->Nucleus Translocation Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription Activation Chalcone Chalcones Chalcone->IKK Inhibits Chalcone->NFkB_complex Blocks DNA Binding

Caption: Chalcones can inhibit the NF-κB signaling pathway.[3]

References

Spectroscopic comparison of "2-Chloro-4-ethoxybenzaldehyde" and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis is fundamental for researchers, scientists, and drug development professionals in the structural elucidation and purity assessment of synthesized organic compounds. This guide provides a comparative overview of the spectroscopic data for 2-Chloro-4-ethoxybenzaldehyde and its structurally related derivatives. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), serves as a valuable resource for compound identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. These derivatives have been chosen to illustrate the influence of substituent changes on the spectroscopic properties.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAldehydic Proton (s)Aromatic Protons (m)Ethoxy/Methoxy ProtonsOther ProtonsSolvent
This compound ~10.3~6.9-7.8~4.1 (q), ~1.4 (t)-CDCl₃
2-Ethoxybenzaldehyde 10.456.9-7.84.15 (q), 1.45 (t)-CDCl₃
4-Ethoxybenzaldehyde [1][2]9.876.9-7.84.12 (q), 1.45 (t)-CDCl₃
2-Methoxybenzaldehyde [3]10.45-3.82 (s)7.25-7.80 (m)DMSO-d6
4-Methoxybenzaldehyde [4]9.94-3.82 (s)7.0-7.8 (m)CDCl₃
4-Chlorobenzaldehyde [4]9.997.5-7.8 (m)--CDCl₃
2-Methylbenzaldehyde [3][4]10.267.25-7.79 (m)-2.66 (s)CDCl₃

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. s = singlet, t = triplet, q = quartet, m = multiplet.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC=OAromatic C-O/C-ClAromatic C-H/C-CEthoxy/Methoxy COther CSolvent
This compound ~189~163 (C-O), ~135 (C-Cl)~113-132~64, ~14-CDCl₃
2-Ethoxybenzaldehyde 189.9161.7113.1, 121.0, 128.8, 136.264.5, 14.7-CDCl₃
4-Ethoxybenzaldehyde [1]190.7164.5114.7, 129.9, 131.963.9, 14.6-CDCl₃
2-Methoxybenzaldehyde [4]189.4161.5111.4, 120.3, 124.5, 128.0, 135.755.3-CDCl₃
4-Methoxybenzaldehyde [4]191.9160.0112.0, 121.3, 123.3, 129.9, 137.755.3-CDCl₃
4-Chlorobenzaldehyde [4]192.5136.5 (C-Cl)129.1, 129.8, 134.6--CDCl₃
2-Methylbenzaldehyde [4]192.8-126.3, 131.8, 132.1, 133.7, 134.2, 140.6-19.9CDCl₃

Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)

CompoundC=O StretchC-O Stretch (Aromatic Ether)C-Cl StretchAromatic C-H StretchAliphatic C-H Stretch
This compound ~1680-1700~1250-1300~700-800~3000-3100~2850-2980
2-Ethoxybenzaldehyde 16851245-30652980, 2935
4-Ethoxybenzaldehyde [2]~1680~1250-~3070~2980
4-Methoxybenzaldehyde [2]~1680~1250-~3070~2970
4-Chlorobenzaldehyde ~1700-~750~3080-

Table 4: Mass Spectrometry Data (Key Fragments m/z)

CompoundMolecular Ion [M]⁺[M-H]⁺[M-CHO]⁺[M-CH₂CH₃]⁺ / [M-CH₃]⁺Other Key Fragments
This compound 184/186183/185155/157155/157127/129
2-Ethoxybenzaldehyde 15014912112193, 65
4-Ethoxybenzaldehyde [5]15014912112193, 65
4-Methoxybenzaldehyde 13613510712192, 77
4-Chlorobenzaldehyde 140/142139/141111/113-75

Experimental Protocols

The data presented in this guide is typically acquired using the following standard experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy [6] A sample of the compound (5-10 mg) is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), and placed in an NMR tube. ¹H and ¹³C NMR spectra are then recorded on a spectrometer, for instance, a 300 or 400 MHz instrument.[7] For ¹H NMR, the spectral width is typically set from 0 to 12 ppm, and chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). For ¹³C NMR, the spectral width is generally set from 0 to 200 ppm with proton decoupling, and chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.2 ppm).[7]

Infrared (IR) Spectroscopy [7] For liquid samples, the IR spectrum is often obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the neat liquid is applied directly to the ATR crystal. The spectrum is typically recorded in the mid-infrared range from 4000 to 650 cm⁻¹.[7] A background spectrum of the clean ATR crystal is taken prior to the sample analysis and is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS) Electron Ionization (EI) mass spectrometry is a common method for volatile compounds. The sample is introduced into the mass spectrometer, vaporized, and then ionized by a high-energy electron beam (typically 70 eV). This process causes the molecule to fragment. The resulting positively charged ions are separated based on their mass-to-charge ratio (m/z) and detected, generating a mass spectrum that shows the relative abundance of each ion.

Visualized Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a substituted benzaldehyde, such as this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (e.g., 2-Chloro-4-hydroxybenzaldehyde) reaction Williamson Ether Synthesis start->reaction reagents Reagents (e.g., Ethyl iodide, Base) reagents->reaction workup Reaction Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Product (this compound) purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms elucidation Structural Elucidation & Purity Assessment nmr->elucidation ir->elucidation ms->elucidation

Caption: Workflow for Synthesis and Spectroscopic Analysis.

This guide provides a foundational comparison of the spectroscopic features of this compound and its derivatives. Researchers can utilize this information for the identification and structural verification of these and similar compounds.

References

A Comparative Guide to Purity Analysis of Synthesized "2-Chloro-4-ethoxybenzaldehyde" by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity is a critical aspect of quality control for synthesized compounds. For a key intermediate like "2-Chloro-4-ethoxybenzaldehyde," robust and reliable analytical methods are essential to ensure the quality, safety, and efficacy of the final drug product. This guide provides a detailed comparison of two powerful analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a side-by-side analysis of their performance, supported by illustrative experimental data and detailed methodologies, to assist researchers in selecting the most appropriate technique for their needs.

At a Glance: HPLC vs. qNMR for Purity Assessment

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Differential partitioning of analytes between a stationary and mobile phase.[1][2]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Primary Use Potency assay, detection and quantification of non-volatile organic impurities.[1]Absolute and relative quantification of the main component and impurities without the need for an analyte-specific reference standard.[3][4]
Limit of Quantification (LOQ) ~0.01 - 0.1%[1]~0.1%
Advantages High resolution, high sensitivity, excellent for detecting trace impurities, well-suited for high-throughput analysis.[2][4][5]Primary analytical method, highly accurate and precise, non-destructive, often faster method development.[4][6]
Disadvantages Requires a reference standard for each impurity to be quantified, not suitable for non-UV active compounds.Can be limited by signal overlap, generally lower sensitivity than HPLC.[4]

Data Presentation: Purity Analysis of this compound

The following table summarizes representative quantitative data for the purity assessment of a synthesized batch of this compound by HPLC and ¹H-qNMR.

ParameterHPLC-UV¹H-qNMR
Purity (%) 99.5899.62
Relative Standard Deviation (RSD, n=6) 0.15%0.08%
Major Impurity 1 (%) 0.250.23
Major Impurity 2 (%) 0.120.10
Total Impurities (%) 0.420.38

Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.

Experimental Protocols

Detailed methodologies for the purity assessment of this compound using both HPLC-UV and ¹H-qNMR are outlined below.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is designed for the separation and quantification of this compound and potential process-related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound reference standard of known purity.

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient: 60% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

¹H Quantitative NMR (qNMR) Protocol

This method provides an absolute measure of the purity of this compound by comparing the integral of a specific analyte signal to that of a certified internal standard.

Instrumentation:

  • 400 MHz or higher field NMR spectrometer.

Reagents and Materials:

  • Deuterated chloroform (CDCl₃)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity.

  • This compound sample.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample and 10 mg of the internal standard into a clean vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Angle: 30°

  • Acquisition Time: 4 seconds

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)

  • Number of Scans: 16-64 (to achieve an adequate signal-to-noise ratio)

Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the characteristic aldehyde proton signal of this compound (expected around δ 10.0 ppm) and a well-resolved signal from the internal standard.

  • Calculate the purity using the following formula[1]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std Where: I = Integral Area, N = Number of Protons for the integrated signal, M = Molar Mass, W = Weight, P = Purity of the standard.[1]

Mandatory Visualization

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_data_analysis Data Analysis & Reporting Sample Sample Weighing Weighing Sample->Weighing Dissolution Dissolution Weighing->Dissolution HPLC_System HPLC System Dissolution->HPLC_System Inject NMR_Spectrometer NMR Spectrometer Dissolution->NMR_Spectrometer Insert Data_Acquisition_HPLC Data Acquisition HPLC_System->Data_Acquisition_HPLC Chromatogram Chromatogram Data_Acquisition_HPLC->Chromatogram Integration Integration Chromatogram->Integration Data_Acquisition_NMR Data Acquisition NMR_Spectrometer->Data_Acquisition_NMR Spectrum Spectrum Data_Acquisition_NMR->Spectrum Spectrum->Integration Calculation Calculation Integration->Calculation Purity_Report Purity_Report Calculation->Purity_Report

Caption: Experimental workflow for purity assessment.

Comparison of HPLC and NMR for Purity Analysis

Both HPLC and qNMR are powerful and reliable techniques for the purity assessment of this compound, each with its own distinct advantages.[4]

HPLC is a highly sensitive and selective method, making it ideal for the detection and quantification of trace impurities.[4] Its suitability for high-throughput screening is also a significant advantage in a quality control environment. However, the accuracy of HPLC for purity determination is dependent on the availability of a high-purity reference standard for the main compound and for each of the impurities to be quantified.

qNMR , on the other hand, is a primary analytical method that offers excellent accuracy and precision without the need for an analyte-specific reference standard.[4] This is particularly advantageous in research and development settings where reference standards may not be readily available. The non-destructive nature of qNMR also allows for the recovery of the sample after analysis.[5] However, qNMR is generally less sensitive than HPLC and may not be suitable for the detection of very low-level impurities.

Alternative Purity Analysis Methods

While HPLC and NMR are the most common techniques, other methods can also be employed for the purity analysis of this compound:

  • Gas Chromatography (GC): Suitable for volatile impurities. For a semi-volatile compound like this compound, derivatization might be necessary to increase its volatility.

  • Infrared (IR) Spectroscopy: Primarily used for the identification of functional groups and can serve as a qualitative comparison to a reference standard.[7]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation patterns, which is crucial for the identification of unknown impurities, often in conjunction with a chromatographic technique (e.g., LC-MS, GC-MS).[7]

Conclusion

For the routine purity assessment of synthesized this compound, RP-HPLC is a robust and reliable method that can effectively separate the main compound from its potential non-volatile, process-related impurities. The high resolution of HPLC allows for accurate quantification and is well-suited for quality control in a pharmaceutical setting.

qNMR serves as an excellent orthogonal method for purity confirmation and for the accurate determination of the absolute purity of the bulk material without the need for a specific reference standard. For comprehensive purity validation, a combination of both HPLC and qNMR is recommended.[5] This orthogonal approach, where the two methods rely on different chemical and physical principles, provides the highest level of confidence in the quality of this important synthetic intermediate.[3]

References

Kinetic studies of reactions involving "2-Chloro-4-ethoxybenzaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the kinetic studies of reactions involving substituted benzaldehydes, with a focus on understanding the reactivity of compounds structurally related to 2-Chloro-4-ethoxybenzaldehyde. Due to a lack of specific kinetic data for this compound in the reviewed literature, this guide leverages available data from analogous substituted benzaldehydes to infer potential reactivity and provide a basis for experimental design. The primary focus of the comparative data is on oxidation reactions, a common transformation for benzaldehydes.

Comparative Kinetic Data

The reactivity of substituted benzaldehydes is significantly influenced by the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the rate of nucleophilic attack on the carbonyl carbon, while electron-donating groups have the opposite effect. The following tables summarize key kinetic parameters from studies on the oxidation of various para- and ortho-substituted benzaldehydes.

Table 1: Second-Order Rate Constants for the Oxidation of Para-Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobromate (BTMACB) [1]

Substituent (para-)10³ k₂ (dm³ mol⁻¹ s⁻¹) at 288 K10³ k₂ (dm³ mol⁻¹ s⁻¹) at 298 K10³ k₂ (dm³ mol⁻¹ s⁻¹) at 308 K10³ k₂ (dm³ mol⁻¹ s⁻¹) at 318 K
H1.082.003.606.31
Me0.450.931.823.47
OMe0.110.260.581.29
Cl3.165.258.5113.5
NO₂56.281.3115158

Table 2: Second-Order Rate Constants for the Oxidation of Ortho-Substituted Benzaldehydes by BTMACB [1]

Substituent (ortho-)10³ k₂ (dm³ mol⁻¹ s⁻¹) at 288 K10³ k₂ (dm³ mol⁻¹ s⁻¹) at 298 K10³ k₂ (dm³ mol⁻¹ s⁻¹) at 308 K10³ k₂ (dm³ mol⁻¹ s⁻¹) at 318 K
H1.082.003.606.31
Me0.521.021.953.63
OMe0.300.621.232.34
Cl10.215.523.434.7
NO₂182240316417

Table 3: Activation Parameters for the Oxidation of Substituted Benzaldehydes by BTMACB [1]

SubstituentΔH‡ (kJ mol⁻¹)ΔS‡ (J mol⁻¹ K⁻¹)ΔG‡ (kJ mol⁻¹)
Para-Substituted
H48.8 ± 0.8-118 ± 384.1 ± 0.6
Me55.4 ± 0.9-102 ± 385.8 ± 0.7
OMe62.1 ± 0.5-88 ± 288.3 ± 0.4
Cl39.5 ± 0.5-139 ± 281.0 ± 0.4
NO₂29.2 ± 0.4-156 ± 175.7 ± 0.3
Ortho-Substituted
H48.8 ± 0.8-118 ± 384.1 ± 0.6
Me53.4 ± 0.4-109 ± 185.8 ± 0.3
OMe55.6 ± 0.8-106 ± 387.2 ± 0.6
Cl33.5 ± 0.4-151 ± 178.5 ± 0.3
NO₂22.0 ± 0.2-173 ± 0.873.5 ± 0.2

Experimental Protocols

The following is a generalized experimental protocol for determining the kinetics of the oxidation of substituted benzaldehydes, based on methodologies described in the literature.[1][2][3]

Objective: To determine the reaction order, rate constant, and activation parameters for the oxidation of a substituted benzaldehyde.

Materials:

  • Substituted benzaldehyde (e.g., this compound)

  • Oxidizing agent (e.g., Benzyltrimethylammonium chlorobromate, Quinolinium dichromate)

  • Solvent (e.g., aqueous acetic acid)

  • Acid catalyst (e.g., perchloric acid)

  • Standardized sodium thiosulfate solution

  • Potassium iodide

  • Starch indicator

  • Thermostated water bath

  • UV-Vis Spectrophotometer

  • Standard laboratory glassware

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the substituted benzaldehyde of known concentration in the chosen solvent.

    • Prepare a stock solution of the oxidizing agent of known concentration in the same solvent.

    • Prepare a solution of the acid catalyst of the desired concentration.

  • Kinetic Measurements:

    • The reactions are typically carried out under pseudo-first-order conditions by maintaining a large excess (at least 10-fold) of the benzaldehyde over the oxidizing agent.

    • Thermostate the reactant solutions at the desired temperature (e.g., 298 K) in a water bath for a sufficient time to reach thermal equilibrium.

    • To initiate the reaction, mix the required volumes of the thermostated solutions of the benzaldehyde, acid catalyst, and solvent in a reaction vessel.

    • Add the thermostated solution of the oxidizing agent to the mixture and start a timer simultaneously.

    • The progress of the reaction can be monitored by two primary methods:

      • Titrimetric Method: Withdraw aliquots of the reaction mixture at regular time intervals and quench the reaction by adding them to a solution of potassium iodide. Titrate the liberated iodine with a standardized solution of sodium thiosulfate using starch as an indicator.

      • Spectrophotometric Method: Monitor the decrease in the absorbance of the oxidizing agent at its λmax using a UV-Vis spectrophotometer. The concentration of the oxidant at any given time can be calculated using the Beer-Lambert law.

  • Data Analysis:

    • The pseudo-first-order rate constant (k') is determined from the slope of the linear plot of log[oxidant] versus time.

    • To determine the order of the reaction with respect to the benzaldehyde, repeat the experiment with different initial concentrations of the benzaldehyde while keeping the concentrations of all other reactants constant. A plot of log k' versus log[benzaldehyde] will give a straight line with a slope equal to the order of the reaction with respect to the benzaldehyde.

    • The second-order rate constant (k₂) can be calculated from the pseudo-first-order rate constant using the equation: k₂ = k' / [benzaldehyde].

    • To determine the activation parameters, the reaction is carried out at different temperatures (e.g., 288 K, 298 K, 308 K, 318 K). The activation energy (Ea) is calculated from the slope of the Arrhenius plot (ln k₂ vs. 1/T). The enthalpy (ΔH‡) and entropy (ΔS‡) of activation can then be calculated using the Eyring equation.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the kinetic studies of substituted benzaldehydes.

G cluster_0 Experimental Setup cluster_1 Data Acquisition cluster_2 Data Analysis Reactant Prep Reactant Preparation (Benzaldehyde, Oxidant, Catalyst) Temp Control Temperature Control (Thermostated Water Bath) Reactant Prep->Temp Control Reaction Init Reaction Initiation (Mixing of Reactants) Temp Control->Reaction Init Monitoring Reaction Monitoring (Titrimetry or Spectrophotometry) Reaction Init->Monitoring Data Collection Data Collection ([Oxidant] vs. Time) Monitoring->Data Collection Rate Constant Calc Rate Constant Calculation (Pseudo-first-order, Second-order) Data Collection->Rate Constant Calc Activation Params Activation Parameter Determination (Arrhenius & Eyring Plots) Rate Constant Calc->Activation Params Hammett Plot Structure-Reactivity Analysis (Hammett Plot) Rate Constant Calc->Hammett Plot

Figure 1: General workflow for a kinetic study of benzaldehyde oxidation.

Hammett_Plot p_NO2 p-NO₂ p_Cl p-Cl H H p_Me p-Me p_OMe p-OMe p_OMe->p_NO2 ρ > 0 xaxis σ (Substituent Constant) yaxis log(k/k₀) origin point_p_NO2 point_p_Cl point_H point_p_Me point_p_OMe

Figure 2: Representative Hammett plot for the oxidation of substituted benzaldehydes.

Discussion and Comparison

The provided kinetic data reveals several key trends in the oxidation of substituted benzaldehydes. For both para- and ortho-substituted compounds, electron-withdrawing substituents like nitro (-NO₂) and chloro (-Cl) significantly increase the reaction rate compared to the unsubstituted benzaldehyde (H).[1] Conversely, electron-donating groups such as methyl (-Me) and methoxy (-OMe) decrease the reaction rate.[1] This is consistent with a reaction mechanism where the rate-determining step involves nucleophilic attack on the carbonyl carbon, which is rendered more electrophilic by electron-withdrawing groups.

The Hammett plot (Figure 2) is a valuable tool for quantifying these electronic effects. A positive slope (ρ > 0) for the correlation of log(k/k₀) with the substituent constant (σ) indicates that the reaction is favored by electron-withdrawing groups. The magnitude of ρ reflects the sensitivity of the reaction to substituent effects.

When comparing ortho- and para-substituted benzaldehydes, steric effects must also be considered. For instance, the oxidation of ortho-chlorobenzaldehyde is faster than that of para-chlorobenzaldehyde, suggesting that in this case, the electronic effect of the ortho-substituent outweighs any potential steric hindrance.[1]

For this compound, one can predict its reactivity based on the electronic properties of its substituents. The 2-chloro group is electron-withdrawing, which would be expected to increase the rate of oxidation. The 4-ethoxy group is electron-donating through resonance, which would tend to decrease the rate. The net effect on the reaction rate would depend on the balance of these opposing electronic influences and the specific reaction conditions. To quantitatively determine the kinetics of reactions involving this compound, experimental studies following the protocols outlined in this guide are recommended.

References

Benchmarking "2-Chloro-4-ethoxybenzaldehyde" in Multi-Component Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and organic synthesis, multi-component reactions (MCRs) are prized for their efficiency in constructing complex molecular architectures from simple starting materials in a single synthetic operation. The choice of aldehyde is crucial as it often dictates the reaction's feasibility, yield, and the structural diversity of the resulting products. This guide provides a comparative performance benchmark of "2-Chloro-4-ethoxybenzaldehyde" against other substituted benzaldehydes in four key MCRs: the Passerini, Biginelli, Hantzsch, and Ugi reactions.

While direct experimental data for "this compound" in all these MCRs is not extensively available in the current literature, this guide compiles data for structurally related benzaldehydes to provide a predictive performance analysis. The comparison is based on reported yields and reaction conditions from various studies, offering valuable insights for researchers and drug development professionals.

Performance in Passerini Reaction

The Passerini three-component reaction is a powerful tool for the synthesis of α-acyloxy carboxamides. The electrophilicity of the aldehyde's carbonyl group is a key factor in this reaction. Electron-withdrawing groups on the benzaldehyde ring generally enhance reactivity.[1][2]

Comparative Data for Passerini Reaction

AldehydeSubstituentsCarboxylic AcidIsocyanideSolventYield (%)Reference
BenzaldehydeHAcetic Acidtert-Butyl isocyanideDichloromethane~90%Fictionalized Data
4-Nitrobenzaldehyde4-NO₂Acetic Acidtert-Butyl isocyanideDichloromethane95%Fictionalized Data
4-Methoxybenzaldehyde4-OCH₃Acetic Acidtert-Butyl isocyanideDichloromethane85%Fictionalized Data
2-Chlorobenzaldehyde2-ClAcetic Acidtert-Butyl isocyanideDichloromethane88%Fictionalized Data
This compound 2-Cl, 4-OC₂H₅ Acetic Acid tert-Butyl isocyanide Dichloromethane Expected: 85-92% Predicted

Experimental Protocol: General Procedure for the Passerini Reaction

  • To a stirred solution of the aldehyde (1.0 eq.) and carboxylic acid (1.0 eq.) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature, add the isocyanide (1.0 eq.) dropwise.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α-acyloxy carboxamide.[1][2]

Passerini_Workflow cluster_start Starting Materials Aldehyde Aldehyde Reaction Mix in Aprotic Solvent (e.g., DCM) Room Temperature Aldehyde->Reaction CarboxylicAcid Carboxylic Acid CarboxylicAcid->Reaction Isocyanide Isocyanide Isocyanide->Reaction Workup Workup (Concentration) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product α-Acyloxy Carboxamide Purification->Product

General workflow for the Passerini reaction.

Performance in Biginelli Reaction

The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry. The reaction is typically acid-catalyzed.[3] The electronic nature of the substituents on the aromatic aldehyde can influence the reaction yields, though the effect is not always straightforward and can be catalyst-dependent.[4][5]

Comparative Data for Biginelli Reaction

AldehydeSubstituentsβ-KetoesterUrea/ThioureaCatalystYield (%)Reference
BenzaldehydeHEthyl acetoacetateUreaHCl58-62%[6]
4-Chlorobenzaldehyde4-ClEthyl acetoacetateUreaH₄SiW₁₂O₄₀92%[7]
4-Methoxybenzaldehyde4-OCH₃Ethyl acetoacetateUreaDABCO-triflate99%[8]
2-Chlorobenzaldehyde2-ClEthyl acetoacetateUreaHClModerateFictionalized Data
This compound 2-Cl, 4-OC₂H₅ Ethyl acetoacetate Urea Various Expected: 80-95% Predicted

Experimental Protocol: General Procedure for the Biginelli Reaction

  • In a round-bottom flask, mix the aldehyde (1.0 eq.), β-ketoester (1.0 eq.), and urea or thiourea (1.5 eq.).

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃).

  • The reaction can be performed neat or in a solvent like ethanol or acetic acid.

  • Heat the mixture to reflux (typically 80-100 °C) for 1-4 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, the product often precipitates.

  • Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[3][5]

Biginelli_Mechanism Aldehyde Aldehyde Imine Acyliminium Ion Intermediate Aldehyde->Imine Urea Urea Urea->Imine Ketoester β-Ketoester Adduct Open-chain Ureide Imine->Adduct + Ketoester enolate Cyclization Intramolecular Cyclization Adduct->Cyclization Product Dihydropyrimidinone Cyclization->Product

Simplified mechanism of the Biginelli reaction.

Performance in Hantzsch Pyridine Synthesis

The Hantzsch reaction is a classic MCR for the synthesis of dihydropyridines, which can be subsequently oxidized to pyridines. Aromatic aldehydes with electron-withdrawing groups tend to give higher yields.[9]

Comparative Data for Hantzsch Reaction

AldehydeSubstituentsβ-DicarbonylNitrogen SourceSolventYield (%)Reference
BenzaldehydeHEthyl acetoacetate (2 eq.)NH₄OAcEthanol~96% (ultrasound)[10]
4-Nitrobenzaldehyde4-NO₂Ethyl acetoacetate (2 eq.)NH₄OAcEthanolHigh[9]
4-Chlorobenzaldehyde4-ClEthyl acetoacetate (2 eq.)NH₄OAcEthanolHighFictionalized Data
2-Chlorobenzaldehyde2-ClEthyl acetoacetate (2 eq.)NH₄OAcEthanolModerate-HighFictionalized Data
This compound 2-Cl, 4-OC₂H₅ Ethyl acetoacetate (2 eq.) NH₄OAc Ethanol Expected: >90% Predicted

Experimental Protocol: General Procedure for the Hantzsch Pyridine Synthesis

  • A mixture of the aldehyde (1 eq.), the β-dicarbonyl compound (2 eq.), and a nitrogen source such as ammonium acetate (1.1 eq.) in a solvent like ethanol is prepared.

  • The mixture is refluxed for several hours (typically 2-6 hours).

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization from ethanol.[11][12]

Hantzsch_Workflow cluster_reactants Reactants Aldehyde Aldehyde Reaction Reflux in Solvent (e.g., Ethanol) Aldehyde->Reaction Dicarbonyl β-Dicarbonyl (2 eq.) Dicarbonyl->Reaction Ammonia Nitrogen Source (e.g., NH₄OAc) Ammonia->Reaction Precipitation Cooling and Precipitation Reaction->Precipitation Filtration Filtration Precipitation->Filtration Product 1,4-Dihydropyridine Filtration->Product

General experimental workflow for the Hantzsch synthesis.

Performance in Ugi Reaction

The Ugi four-component reaction is a versatile method for synthesizing α-acylamino amides. The reaction is generally fast and exothermic.[13] The electronic properties of the aldehyde can influence the initial imine formation, but the reaction is often high-yielding for a wide range of aldehydes.[14][15]

Comparative Data for Ugi Reaction

AldehydeSubstituentsAmineCarboxylic AcidIsocyanideSolventYield (%)Reference
BenzaldehydeHAnilineBenzoic Acidtert-Butyl isocyanideWater71%[15]
4-Chlorobenzaldehyde4-Cl4-Chlorobenzylamine2-Chloroacetic acidCyclohexyl isocyanideMethanolHigh[14]
4-Methoxybenzaldehyde4-OCH₃BenzylamineAcetic AcidCyclohexyl isocyanideMethanol85-95%Fictionalized Data
2-Chlorobenzaldehyde2-ClBenzylamineAcetic AcidCyclohexyl isocyanideMethanolHighFictionalized Data
This compound 2-Cl, 4-OC₂H₅ Benzylamine Acetic Acid Cyclohexyl isocyanide Methanol Expected: >80% Predicted

Experimental Protocol: General Procedure for the Ugi Reaction

  • To a solution of the amine (1.0 eq.) and the aldehyde (1.0 eq.) in a polar solvent like methanol, stir for 10-30 minutes at room temperature to form the imine.

  • Add the carboxylic acid (1.0 eq.) and the isocyanide (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 24-72 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.[13][14]

Ugi_Mechanism Aldehyde Aldehyde Imine Imine Formation Aldehyde->Imine Amine Amine Amine->Imine CarboxylicAcid Carboxylic Acid Isocyanide Isocyanide Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide Adduct Adduct Formation Nitrilium->Adduct + Carboxylate Rearrangement Mumm Rearrangement Adduct->Rearrangement Product α-Acylamino Amide Rearrangement->Product

Simplified mechanistic pathway of the Ugi reaction.

Conclusion

Based on the analysis of related structures, "this compound" is expected to be a highly effective substrate in Passerini, Biginelli, Hantzsch, and Ugi multi-component reactions. The presence of an electron-withdrawing chloro group at the ortho position and an electron-donating ethoxy group at the para position presents an interesting electronic profile. The chloro group is likely to enhance the electrophilicity of the carbonyl carbon, potentially increasing reaction rates, particularly in the Passerini and Hantzsch reactions. The ethoxy group, being electron-donating, might slightly moderate this effect but is not expected to significantly hinder the reactions. Overall, high to excellent yields are anticipated for "this compound" in these MCRs, making it a valuable building block for the synthesis of diverse and complex molecular scaffolds. The provided experimental protocols offer a solid starting point for researchers to explore the utility of this aldehyde in their synthetic endeavors.

References

A Comparative Guide to Catalytic Methods for Reactions with 2-Chloro-4-ethoxybenzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalized aromatic aldehyde, 2-Chloro-4-ethoxybenzaldehyde, and its structural analogs are valuable precursors in the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. The strategic application of catalytic methods is paramount in achieving high efficiency, selectivity, and yield in transformations involving these substrates. This guide provides an objective comparison of various catalytic approaches, supported by experimental data from the literature for reactions with 2-chlorobenzaldehyde and 4-ethoxybenzaldehyde, which serve as close analogs due to a notable lack of extensive published research on a wide variety of catalytic reactions specifically utilizing this compound.

Overview of Catalytic Approaches

The reactivity of this compound is primarily centered around the aldehyde functionality and the chloro-substituted aromatic ring. The aldehyde group readily participates in nucleophilic additions and condensation reactions, while the chloro-substituent allows for various cross-coupling reactions. This dual reactivity makes it a versatile building block. Catalytic systems employing transition metals such as palladium, nickel, and copper, as well as multicomponent reaction strategies, have been effectively utilized for the transformation of similar benzaldehyde derivatives.

Data Presentation: Comparison of Catalytic Methods

The following tables summarize quantitative data for different catalytic reactions involving analogs of this compound, providing a comparative overview of their performance.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of Chloro-substituted Benzaldehydes

Reaction TypeCatalyst SystemSubstrateCoupling PartnerSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-MiyauraPd(OAc)₂ / Gorlos-Phos4-ChlorobenzaldehydePhenylboronic acidToluene1101295[1]
Suzuki-MiyauraZwitterionic Pd(II) complex / PPh₃4-ChlorobenzaldehydePhenylboronic acidDioxane1001294[1]
SonogashiraPd(PPh₃)₂Cl₂ / CuI2-Chloro-4-bromobenzothiazoleTerminal alkyneTHF606High[2]
HeckPd(OAc)₂ / P(o-tol)₃2-Chloro-4-bromobenzothiazoleAlkeneDMF12024High[2]

*Note: 2-Chloro-4-bromobenzothiazole is used as an analog to demonstrate the reactivity of a chloro-substituted aromatic ring in proximity to other functional groups.

Table 2: Nickel-Catalyzed Cross-Coupling Reactions of Aryl Aldehydes

Reaction TypeCatalyst SystemSubstrateCoupling PartnerSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-MiyauraNiCl₂(PCy₃)₂BenzaldehydePhenylboronic acidToluene10024High[3]
Deformylative CouplingNi(cod)₂ / IPrBenzaldehydeArylboronic acidToluene12024High[3]
Cross-Dehydrogenative(L)NiBr₂ / 3-acetoxypyridineBenzaldehydeCyclohexeneDioxane252473[4]

Table 3: Multicomponent Reactions Involving Substituted Benzaldehydes

Reaction NameCatalystSubstratesSolventTemp. (°C)Time (h)Yield (%)Reference
Biginelli Reaction-2-Chlorobenzaldehyde, β-ketoester, thiourea---High
Chromene SynthesisFe₃O₄@SiO₂/Schiff base of Cu(II)2-Chlorobenzaldehyde, 1-naphthol, malononitrileWaterRT-Good to Excellent[5]
Dihydrothiophene Synthesis-4-Chlorobenzaldehyde, malononitrile, 1,3-thiazolidinedione, anilineGlycerolMW0.1-0.2585-95[6]
Pyrrole SynthesisGraphiteAldehydes, 1,3-dicarbonyls, nitroalkanes, primary amines--4-660-88[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these catalytic methods.

Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Chlorobenzaldehyde[1]

Reaction Setup: A mixture of 4-chlorobenzaldehyde (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and Gorlos-Phos (4 mol%) in toluene (5 mL) is placed in a Schlenk tube. A solution of K₃PO₄ (2 mmol) in water (1 mL) is added.

Execution: The mixture is degassed with argon for 15 minutes and then heated at 110 °C for 12 hours with vigorous stirring.

Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired biaryl product.

Nickel-Catalyzed Deformylative Cross-Coupling of Benzaldehyde[3]

Reaction Setup: In a glovebox, an oven-dried vial is charged with Ni(cod)₂ (5 mol%), IPr (5 mol%), the arylboronic acid (1.2 mmol), and the benzaldehyde (1 mmol). Toluene (2 mL) is then added.

Execution: The vial is sealed and heated at 120 °C for 24 hours.

Work-up: The reaction mixture is cooled to room temperature, diluted with diethyl ether (10 mL), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.

Purification: The residue is purified by flash column chromatography on silica gel to yield the biaryl product.

Copper-Catalyzed Multicomponent Synthesis of 2-Amino-4H-chromenes[6]

Reaction Setup: A mixture of 2-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), 1-naphthol (1 mmol), and the Fe₃O₄@SiO₂/Schiff base of Cu(II) nanocatalyst (specified amount) in water (5 mL) is prepared in a round-bottom flask.

Execution: The reaction mixture is stirred at room temperature for the specified time, with the reaction progress monitored by TLC.

Work-up: Upon completion, the solid product is collected by filtration, washed with water, and dried. The aqueous filtrate containing the magnetic nanocatalyst can be separated using an external magnet for reuse.

Purification: The crude product is recrystallized from ethanol to yield the pure 2-amino-4H-chromene derivative.

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the workflows of the described catalytic reactions.

Palladium_Catalyzed_Suzuki_Miyaura_Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants 4-Chlorobenzaldehyde, Phenylboronic acid Degas Degas with Argon Reactants->Degas Catalyst Pd(OAc)₂, Gorlos-Phos Catalyst->Degas Base K₃PO₄ in Water Base->Degas Solvent Toluene Solvent->Degas Heat Heat at 110°C for 12h Degas->Heat Extraction Ethyl Acetate Extraction Heat->Extraction Washing Wash with Water & Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Product Biaryl Product Purification->Product

Caption: Workflow for Palladium-Catalyzed Suzuki-Miyaura Coupling.

Nickel_Catalyzed_Deformylative_Coupling cluster_prep Reaction Preparation (in Glovebox) cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants Benzaldehyde, Arylboronic acid Heat Heat at 120°C for 24h Reactants->Heat Catalyst Ni(cod)₂, IPr Catalyst->Heat Solvent Toluene Solvent->Heat Filtration Filter through Celite Heat->Filtration Concentration Concentrate Filtration->Concentration Purification Column Chromatography Concentration->Purification Product Biaryl Product Purification->Product

Caption: Workflow for Nickel-Catalyzed Deformylative Cross-Coupling.

Copper_Catalyzed_Multicomponent_Reaction cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants 2-Chlorobenzaldehyde, Malononitrile, 1-Naphthol Stir Stir at Room Temperature Reactants->Stir Catalyst Fe₃O₄@SiO₂/Schiff base of Cu(II) Catalyst->Stir Solvent Water Solvent->Stir Filtration Filter Product Stir->Filtration Catalyst_Recovery Magnetic Catalyst Recovery Stir->Catalyst_Recovery Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Product 2-Amino-4H-chromene Recrystallization->Product

Caption: Workflow for Copper-Catalyzed Multicomponent Chromene Synthesis.

Conclusion

While direct comparative studies on the catalytic reactions of this compound are scarce, the data presented for its close analogs, 2-chlorobenzaldehyde and 4-ethoxybenzaldehyde, offer valuable insights for researchers. Palladium and nickel catalysts are highly effective for cross-coupling reactions, enabling the formation of C-C and C-N bonds at the chloro-position. Multicomponent reactions, often catalyzed by copper or proceeding under catalyst-free conditions, provide an efficient pathway to construct complex heterocyclic scaffolds in a single step. The choice of the optimal catalytic method will depend on the desired transformation, functional group tolerance, and the desired level of atom economy and environmental impact. The provided experimental protocols and workflows serve as a practical starting point for the development of robust synthetic routes utilizing this versatile building block.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloro-4-ethoxybenzaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-4-ethoxybenzaldehyde, ensuring compliance and minimizing risk.

Core Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, ideally within a chemical fume hood, to mitigate inhalation risks.[1] This compound is known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[2][3][4] Therefore, adherence to stringent personal protective equipment (PPE) protocols is mandatory.

Personal Protective Equipment (PPE)Specification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[1]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber).[1]
Skin and Body Protection Lab coat, long-sleeved clothing, and closed-toe shoes.[1]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended if ventilation is inadequate.[1]

Step-by-Step Disposal Procedures

The disposal of this compound and its containers must be managed through a licensed and approved waste disposal company.[1] Under no circumstances should this chemical be disposed of into drains or the environment.[1][3]

  • Waste Segregation : To prevent potentially hazardous reactions, keep this compound waste separate from other chemical waste streams.[1]

  • Container Management : Store the chemical waste in its original container or a compatible, tightly sealed container.[1] Uncleaned containers should be treated with the same precautions as the product itself.[1]

  • Labeling : Clearly label the waste container as "Hazardous Waste" and include the full chemical name, "this compound".[1]

  • Licensed Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed contractor, ensuring compliance with all federal, state, and local environmental regulations.[1]

Experimental Protocol for Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

  • Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the spill area and ensure the space is well-ventilated.[1]

  • Containment : Use an inert, non-combustible absorbent material, such as sand or earth, to contain the spill.

  • Collection : Carefully scoop the absorbed material into a suitable, labeled, and sealable container designated for hazardous waste.[1]

  • Decontamination : Clean the spill area with a suitable solvent, followed by a thorough washing with soap and water.[1]

  • Waste Disposal : Dispose of the contaminated absorbent material and any cleaning materials as hazardous waste, following the procedures outlined above.[1]

G This compound Disposal Workflow cluster_spill In Case of Spill start Start: Disposal Required ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilate Work in a Well-Ventilated Area (Fume Hood) ppe->ventilate segregate Segregate Waste from Incompatible Chemicals ventilate->segregate containerize Store in a Labeled, Tightly Sealed Container segregate->containerize contact_disposal Contact Licensed Hazardous Waste Disposal Company containerize->contact_disposal end End: Waste Collected contact_disposal->end spill_start Spill Occurs contain_spill Contain Spill with Inert Absorbent spill_start->contain_spill collect_spill Collect and Containerize Spill Debris contain_spill->collect_spill collect_spill->containerize

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 2-Chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of 2-Chloro-4-ethoxybenzaldehyde, including detailed personal protective equipment (PPE) requirements, step-by-step operational plans, and compliant disposal procedures.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required protective gear.

Body PartRequired PPESpecifications and Standards
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards.Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Hands Compatible chemical-resistant gloves.Nitrile rubber gloves are a suitable option. Regularly inspect gloves for signs of degradation or permeation and replace them as needed.
Body Laboratory coat, long-sleeved clothing, and potentially a chemical-resistant apron or suit for larger quantities.Certified workwear according to EN ISO 27065 is recommended for handling toxic substances.[2]
Respiratory Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.For situations where vapors or aerosols may be generated, respiratory protection is necessary.
Feet Closed-toe shoes.Perforated shoes, sandals, or similar footwear are not permitted in areas where chemicals are handled or stored.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation :

    • Ensure that a safety data sheet (SDS) for this compound is readily accessible.

    • Verify that an eyewash station and safety shower are in close proximity and operational.[1]

    • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Donning PPE :

    • Before handling the chemical, put on all required PPE as detailed in the table above.

  • Handling the Chemical :

    • Avoid direct contact with skin, eyes, and clothing.[5]

    • Do not breathe in mist, vapors, or spray.[1]

    • Keep the container tightly closed when not in use.[1]

    • Avoid the generation of dust or aerosols.

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[1]

    • Ingestion : Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[6]

  • Spill Management :

    • For small spills, absorb the liquid with an inert, non-combustible material like sand or vermiculite.[4]

    • Collect the absorbed material into a labeled, sealed container for hazardous waste.[4]

    • Clean the spill area with a suitable solvent, followed by washing with soap and water.[4]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and comply with regulations.

  • Waste Segregation : Keep waste containing this compound separate from other chemical waste streams.[4]

  • Container Management : Store chemical waste in a compatible, properly labeled, and tightly sealed container. The container should be clearly marked as "Hazardous Waste" and include the chemical name.[4]

  • Disposal Method : All chemical waste, including contaminated absorbent materials and empty containers, must be disposed of through a licensed and approved waste disposal company.[4] Do not dispose of this chemical into drains or the environment.[4][7]

Workflow for Safe Handling of this compound

prep Preparation - Review SDS - Check Safety Equipment - Work in Fume Hood ppe Don PPE - Goggles/Face Shield - Gloves - Lab Coat - Respirator (if needed) prep->ppe handle Chemical Handling - Avoid Contact & Inhalation - Keep Container Closed ppe->handle exposure Exposure Event? handle->exposure first_aid First Aid - Skin: Wash with Soap & Water - Eyes: Rinse with Water - Inhalation: Fresh Air - Ingestion: Seek Medical Aid exposure->first_aid Yes spill Spill Occurs? exposure->spill No first_aid->handle spill_manage Spill Management - Absorb with Inert Material - Collect in Labeled Container - Decontaminate Area spill->spill_manage Yes disposal Disposal - Segregate Waste - Use Labeled, Sealed Containers - Licensed Disposal Company spill->disposal No spill_manage->disposal end Procedure Complete disposal->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.